Cardiopet
Description
Structure
3D Structure
Properties
CAS No. |
855927-17-2 |
|---|---|
Molecular Formula |
C18H33FO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1 |
InChI Key |
DDTRZLZETKPBPQ-YWWFHXEUSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F] |
Canonical SMILES |
CCCCCCCCC(CCCCC1CC1CC(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Cardiopet® proBNP Test: A Technical Guide to its Core Principles and Scientific Basis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and scientific underpinnings of the Cardiopet® proBNP test, a crucial diagnostic tool in veterinary cardiology. The document outlines the molecular signaling pathways that trigger the release of the N-terminal pro-B-type natriuretic peptide (NT-proBNP), details the immunoassay technology used for its quantification, and presents key validation data and clinical reference intervals.
The Scientific Basis: From Myocardial Stress to NT-proBNP Release
The this compound® proBNP test provides a quantitative measure of NT-proBNP in canine and feline blood.[1][2][3] NT-proBNP is a biologically inactive peptide fragment that is co-secreted with the active hormone B-type natriuretic peptide (BNP) from cardiomyocytes.[4] The primary stimulus for the synthesis and release of the precursor molecule, proBNP, is myocardial wall stress resulting from conditions such as volume or pressure overload.[5][6]
The journey from cardiac stress to the circulation of NT-proBNP involves a cascade of molecular events. Mechanical stretch of cardiomyocytes, along with neurohormonal factors like angiotensin II and endothelin-1, activates intracellular signaling pathways.[5][7][8] These pathways, involving protein kinases such as p38 MAPK and ERK, converge on the nucleus to upregulate the expression of the NPPB gene, which codes for proBNP.[5][8][9]
Once synthesized, the 108-amino acid proBNP molecule is cleaved by cellular proteases, primarily corin (B2432093) and furin, into the 32-amino acid biologically active BNP and the 76-amino acid NT-proBNP.[5] Both peptides are then released into the bloodstream. Due to its longer half-life and greater stability in vitro compared to BNP, NT-proBNP serves as a more reliable biomarker for diagnosing and monitoring cardiac disease.[10]
Signaling Pathway for proBNP Gene Expression and Release
References
- 1. idexx.com.au [idexx.com.au]
- 2. idexx.com [idexx.com]
- 3. idexx.co.uk [idexx.co.uk]
- 4. raybiotech.com [raybiotech.com]
- 5. BNP and NT-proBNP as Diagnostic Biomarkers for Cardiac Dysfunction in Both Clinical and Forensic Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionote.co.kr [bionote.co.kr]
A Technical Guide to trans-9-[18F]fluoro-3,4-methyleneheptadecanoic acid (¹⁸F-FCPHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid, abbreviated as ¹⁸F-FCPHA, is a radiolabeled fatty acid analog developed as a potential probe for assessing myocardial fatty acid metabolism using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of its synthesis, preclinical evaluation, and proposed mechanism of action. The unique structural feature of ¹⁸F-FCPHA is a cyclopropyl (B3062369) moiety in the β,γ-position, which is designed to allow the molecule to enter the myocardium similarly to natural fatty acids, undergo partial metabolism, and become trapped within the cell.[1][2] This property, combined with its favorable biodistribution, makes it a promising candidate for imaging heart disease.[1][2]
Radiosynthesis
The radiosynthesis of ¹⁸F-FCPHA is achieved through a nucleophilic substitution reaction on a mesylate precursor.[1][2]
Experimental Protocol: Radiosynthesis of ¹⁸F-FCPHA
Precursor: Methyl-trans-9-(methylsulfonyloxy)-3,4-methyleneheptadecanoate
Radiolabeling:
-
Fluorination: The mesylate precursor is reacted with [¹⁸F]fluoride.
-
Purification of Labeled Ester: Due to differences in lipophilicity (precursor Rf = 0.9, labeled ester Rf = 0.2), the labeled ester is purified using a silica (B1680970) gel Sep-Pak. The activity is eluted with a hexane:ethyl acetate (B1210297) (85:15) solvent system.[2]
Hydrolysis:
-
The purified ester is subjected to base hydrolysis using lithium hydroxide (B78521) (1 mol/L).
-
The resulting solution is then acidified to produce ¹⁸F-FCPHA. This final step is performed without detectable defluorination.[2]
Total Synthesis Time: Approximately 90 minutes.[2]
Radiochemical Yield: 30%–40% (corrected for decay, n=8).[2]
Preclinical Evaluation
Preclinical studies involving ¹⁸F-FCPHA have been conducted in Sprague-Dawley rats and a rhesus monkey to evaluate its biodistribution and potential as a PET imaging agent for the myocardium.[1][2]
Biodistribution Studies in Rats
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats.[1]
-
Tracer Administration: Intravenous injection of ¹⁸F-FCPHA.[2]
-
Time Points: Biodistribution was assessed at 5 and 60 minutes post-injection.[1][2]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for various organs.
Quantitative Data:
| Tissue | 5 min (%ID/g ± SD) | 60 min (%ID/g ± SD) |
| Heart | 1.55 ± 0.72 | 1.43 ± 0.14 |
| Blood | 0.06 ± 0.02 | 0.07 ± 0.01 |
| Lung | 0.47 ± 0.13 | 0.31 ± 0.16 |
| Liver | 1.34 ± 0.26 | 0.87 ± 0.15 |
| Spleen | 0.31 ± 0.09 | 0.20 ± 0.07 |
| Kidney | 0.50 ± 0.08 | 0.51 ± 0.09 |
| Skeletal Muscle | 0.25 ± 0.01 | 0.10 ± 0.01 |
| Bone | 0.16 ± 0.03 | 0.70 ± 0.39 |
Data sourced from the Journal of Nuclear Medicine.[2]
Tissue-to-Blood Ratios:
| Ratio | 5 min | 60 min |
| Heart-to-Blood | 25.8 | 20.4 |
| Heart-to-Lung | 3.3 | 4.6 |
Data sourced from the Journal of Nuclear Medicine.[1][2]
At 5 minutes post-injection, the accumulation of ¹⁸F-FCPHA in the heart and liver was significantly greater than in other sampled tissues (P < 0.01).[2] By 60 minutes, the heart showed significantly greater accumulation than the kidneys, lungs, skeletal muscle, blood, and brain (P < 0.01).[2] The high heart-to-blood ratios and rapid blood clearance are indicative of its potential for high-definition cardiac imaging.[1][2] An increase in bone accumulation over time suggests some level of defluorination.[1][2]
PET Imaging in a Non-Human Primate
Experimental Protocol:
-
Animal Model: Rhesus monkey.[1]
-
Injected Dose: 222 MBq of ¹⁸F-FCPHA.[1]
-
Imaging: Sequential imaging was performed using a microPET camera.[1]
Results: PET imaging of the monkey heart revealed an initial spike in activity corresponding to blood flow, which was followed by a plateau at 10 minutes that remained constant for over an hour.[2] This kinetic profile suggests effective myocardial uptake and retention.
Mechanism of Action and Metabolic Pathway
¹⁸F-FCPHA is designed to act as a "false" substrate for fatty acid metabolism. It enters the myocardium through the same mechanisms as natural fatty acids.[2] Once inside the myocardial cells, it is thought to undergo partial β-oxidation before being trapped, preventing further catabolism and washout from the cell.[2]
Proposed Myocardial Uptake and Metabolism
Caption: Proposed metabolic pathway of ¹⁸F-FCPHA in myocardial cells.
Experimental Workflow Overview
The overall process for the evaluation of ¹⁸F-FCPHA as a PET tracer involves several key stages, from the initial chemical synthesis to the final in vivo imaging.
Caption: High-level experimental workflow for ¹⁸F-FCPHA evaluation.
Conclusion
Trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid (¹⁸F-FCPHA) has demonstrated significant potential as a PET tracer for imaging myocardial fatty acid metabolism. Its synthesis is feasible with good radiochemical yields, and preclinical evaluations have shown high myocardial uptake and retention, leading to excellent quality PET images.[1] The favorable biodistribution profile, particularly the high heart-to-blood ratio, suggests that this new class of labeled fatty acids could be valuable for studying heart disease.[1][2] Further investigation is warranted to fully elucidate its metabolic fate and to translate these promising preclinical findings to clinical applications.
References
The Role of NT-proBNP in Canine and Feline Cardiac Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal pro-B-type natriuretic peptide (NT-proBNP) has emerged as a critical biomarker in veterinary cardiology, offering valuable insights into the cardiac health of dogs and cats. This technical guide provides a comprehensive overview of the core principles of NT-proBNP, from its molecular origins to its practical applications in a clinical and research setting. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on experimental protocols, data interpretation, and the underlying signaling pathways. The synthesis of quantitative data into structured tables, along with detailed experimental methodologies and visual representations of complex biological processes, aims to facilitate a deeper understanding and application of NT-proBNP in the advancement of canine and feline cardiac medicine.
Introduction: The Pathophysiology of NT-proBNP
B-type natriuretic peptide (BNP) is a neurohormone synthesized by cardiac muscle cells (cardiomyocytes) primarily in response to myocardial stretch and wall tension, which are hallmark features of many cardiac diseases.[1][2] The synthesis of natriuretic peptides increases when the atria or ventricles are stretched.[3] The precursor molecule, proBNP, is cleaved into two fragments: the biologically active C-terminal BNP and the inactive N-terminal proBNP (NT-proBNP).[1] While BNP has a short half-life of approximately 90 seconds, NT-proBNP has a longer half-life of about 120 minutes, making it a more stable and reliable biomarker for clinical and research applications.[1]
The release of BNP and NT-proBNP is a compensatory mechanism in response to cardiac stress. BNP exerts its physiological effects by binding to natriuretic peptide receptors, leading to vasodilation, natriuresis, and diuresis, which collectively help to reduce the workload on the heart.[4][5] Therefore, circulating levels of NT-proBNP directly correlate with the degree of myocardial stress and dysfunction, providing a quantitative measure of cardiac health.
Quantitative Data Summary
The clinical utility of NT-proBNP is underscored by a wealth of quantitative data from numerous studies. These data provide critical cutoff values for diagnosis, prognosis, and differentiation of cardiac from non-cardiac disease.
Table 1: Canine NT-proBNP Clinical Cutoff Values and Associated Findings
| Clinical Application | NT-proBNP Concentration (pmol/L) | Sensitivity (%) | Specificity (%) | Study/Reference |
| Discriminating Cardiac from Non-Cardiac Respiratory Distress | > 2,447 | 81.1 | 73.1 | Fox et al.[6] |
| Detecting Impending Congestive Heart Failure (CHF) | > 2,150 | 77.4 | 68.6 | New studies show uses for NT-proBNP[7] |
| General Upper Reference Limit | < 900 | - | - | Wess et al.[8] |
| Detecting Clinical Signs of Cardiac Disease | > 874 | 70 | 83 | Wess et al.[8] |
| Discriminating Dogs with Cardiac Disease from Healthy Dogs | > 445 | 83.2 | 90.0 | Oyama et al.[1] |
| Prognosis in Dilated Cardiomyopathy (DCM) - Short Survival (<60 days) | Median: 4,865 | - | - | Noszczyk-Nowak et al. |
| Prognosis in Dilated Cardiomyopathy (DCM) - Longer Survival (>60 days) | Median: 978 | - | - | Noszczyk-Nowak et al. |
Table 2: Feline NT-proBNP Clinical Cutoff Values and Associated Findings
| Clinical Application | NT-proBNP Concentration (pmol/L) | Sensitivity (%) | Specificity (%) | Study/Reference |
| Differentiating Cardiac from Respiratory Dyspnea | > 265 | 90 | 88 | New studies show uses for NT-proBNP[7] |
| Detecting Severe Hypertrophic Cardiomyopathy (HCM) | > 44 | High | High | Wess et al.[9] |
| Prognosis in CHF - Admission | Median: 1,713 | - | - | Harris et al.[10] |
| Prognosis in CHF - Discharge | Median: 902 | - | - | Harris et al.[10] |
| Screening for Cardiac Disease (Point-of-Care ELISA) | - | 43 | 96 | Machen et al.[11] |
| Screening for Cardiac Disease in Cats with a Murmur (Point-of-Care ELISA) | - | 71 | 92 | Machen et al.[11] |
Experimental Protocols
Accurate and reproducible measurement of NT-proBNP is paramount for both clinical diagnostics and research. The following sections detail standardized methodologies for sample handling and ELISA-based quantification.
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the stability and integrity of NT-proBNP.
-
Sample Type: Ethylenediamine tetra-acetic acid (EDTA) plasma is the preferred sample type for NT-proBNP testing in most clinical scenarios.[2] Serum can also be used.[12]
-
Collection: Collect whole blood into an EDTA or serum separator tube.[12][13]
-
Processing:
-
Storage:
-
Assay freshly prepared serum or plasma immediately.[12]
-
For short-term storage, samples can be kept at 2-8°C.[14]
-
For long-term storage, aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12] It is important to note that NT-proBNP concentrations can decline over time in samples stored at room temperature.[15]
-
Canine and Feline NT-proBNP ELISA Protocol (General)
The following is a generalized protocol for a sandwich ELISA, a common method for quantifying NT-proBNP. Specific details may vary between commercial kits.
Materials:
-
Microplate pre-coated with anti-canine or anti-feline NT-proBNP antibody
-
Wash Buffer
-
Standard Diluent
-
Assay Diluent
-
Canine or Feline NT-proBNP Standard
-
Biotinylated Detection Antibody
-
Streptavidin-HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the NT-proBNP standard according to the kit instructions.[16][17]
-
Sample/Standard Addition: Add 50-100 µL of standard or sample to each well.[16][17] Some protocols may require the immediate addition of a detection reagent.[16]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[13][17]
-
Washing: Aspirate the contents of the wells and wash the plate 2-3 times with Wash Buffer.[13][17]
-
Detection Antibody Addition: Add 100 µL of Biotinylated Detection Antibody to each well.[17]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[13][17]
-
Washing: Aspirate and wash the plate 3-5 times with Wash Buffer.[13][17]
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP Conjugate to each well.[18]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16][17]
-
Washing: Aspirate and wash the plate 5 times with Wash Buffer.[16][17]
-
Substrate Addition: Add 90-100 µL of TMB Substrate to each well and incubate at 37°C in the dark for 10-20 minutes.[13][16]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13][16]
-
Reading: Immediately read the optical density (OD) at 450 nm using a microplate reader.[18]
-
Calculation: Calculate the concentration of NT-proBNP in the samples by plotting a standard curve of the OD values of the standards against their known concentrations.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying NT-proBNP's role in cardiac physiology is crucial for interpreting its clinical significance and for identifying novel therapeutic targets.
Natriuretic Peptide Signaling Pathway
The biological effects of BNP are mediated through its interaction with specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[4] This interaction triggers a downstream signaling cascade that ultimately leads to the observed physiological responses.
References
- 1. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the practical use of NT-proBNP in dogs and cats - Bioguardlabs [bioguardlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. vettimes.co.uk [vettimes.co.uk]
- 6. Relationship of Plasma N‐terminal Pro‐brain Natriuretic Peptide Concentrations to Heart Failure Classification and Cause of Respiratory Distress in Dogs Using a 2nd Generation ELISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Investigation into the use of plasma NT-proBNP concentration to screen for feline hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association between Survival Time and Changes in NT-proBNP in Cats Treated for Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Point‐of‐care N‐terminal pro B‐type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sevaron.cz [sevaron.cz]
- 15. The effects of storage conditions on measurements of canine N-terminal pro-B-type natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dog NT-ProBNP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 17. static.fn-test.com [static.fn-test.com]
- 18. Cat N-terminal pro-brain natriuretic peptide, NT-proBNP ELISA Kit - XL BIOTEC [xlbiotec.com]
CardioPET as a Marker for Mitochondrial Fatty Acid Oxidation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway, particularly in high-energy demand organs such as the heart, providing the majority of its ATP production.[1][2] Dysregulation of cardiac FAO is implicated in various cardiovascular diseases, including heart failure and diabetic cardiomyopathy.[3] Consequently, the ability to quantitatively assess myocardial FAO in vivo is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics. Positron Emission Tomography (PET) offers a non-invasive means to probe metabolic pathways, and specialized radiotracers are essential for this purpose.
This technical guide focuses on CardioPET , scientifically known as trans-9-[18F]fluoro-3,4-methyleneheptadecanoic acid (18F-FCPHA), a PET radiotracer designed as a marker for mitochondrial fatty acid uptake and the initial steps of β-oxidation.
Mechanism of Action of this compound (18F-FCPHA)
This compound is a structural analog of naturally occurring long-chain fatty acids. Its design incorporates two key features that dictate its function as a tracer for FAO: a fluorine-18 (B77423) (18F) radioisotope for PET detection and a cyclopropyl (B3062369) ring at the β,γ-position of the fatty acid chain.[4][5]
The proposed mechanism of action for this compound's myocardial uptake and retention is as follows:
-
Uptake: Like endogenous fatty acids, this compound is taken up by cardiomyocytes from the bloodstream, a process facilitated by fatty acid transporters such as CD36.
-
Activation: Once inside the cell, it is activated to its coenzyme A (CoA) derivative, 18F-FCPHA-CoA, by acyl-CoA synthetases.
-
Mitochondrial Transport: The 18F-FCPHA-CoA is then transported into the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) shuttle system (CPT1 and CPT2).
-
Metabolic Trapping: Within the mitochondria, 18F-FCPHA-CoA enters the β-oxidation spiral. However, the presence of the cyclopropyl ring is thought to prevent the complete oxidation of the molecule. It undergoes the initial enzymatic steps of β-oxidation, but the cycle is halted. This incomplete metabolism leads to the "metabolic trapping" of the radiolabeled metabolite within the mitochondria.[6]
This trapping mechanism allows for the accumulation of the 18F label in metabolically active myocardial tissue, providing a signal that is proportional to the rate of fatty acid uptake and the initial stages of β-oxidation.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation control of cardiac fatty acid β-oxidation and energy metabolism in obesity, diabetes, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of trans-9-18F-fluoro-3,4-Methyleneheptadecanoic acid as a PET tracer for myocardial fatty acid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Cardiopet™ proBNP: A Technical Guide to a Core Biomarker of Cardiac Stretch and Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pro-B-type natriuretic peptide (NT-proBNP) has emerged as a critical biomarker in cardiovascular research and drug development, providing a quantitative measure of myocardial wall stress and stretch.[1][2] In veterinary medicine, the Cardiopet™ proBNP test, a commercial enzyme-linked immunosorbent assay (ELISA), offers a validated and reliable method for assessing cardiac health in both canine and feline subjects.[1][3] This technical guide provides an in-depth exploration of the core scientific principles of NT-proBNP as a biomarker, the analytical performance of the this compound™ proBNP assay, and detailed experimental considerations for its application in a research setting.
B-type natriuretic peptide (BNP) is a hormone produced by cardiomyocytes in response to excessive stretching of the heart muscle cells, a common feature in many forms of heart disease and heart failure.[4][5] The BNP pro-hormone is secreted into circulation and cleaved into the biologically active C-terminal BNP (C-BNP) and the more stable N-terminal fragment, NT-proBNP.[1][5] Due to its longer half-life and greater stability, NT-proBNP is a more desirable analyte for diagnostic and research purposes.[5][6] The concentration of circulating NT-proBNP is directly proportional to the degree of cardiac stretch and stress, making it a valuable tool for the early detection, diagnosis, and monitoring of cardiac conditions.[4][7]
The Molecular Biology of proBNP Production
The production and release of proBNP are tightly regulated by a complex interplay of mechanical, neurohormonal, and signaling pathways within the cardiomyocyte.
Signaling Pathways of proBNP Synthesis and Release
Mechanical stretch of cardiomyocytes is the primary stimulus for the synthesis and secretion of proBNP.[8] This process is initiated by mechanosensitive ion channels, such as Piezo1, which translate physical force into a cascade of intracellular signals. This signaling involves the activation of several key transcription factors, including GATA4, GATA6, and NFAT (Nuclear Factor of Activated T-cells), which then bind to promoter regions of the NPPB gene, the gene encoding proBNP.[9][10]
Furthermore, the process is modulated by various neurohormonal factors that are often upregulated in states of cardiac stress, such as endothelin-1 (B181129) and angiotensin II. These factors can further amplify the expression of the NPPB gene. The transcriptional repressor NRSF/REST plays a crucial role in the regulation of NPPB expression, and its downregulation is associated with the reactivation of fetal cardiac genes, including NPPB, during pathological cardiac remodeling.[1][4]
References
- 1. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. Idexx Laboratories simplifies this compound proBNP Test submissions - Industry News - Zenopa UK [zenopa.com]
- 6. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Cardio Pet pro-BNP (Canine/Feline) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 9. bionote.co.kr [bionote.co.kr]
- 10. Determination and stability of N-terminal pro-brain natriuretic peptide in saliva samples for monitoring heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Early Research and Discovery of a Novel CardioPET Compound: [¹⁸F]LCE470, a High-Affinity Radioligand for the Myocardial Growth Hormone Secretagogue Receptor
An In-depth Technical Guide
Introduction
The peptide hormone ghrelin, produced by cardiomyocytes, plays a crucial role in promoting cardiomyocyte survival through its interaction with the myocardial growth hormone secretagogue receptor (GHSR).[1][2] The therapeutic potential of ghrelin administration in improving outcomes after a myocardial infarction (MI) has led to the need for molecular imaging probes to track the dynamics of GHSR in both healthy and diseased states.[1][2] This whitepaper details the early research, discovery, and preclinical evaluation of [¹⁸F]LCE470, a novel, high-affinity PET tracer designed to monitor the regional distribution and changes in myocardial GHSR post-MI.[1] The development of such a tracer could significantly enhance the development of GHSR-based therapeutics for treating post-MI remodeling.[1]
Compound Profile: [¹⁸F]LCE470
[¹⁸F]LCE470 is an ¹⁸F-labeled quinazolinone derivative designed for positron emission tomography (PET) imaging of the GHSR.[1][2] Its design was rationally driven to achieve high binding affinity and specificity for the GHSR, making it a promising candidate for in vivo molecular imaging.[1][2]
Quantitative Data Summary
The preclinical evaluation of [¹⁸F]LCE470 yielded significant quantitative data regarding its binding affinity and metabolic stability. These findings are summarized in the tables below.
| Parameter | Value | Significance |
| Receptor Binding Affinity (Ki) | 0.33 nM | Highest known receptor binding affinity for a radiolabeled GHSR ligand, indicating strong and specific binding.[2] |
| Time Point (post-injection) | Parent Tracer Remaining (%) | Notes |
| 10 min | >70% | Data from at least one canine subject.[2] |
| 25 min | >70% | A complete metabolic study is needed for more precise quantification.[2] |
| 40 min | >70% | |
| 55 min | >70% |
Experimental Protocols
Radiosynthesis of [¹⁸F]LCE470
The radiosynthesis of [¹⁸F]LCE470 was performed as a crucial step in its development.
Purification:
-
The radiolabeled compound was purified using semipreparative high-performance liquid chromatography (HPLC).[3]
-
An Agilent RP-C18 column (19 x 150 mm, 5-mm pore) was utilized for the separation.[3]
-
A linear gradient of 40%-80% acetonitrile (B52724) (MeCN) in water containing 0.1% trifluoroacetic acid was applied.[3]
-
The flow rate was maintained at 4.5 mL/min over a 15-minute run, followed by a 2-minute wash with 95% MeCN.[3]
-
The retention time for [¹⁸F]LCE470 was observed at 5.7 minutes.[3]
Preclinical Evaluation in a Canine Model of Myocardial Infarction
A canine model of surgically induced MI was used to determine the in vivo and ex vivo specificity and sensitivity of [¹⁸F]LCE470.[1][2]
Animal Model and Surgical Procedure:
-
A canine model of moderately extensive anterior MI was established.[1][2]
-
Myocardial infarction was surgically induced for preclinical testing.[1]
In Vivo Specificity Study:
-
A blocking study was conducted on two healthy female hounds.[3]
-
PET/MRI was performed after an initial injection of 6.5-7 MBq/kg of [¹⁸F]LCE470 alone.[3]
-
A second PET/MRI scan was conducted after the injection of 6.5-7 MBq/kg of [¹⁸F]LCE470 combined with a 10 M excess (8.5 mg/kg) of the GHSR ligand hexarelin (B1671829) to assess competitive binding.[3]
PET/MRI Imaging Protocol:
-
Simultaneous multitracer PET/MRI was used to determine the relationship between GHSR, perfusion, and cardiac function.[1][2]
-
The uptake of [¹⁸F]LCE470 was measured by analyzing time-activity curves and standardized uptake values (SUV) in three regions of the left ventricle: the area of infarct, the territory of the left circumflex coronary artery, and the remote myocardium.[1]
-
Changes in cardiac perfusion were tracked using [¹³N]NH₃ PET.[2]
-
Imaging was conducted before and at multiple time points after the induction of MI over a period of 1.5 years.[1]
Signaling Pathways and Experimental Workflows
Ghrelin/GHSR Signaling in Cardiomyocytes
The activation of GHSR by ghrelin in cardiomyocytes initiates a cascade of intracellular signaling pathways that are largely protective. These pathways are crucial for promoting cardiomyocyte survival, a key therapeutic target in post-MI recovery.
References
Foundational Studies on the Cardiopet™ proBNP Assay in Veterinary Medicine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies and core principles of the IDEXX Cardiopet™ proBNP assay, a critical tool in veterinary cardiology. The document details the analytical validation, experimental protocols, and underlying biological pathways associated with N-terminal pro-B-type natriuretic peptide (NT-proBNP) as a cardiac biomarker in canines and felines.
Introduction to NT-proBNP as a Cardiac Biomarker
B-type natriuretic peptide (BNP) is a hormone produced by cardiac muscle cells (cardiomyocytes) in response to excessive stretching and stress, which is common in many forms of heart disease.[1] The pro-hormone, proBNP, is released into the bloodstream where it is cleaved into the biologically active C-terminal BNP (C-BNP) and the inactive N-terminal fragment (NT-proBNP).[2] Due to its longer half-life and greater stability in circulation compared to BNP, NT-proBNP serves as a reliable biomarker for diagnosing and staging heart disease in dogs and cats.[3][4] The this compound™ proBNP assay is a commercially available enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure NT-proBNP concentrations in canine and feline blood samples.[5][6][7]
Analytical Validation of the this compound™ proBNP Assay
The second-generation this compound™ proBNP assay has undergone rigorous analytical validation to ensure its accuracy and precision in measuring NT-proBNP in both canine and feline patients.[5][6]
Canine Assay Validation
A key study validated the second-generation immunoassay for quantifying NT-proBNP in canine blood. The assay was developed to overcome limitations of earlier versions, such as a limited dynamic range and the need for protease inhibitors to maintain sample stability.[5]
Table 1: Analytical Performance of the Second-Generation Canine this compound™ proBNP Assay [5]
| Parameter | Result |
| Precision (CV%) | |
| Intra-assay | 3.9% - 8.9% |
| Inter-assay | 2.0% - 5.0% |
| Total Precision | 5.5% - 10.6% |
| Analytical Sensitivity | 102 pmol/L |
| Accuracy (Dilutional) | Average 102.0% |
| Reproducibility (Lot-to-Lot) | r² = 0.99, slope = 1.03 |
| Sample Type Equivalence | Serum and EDTA plasma gave equivalent results at time of draw (slope = 1.02, r² = 0.89) |
CV: Coefficient of Variation; r²: Coefficient of determination
Interfering substances such as bilirubin, lipids, and hemoglobin were found to have no effect on the assay's results.[5]
Feline Assay Validation
Similarly, the second-generation feline this compound™ proBNP assay was validated for the quantification of NT-proBNP in feline blood, demonstrating improved analyte stability.[6]
Table 2: Analytical Performance of the Second-Generation Feline this compound™ proBNP Assay [6]
| Parameter | Result |
| Precision (CV%) | |
| Intra-assay | 1.6% - 6.3% |
| Inter-assay | 4.3% - 8.8% |
| Total Precision | 10.1% - 15.1% |
| Analytical Sensitivity | 10 pmol/L |
| Accuracy (Dilutional) | 103.5% |
| Reproducibility (Lot-to-Lot) | r² = 0.99, slope = 1.11 (for both serum and plasma) |
CV: Coefficient of Variation; r²: Coefficient of determination
A comparison with the first-generation assay showed no difference in the ability to distinguish between normal cats and those with occult cardiomyopathy.[6]
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for accurate NT-proBNP measurement.
-
Sample Type : For canines, EDTA plasma is the preferred sample type due to the higher stability of NT-proBNP, though serum is also acceptable if handled correctly.[5] For felines, both serum and EDTA plasma can be used.[6]
-
Container : Use a purple-top (EDTA) tube for plasma or a red-top tube for serum.[8]
-
Volume : A minimum of 1 ml of plasma or serum is recommended.[8]
-
Processing : Samples should be centrifuged within one hour of collection.[9]
-
Storage and Shipping :
-
Canine Plasma : Stable for up to 48 hours at room temperature. For longer storage or shipping, refrigeration is recommended.[5]
-
Canine Serum : Should be refrigerated or frozen if not tested promptly.[5]
-
Feline Serum : Stable for 24-72 hours at 4°C with ≥99% recovery. At room temperature (25°C), mean recovery is 91.9% at 24 hours and 85.6% at 48 hours.[6]
-
For shipping to a reference laboratory, samples are typically sent on wet ice or frozen on dry ice.[3][9]
-
Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA)
The this compound™ proBNP test is a quantitative ELISA. The general principle involves the following steps:
-
Coating : Microplate wells are coated with a capture antibody specific for NT-proBNP.
-
Sample Addition : The patient's serum or plasma sample is added to the wells. If NT-proBNP is present, it will bind to the capture antibody.
-
Detection Antibody : A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also recognizes NT-proBNP is added. This antibody binds to a different epitope on the NT-proBNP molecule, forming a "sandwich".
-
Washing : Unbound reagents are washed away.
-
Substrate Addition : A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement : The intensity of the color is proportional to the amount of NT-proBNP in the sample and is measured using a spectrophotometer.
-
Quantification : The concentration of NT-proBNP is determined by comparing the sample's absorbance to a standard curve.
Signaling Pathways and Workflows
NT-proBNP Release Signaling Pathway
Increased myocardial wall stress is the primary stimulus for the synthesis and secretion of proBNP.[10] This process is mediated by several signaling pathways.
Caption: NT-proBNP synthesis and release pathway.
Diagnostic Workflow Using this compound™ proBNP
The this compound™ proBNP assay is integrated into the clinical workup of dogs and cats with suspected heart disease.
Caption: Clinical workflow for this compound™ proBNP testing.
Clinical Utility and Interpretive Criteria
The clinical application of the this compound™ proBNP test is well-documented for various cardiac conditions in dogs and cats.
Canine Clinical Applications
-
Differentiating Cardiac from Respiratory Disease : In dogs with respiratory signs, an NT-proBNP concentration > 1,400 pmol/L is highly suggestive of congestive heart failure (CHF), while a concentration < 800 pmol/L makes CHF unlikely.[11]
-
Screening for Occult Dilated Cardiomyopathy (DCM) in Doberman Pinschers : A cutoff of > 400 pmol/L has a sensitivity of 90.0% and a specificity of 75.0% for detecting left ventricular systolic dysfunction.[11] A cutoff of ≥735 pmol/L indicates an increased risk of occult DCM.[12]
-
Staging Myxomatous Mitral Valve Disease (MMVD) : NT-proBNP concentrations correlate with the severity of MMVD.[13] For dogs <20 kg with MMVD, an NT-proBNP >1,500 pmol/L indicates an increased risk of developing heart failure within the next 12 months.[12]
Table 3: General Interpretive Guidelines for Canine this compound™ proBNP (pmol/L) [1][12]
| NT-proBNP Concentration | Interpretation |
| < 900 | Clinically significant heart disease unlikely. |
| 900 - 1,800 | Equivocal range. Increased myocardial stretch is present, but differentiation between cardiac and non-cardiac causes of clinical signs may not be reliable. |
| > 1,800 | High likelihood that clinical signs are due to heart failure. |
Feline Clinical Applications
-
Screening for Occult Cardiomyopathy : An NT-proBNP concentration > 100 pmol/L suggests the presence of morphological cardiac changes, warranting further investigation with echocardiography.[11] The assay has a sensitivity of 85.8% and specificity of 91.2% for detecting underlying heart disease.[14]
-
Differentiating Cardiac from Respiratory Disease : In cats with respiratory signs, an NT-proBNP concentration > 270 pmol/L supports CHF as the likely cause with approximately 93% sensitivity and 87% specificity.[11] A value < 100 pmol/L makes CHF unlikely.[4]
Table 4: General Interpretive Guidelines for Feline this compound™ proBNP (pmol/L) [1][11][15]
| NT-proBNP Concentration | Interpretation |
| < 100 | Normal. Heart disease is unlikely. |
| 100 - 270 | Intermediate. Possible early or mild heart disease. Further diagnostics are recommended. |
| > 270 | Abnormal. Heart disease is likely. In symptomatic cats, CHF is probable. |
It is important to note that other conditions such as hyperthyroidism, systemic hypertension, and severe azotemia can also cause elevated NT-proBNP levels in cats.[16][17]
Conclusion
The this compound™ proBNP assay is a robust and clinically valuable tool in veterinary medicine. Its strong analytical performance, coupled with established clinical utility, provides veterinarians, researchers, and drug development professionals with a reliable method for the non-invasive assessment of cardiac health in dogs and cats. The quantitative data from this assay, when interpreted in conjunction with a thorough clinical evaluation, facilitates earlier detection of heart disease, aids in differentiating cardiac from non-cardiac causes of clinical signs, and allows for more effective monitoring and management of cardiac patients.
References
- 1. Gribbles Veterinary Pathology | Canine and Feline NT-proBNP - Gribbles Veterinary [gribblesvets.com.au]
- 2. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. bionote.co.kr [bionote.co.kr]
- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 5. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com.au [idexx.com.au]
- 8. Cardio Pet pro-BNP (Canine/Feline) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 9. woodleyequipment.com [woodleyequipment.com]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. idexx.com [idexx.com]
- 13. Biomarkers in Small Animal Cardiovascular Medicine - WSAVA 2017 Congress - VIN [vin.com]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. idexx.com [idexx.com]
- 16. justcatsclinic.com [justcatsclinic.com]
- 17. assets.ctfassets.net [assets.ctfassets.net]
Technical Guide: Pharmacokinetics and Biodistribution of Fatty Acid Analogue "CardioPET" Tracers in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "CardioPET" is not a universally recognized, single molecular entity in preclinical research literature. One specific agent, trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid, has been referred to as this compound in a human clinical study. However, to provide a comprehensive preclinical guide as requested, this document synthesizes data from various ¹⁸F-labeled fatty acid analogue PET tracers used in cardiac imaging. These tracers are functionally and metabolically similar to the aforementioned this compound agent and serve as representative models for understanding its likely preclinical behavior.
Introduction
The heart primarily relies on the β-oxidation of long-chain fatty acids (LCFAs) for energy production under normal physiological conditions. Alterations in myocardial fatty acid metabolism are early indicators of various cardiac pathologies, including ischemia and heart failure. Positron Emission Tomography (PET) using radiolabeled LCFA analogues provides a non-invasive method to quantitatively assess regional myocardial fatty acid uptake and metabolism. This guide details the pharmacokinetics, biodistribution, and underlying cellular mechanisms of these tracers in preclinical models.
Cellular Uptake and Metabolic Fate
The uptake of LCFAs and their analogues by cardiomyocytes is a multi-step process involving transport across the plasma membrane and subsequent intracellular metabolism.
Signaling and Transport Pathway
LCFA transport into cardiomyocytes is not merely passive diffusion but is predominantly a protein-facilitated process. Key proteins involved include Fatty Acid Translocase (FAT/CD36), plasma membrane-associated Fatty Acid Binding Protein (FABPpm), and Fatty Acid Transport Proteins (FATPs).[1] Once inside the cell, the LCFA analogue is esterified to Acyl-CoA, which is then transported into the mitochondria for β-oxidation or stored in lipid pools (e.g., triglycerides). PET tracers are designed to either be trapped within the cell after initial metabolic steps or to trace the β-oxidation pathway.
References
Methodological & Application
Application Notes and Protocols for CardioPET PET Imaging in Coronary Artery Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing CardioPET Positron Emission Tomography (PET) imaging for the diagnosis and evaluation of coronary artery disease (CAD). The information is intended to guide researchers and clinicians in implementing standardized and effective myocardial perfusion imaging (MPI) protocols.
Introduction
This compound imaging is a non-invasive diagnostic modality that provides a quantitative assessment of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[1][2] This technique is highly accurate for detecting obstructive CAD, assessing the extent and severity of ischemia, and providing prognostic information.[3][4][5] PET has demonstrated superior diagnostic accuracy compared to single-photon emission computed tomography (SPECT) due to its higher spatial resolution, intrinsic attenuation correction, and lower radiation exposure.[6][7] The ability to quantify MBF and MFR allows for the detection of balanced multivessel disease and coronary microvascular dysfunction.[8][9]
Commonly used radiotracers for this compound include Rubidium-82 (⁸²Rb), Nitrogen-13 Ammonia (¹³N-Ammonia), and the investigational agent ¹⁸F-Flurpiridaz.[10] The choice of tracer depends on availability, with ⁸²Rb being generator-produced and more widely accessible, while ¹³N-Ammonia requires an on-site cyclotron.[11]
Key Quantitative Parameters
A significant advantage of this compound is the ability to quantify myocardial perfusion, providing objective measures for clinical assessment.
-
Myocardial Blood Flow (MBF): The rate of blood delivery to the myocardium, measured in milliliters per gram per minute (mL/g/min). Absolute quantification of MBF at rest and during stress is a key feature of this compound.[1]
-
Myocardial Flow Reserve (MFR) or Coronary Flow Reserve (CFR): The ratio of MBF at peak stress to MBF at rest (Stress MBF / Rest MBF).[1] MFR is a critical indicator of the coronary circulation's ability to augment blood flow in response to increased demand and is a powerful prognostic marker.[1][6]
Experimental Protocols
The following sections detail the standardized protocols for performing a rest/stress this compound scan for coronary artery disease.
Patient Preparation
Proper patient preparation is crucial for obtaining accurate and reliable results.
-
Fasting: Patients should fast for a minimum of 6 hours prior to the scan to minimize tracer uptake in other organs and improve image quality.[12]
-
Caffeine and Theophylline Abstinence: Patients must avoid all caffeine-containing products (coffee, tea, soda, chocolate) for at least 12 hours and theophylline-containing medications for 48 hours before the scan, as these substances can interfere with the action of vasodilator stress agents.[12]
-
Medication Review: A thorough review of the patient's current medications should be conducted. Certain medications, such as beta-blockers and calcium channel blockers, may need to be withheld as per institutional guidelines.
-
Informed Consent: The procedure, including potential risks and benefits, should be explained to the patient, and informed consent must be obtained.
-
Intravenous Access: Establish two intravenous (IV) lines, preferably in opposite arms: one for radiotracer administration and the other for the pharmacological stress agent.
General Rest/Stress Imaging Protocol
The most common protocol is a sequential rest-stress study, which can typically be completed in under an hour.[9][13]
1. Rest Imaging:
- Patient Positioning: The patient is positioned supine on the PET/CT scanner table with their arms raised above their head.
- Transmission Scan (CT-based Attenuation Correction): A low-dose CT scan is acquired for attenuation correction of the PET emission data.[13]
- Radiotracer Administration (Rest): A bolus of the selected radiotracer is injected intravenously.
- Dynamic PET Acquisition (Rest): Dynamic imaging is initiated simultaneously with the tracer injection to capture the first pass of the tracer and subsequent myocardial uptake. This is essential for the quantitative analysis of MBF.
2. Stress Imaging:
- Pharmacological Stress Agent Infusion: A vasodilator stress agent (e.g., Adenosine (B11128), Dipyridamole, or Regadenoson) is administered intravenously. Dobutamine may be used as an alternative in patients with contraindications to vasodilators.[12]
- Radiotracer Administration (Stress): At peak stress, a second bolus of the radiotracer is injected.[12]
- Dynamic PET Acquisition (Stress): A second dynamic PET acquisition is performed.
- Post-Stress Monitoring: The patient's vital signs and ECG are monitored throughout the stress procedure and for a period afterward.
Detailed Methodologies for Key Experiments
⁸²Rb Rest/Stress Protocol
Rubidium-82 is a potassium analog that is extracted by the myocardium in proportion to blood flow. It has a short half-life of 75 seconds, allowing for rapid sequential imaging.[12]
-
Rest Scan:
-
Administer 1110-2220 MBq (30-60 mCi) of ⁸²Rb intravenously as a slow bolus.
-
Simultaneously begin a dynamic PET acquisition for 5-7 minutes. A typical framing protocol is 12x10s, 4x30s, 1x60s.
-
-
Waiting Period: A minimum of 10 minutes is required between the rest and stress injections to allow for the decay of ⁸²Rb and for the ⁸²Sr/⁸²Rb generator to regenerate.[13]
-
Stress Scan:
-
Begin infusion of the pharmacological stress agent. For example, adenosine is infused at 140 µg/kg/min for 6 minutes.
-
At 3 minutes into the adenosine infusion, administer a second dose of 1110-2220 MBq (30-60 mCi) of ⁸²Rb.
-
Acquire a second dynamic PET scan for 5-7 minutes, starting with the ⁸²Rb injection.
-
¹³N-Ammonia Rest/Stress Protocol
Nitrogen-13 Ammonia has a half-life of approximately 10 minutes and is highly extracted by the myocardium.[12]
-
Rest Scan:
-
Administer 370-740 MBq (10-20 mCi) of ¹³N-Ammonia intravenously.
-
Initiate a dynamic PET acquisition for 10-15 minutes. A representative framing sequence is 12x10s, 6x30s, 4x60s, 1x180s.
-
-
Waiting Period: A waiting period of at least 40 minutes (approximately 4 half-lives) is necessary to allow for sufficient decay of the initial dose.[3]
-
Stress Scan:
-
Administer the pharmacological stress agent as described for the ⁸²Rb protocol.
-
At peak stress, inject a second dose of 370-740 MBq (10-20 mCi) of ¹³N-Ammonia.
-
Perform a second dynamic PET acquisition with the same framing as the rest scan.
-
Data Analysis and Presentation
Quantitative analysis of dynamic PET data is performed using specialized software to generate MBF and MFR values.[14] Several commercial and research software packages are available for this purpose, such as QPET, Corridor4DM, and Syngo MBF.[4] The analysis typically involves:
-
Image Reconstruction and Reorientation: Dynamic images are reconstructed, and the heart is reoriented into standard short-axis, vertical long-axis, and horizontal long-axis views.
-
Region of Interest (ROI) Definition: ROIs are drawn over the left ventricular blood pool (to derive the arterial input function) and the myocardium.
-
Kinetic Modeling: Time-activity curves from the blood pool and myocardial ROIs are fitted to a tracer kinetic model (e.g., a one- or two-tissue compartment model) to calculate MBF.[10]
-
MFR Calculation: MFR is calculated as the ratio of stress MBF to rest MBF.
Quantitative Data Summary
The following tables summarize key characteristics of commonly used radiotracers and the diagnostic performance of this compound.
Table 1: Characteristics of PET Myocardial Perfusion Radiotracers
| Feature | Rubidium-82 (⁸²Rb) | Nitrogen-13 Ammonia (¹³N-Ammonia) | ¹⁸F-Flurpiridaz (Investigational) |
| Half-life | 75 seconds[12] | ~10 minutes[12] | ~110 minutes[10] |
| Production | ⁸²Sr/⁸²Rb Generator[11] | On-site Cyclotron[11] | Regional Cyclotron/Radiopharmacy[10] |
| First-Pass Extraction | Moderate (~50-60%)[11] | High (~80%)[11] | High |
| Spatial Resolution | Lower (due to high positron energy)[13] | Higher[11] | High |
| Typical Injected Dose (Rest/Stress) | 1110-2220 MBq (30-60 mCi) | 370-740 MBq (10-20 mCi) | Not yet standardized |
| Advantages | Widely available, rapid protocol | High extraction, excellent image quality | Potential for widespread distribution |
| Disadvantages | Lower resolution, non-linear uptake at high flow rates[13] | Requires on-site cyclotron | Investigational status |
Table 2: Diagnostic Performance of this compound for Detection of Obstructive CAD (>50% stenosis)
| Metric | Rubidium-82 (⁸²Rb) PET | Nitrogen-13 Ammonia (¹³N-Ammonia) PET |
| Sensitivity | 83% - 100%[3] | 90% - 97%[3] |
| Specificity | 73% - 100%[3] | 90% - 91%[3] |
| Diagnostic Accuracy | 84% - 98%[3] | ~80% - 90%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for a this compound Rest/Stress Myocardial Perfusion Imaging Study.
Principle of Myocardial Perfusion Imaging with PET
Caption: Conceptual diagram of myocardial perfusion at rest and during stress.
References
- 1. FlowQuant - Flow Quantification Software | University of Ottawa Heart Institute [ottawaheart.ca]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-Software Reproducibility of Quantitative Values of Myocardial Blood Flow and Coronary Flow Reserve Acquired by [13N]NH3 MPI PET/CT and the Effect of Motion Correction Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Cardiac PET Imaging: Technological Improvements Advancing Future Cardiac Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 13. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cardiopet® proBNP Test in a Clinical Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the IDEXX Cardiopet® proBNP Test in a clinical research environment. The document outlines the scientific basis of the assay, experimental procedures, data interpretation, and visualization of key pathways and workflows to ensure accurate and reproducible results in preclinical and clinical studies.
Introduction and Scientific Principle
The this compound® proBNP Test is a quantitative immunoassay for the measurement of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in canine and feline serum or plasma.[1][2] NT-proBNP is a stable biomarker released into circulation by cardiac myocytes in response to myocardial stretch and stress.[3][4] Its concentration in the blood correlates with the degree of cardiac wall stress, making it a valuable tool for assessing heart health.[5][6]
In a research setting, the this compound® proBNP test can be employed for:
-
Screening and enrollment: Identifying subjects with potential cardiac abnormalities for inclusion in studies.
-
Disease modeling: Monitoring the progression of cardiac disease in animal models.
-
Efficacy studies: Evaluating the therapeutic effects of novel compounds on cardiac function.
-
Safety and toxicology studies: Assessing potential cardiotoxic effects of drug candidates.
The NT-proBNP Signaling Pathway
B-type natriuretic peptide (BNP) is initially synthesized as a prohormone, proBNP.[4] In response to myocardial wall stress, proBNP is cleaved into the biologically active C-terminal BNP and the inactive N-terminal proBNP (NT-proBNP).[4][7] Due to its longer half-life and greater stability in vitro, NT-proBNP is the preferred analyte for diagnostic and research applications.[4][7]
Assay Specifications and Performance
The second-generation this compound® proBNP assay offers improved analyte stability and performance.[8][9] Key analytical parameters are summarized below.
Quantitative Data Summary
| Parameter | Canine Second-Generation Assay | Feline Second-Generation Assay | Reference |
| Assay Principle | Enzyme-linked immunosorbent assay (ELISA) | Enzyme-linked immunosorbent assay (ELISA) | [8][9] |
| Sample Type | EDTA Plasma or Serum | EDTA Plasma or Serum | [8][9] |
| Preferred Sample | EDTA Plasma | Serum | [8][9] |
| Analytical Sensitivity | 102 pmol/L | 10 pmol/L | [8][9] |
| Accuracy | Average 102.0% | 103.5% | [8][9] |
| Intra-assay Precision (CV%) | 3.9% - 8.9% | 1.6% - 6.3% | [8][9] |
| Inter-assay Precision (CV%) | 2.0% - 5.0% | 4.3% - 8.8% | [8][9] |
| Total Precision (CV%) | 5.5% - 10.6% | 10.1% - 15.1% | [8][9] |
| Interfering Substances | No significant effect from bilirubin, lipids, hemoglobin | No significant effect from hemolysis, icterus, lipemia | [7][8] |
Experimental Protocols
The following protocols provide a step-by-step guide for performing the this compound® proBNP test in a research setting.
Subject Preparation and Sample Collection
-
Animal Identification: Ensure each subject is uniquely identified.
-
Fasting: A fasted state is not strictly required but is recommended to minimize lipemia.
-
Blood Collection:
-
Collect a sufficient volume of whole blood (typically 1-2 mL) via standard venipuncture.
-
For plasma, collect blood in tubes containing ethylenediaminetetraacetic acid (EDTA).
-
For serum, collect blood in plain tubes or serum separator tubes.
-
Sample Handling and Processing Workflow
Sample Stability
Proper sample handling is critical for accurate results. Adhere to the following stability guidelines:
| Sample Type | Storage Condition | Canine Stability | Feline Stability | Reference |
| EDTA Plasma | Room Temperature (25°C) | Up to 48 hours | - | [8] |
| Refrigerated (4°C) | - | - | ||
| Serum | Room Temperature (25°C) | Should be frozen or refrigerated | 91.9% recovery at 24h, 85.6% at 48h | [8][9] |
| Refrigerated (4°C) | - | ≥99% recovery up to 72 hours | [9] |
Note: For canine samples, EDTA plasma is the preferred sample type due to greater NT-proBNP stability at room temperature.[8]
Assay Procedure (Performed at IDEXX Reference Laboratories)
The this compound® proBNP test is a laboratory-based assay. The following is a general outline of the steps once the sample is received by the reference laboratory.
-
Sample Accessioning: Samples are logged and assigned a unique laboratory identifier.
-
Quality Control: Internal quality control samples are run with each batch to ensure assay validity.
-
Immunoassay:
-
Samples are incubated in microtiter wells coated with an antibody specific to NT-proBNP.
-
A second, enzyme-conjugated antibody is added, which binds to the captured NT-proBNP, forming a "sandwich".
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is proportional to the concentration of NT-proBNP in the sample.
-
-
Data Analysis: The optical density of each well is read by a spectrophotometer, and the NT-proBNP concentration is calculated based on a standard curve.
-
Reporting: Results are reported in pmol/L.
Data Interpretation in a Research Context
The interpretation of this compound® proBNP results in a research setting will depend on the study design and objectives. The following tables provide established interpretive criteria that can serve as a baseline for data analysis.
Canine NT-proBNP Interpretive Criteria
| NT-proBNP (pmol/L) | Interpretation for Dogs with a Murmur or At-Risk Breeds | Interpretation for Dogs with Clinical Signs | Reference |
| < 900 | Clinically significant heart disease is unlikely. | Clinical signs are unlikely due to heart failure. | [10] |
| 900 - 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is likely. Further diagnostics recommended. | Increased myocardial stretch and stress. Does not reliably differentiate between cardiac and non-cardiac causes of clinical signs. | [10] |
| > 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is likely. Further diagnostics recommended. | High likelihood that clinical signs are due to heart failure. | [10] |
*For Doberman Pinschers, an NT-proBNP ≥ 735 pmol/L indicates an increased risk of occult dilated cardiomyopathy.[10]
Feline NT-proBNP Interpretive Criteria
| NT-proBNP (pmol/L) | Interpretation for Asymptomatic Cats | Interpretation for Cats with Respiratory Signs | Reference |
| < 100 | Normal. Clinically significant heart disease is unlikely. | Respiratory signs are not likely secondary to heart failure. | [11] |
| ≥ 100 | Abnormal. Evidence of increased myocardial stretch and stress. Further diagnostics recommended. | - | [11] |
| < 270 | - | Respiratory signs are not likely secondary to heart failure. | [11] |
| ≥ 270 | - | Respiratory signs are likely secondary to heart failure. | [11] |
Note: Hyperthyroidism, systemic hypertension, and severe azotemia can also lead to increased NT-proBNP concentrations in cats.[11][12]
Conclusion
The this compound® proBNP test is a robust and valuable tool for cardiovascular research in both canine and feline models. By adhering to the standardized protocols for sample collection, handling, and data interpretation outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data to support their research objectives. The quantitative nature of the assay allows for objective assessment of cardiac stress and provides a sensitive biomarker for evaluating the efficacy and safety of novel therapeutic interventions.
References
- 1. idexx.co.uk [idexx.co.uk]
- 2. ca.idexx.com [ca.idexx.com]
- 3. idexx.com.au [idexx.com.au]
- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 5. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 6. justcatsclinic.com [justcatsclinic.com]
- 7. bionote.co.kr [bionote.co.kr]
- 8. Analytical validation of a second-generation immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. idexx.com [idexx.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
Synthesis and radiolabeling of CardioPET for experimental use
An advanced radiotracer for cardiac positron emission tomography (PET), [¹⁸F]Flurpiridaz, is emerging as a highly effective agent for myocardial perfusion imaging (MPI). Developed for the detection of coronary artery disease (CAD), this fluorine-18-labeled molecule offers superior image quality and diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) agents.[1][2][3] Its mechanism of action involves binding to mitochondrial complex I (MC-I) within cardiomyocytes, allowing for a direct assessment of myocardial blood flow.[1][4][5]
The favorable physical properties of fluorine-18, including its 109.7-minute half-life and low positron energy, enable centralized production, flexible imaging protocols that include exercise stress testing, and high spatial resolution.[2][6] Clinical and preclinical studies have demonstrated its high first-pass extraction by the heart (approximately 94%) and a linear relationship between tracer uptake and blood flow, which is crucial for accurate perfusion quantification.[1][5][7] These characteristics make [¹⁸F]Flurpiridaz a valuable tool for researchers, scientists, and drug development professionals in cardiovascular research.
Application Notes
[¹⁸F]Flurpiridaz is a pyridaben (B1679940) analogue designed for the imaging of myocardial perfusion.[4] Its high affinity for MC-I ensures excellent retention in viable myocardial tissue, providing a strong and clear signal for PET imaging.[1][4] The primary application is the non-invasive detection of hemodynamically significant CAD by assessing regional myocardial blood flow under rest and stress conditions.[3][8]
Key advantages include:
-
Superior Image Quality : High-resolution images with an excellent myocardium-to-background ratio.[8][9]
-
High Diagnostic Accuracy : Improved sensitivity for detecting CAD compared to conventional SPECT tracers.[5][8]
-
Quantitative Capability : The tracer's kinetics allow for the accurate quantification of myocardial blood flow, which is critical for assessing the severity of ischemia.[2][10]
-
Logistical Flexibility : The half-life of ¹⁸F allows for distribution from a central radiopharmacy, obviating the need for an on-site cyclotron.[2]
The tracer is typically administered intravenously for both rest and stress imaging sessions. Biodistribution studies show primary uptake in the heart, kidneys, and liver, with clearance through the renal system.[11][12]
Radiosynthesis and Quality Control
The automated synthesis of [¹⁸F]Flurpiridaz is achieved through a nucleophilic substitution reaction on a suitable precursor.[11] The process involves the reaction of cyclotron-produced [¹⁸F]fluoride with a tosylate or other appropriately functionalized precursor molecule.[11] The final product is purified using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges to ensure high chemical and radiochemical purity.[13][14]
Quantitative Radiosynthesis Data
The following table summarizes typical quantitative parameters for the automated radiosynthesis of [¹⁸F]Flurpiridaz.
| Parameter | Typical Value | Reference |
| Total Synthesis Time | ~50 minutes | [11] |
| Radiochemical Yield (RCY) | 40% - 65% (decay uncorrected) | [11][13][14] |
| Radiochemical Purity (RCP) | > 97% | [11][13][14] |
| Chemical Purity | > 99% | [6] |
| Stability | Stable for up to 12 hours post-synthesis | [13][15] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]Flurpiridaz
This protocol provides a generalized workflow for an automated synthesis module.
Objective: To produce [¹⁸F]Flurpiridaz suitable for experimental use.
Materials:
-
Automated Radiosynthesis Module (e.g., ML-PT)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in Acetonitrile/Water
-
Precursor: Tosylate-functionalized Flurpiridaz (B10814457) precursor in Dimethyl Sulfoxide (DMSO)
-
Reaction Vessel
-
Purification System: SPE cartridges (e.g., C18) or semi-preparative HPLC
-
Sterile filter (0.22 µm)
-
Final Formulation Solution: e.g., Ethanol, Ascorbic Acid in Saline
Methodology:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ eluent.
-
Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under a stream of nitrogen to remove water.
-
Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reaction vessel. Heat the mixture to facilitate the nucleophilic substitution reaction.
-
Purification:
-
SPE Method: Pass the crude reaction mixture through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride and impurities.
-
HPLC Method: Inject the crude mixture onto a semi-preparative HPLC column to isolate the [¹⁸F]Flurpiridaz peak.[11]
-
-
Formulation: Collect the purified [¹⁸F]Flurpiridaz fraction. If using HPLC, remove the organic solvent via rotary evaporation. Reconstitute the final product in the formulation solution.
-
Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control: Perform required QC tests as detailed below.
Protocol 2: Quality Control of [¹⁸F]Flurpiridaz
Objective: To ensure the final product meets specifications for experimental use.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Radionuclidic Identity | Gamma Spectrometry | 511 keV peak |
| Radionuclidic Purity | Gamma Spectrometry | Half-life determination (105-115 min) |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL test | < 175 EU/V |
Protocol 3: Preclinical PET Myocardial Perfusion Imaging
Objective: To assess myocardial perfusion in a small animal model (e.g., mouse or pig) using [¹⁸F]Flurpiridaz.
Materials:
-
[¹⁸F]Flurpiridaz solution for injection
-
Animal model (e.g., FVB/N mouse)[16]
-
Anesthesia (e.g., Isoflurane)
-
Vasodilator stress agent (e.g., Regadenoson)[16]
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
Methodology:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a tail-vein catheter for injection.
-
Rest Imaging:
-
Washout Period: Allow for sufficient time for physical decay and biological clearance between rest and stress scans (e.g., >60 minutes).[17]
-
Stress Imaging:
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw volumes of interest (VOIs) over the left ventricular myocardium to generate time-activity curves (TACs).
-
Analyze tracer uptake and calculate myocardial blood flow or relative perfusion reserves.
-
Visualizations
Caption: Biological mechanism of [¹⁸F]Flurpiridaz uptake and retention.
Caption: Automated radiosynthesis workflow for [¹⁸F]Flurpiridaz.
Caption: Experimental workflow for preclinical rest/stress PET imaging.
References
- 1. What is the mechanism of action of Flurpiridaz F 18? [synapse.patsnap.com]
- 2. 18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]
- 3. asnc.org [asnc.org]
- 4. snmmi.org [snmmi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Flurpiridaz F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ijrmnm.com [ijrmnm.com]
- 12. Dosimetry, biodistribution, and safety of flurpiridaz F 18 in healthy subjects undergoing rest and exercise or pharmacological stress PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical fully automated radiosynthesis of [<sup>18</sup>F]Flurpiridaz on the module modular lab-pharmtracer without external purification - ProQuest [proquest.com]
- 16. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
Application Notes and Protocols: Cardiopet® proBNP for Feline Occult Cardiomyopathy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feline occult (subclinical) cardiomyopathy, particularly Hypertrophic Cardiomyopathy (HCM), is a prevalent condition that often remains asymptomatic until the development of congestive heart failure (CHF), arterial thromboembolism, or sudden death.[1] Early detection is crucial for implementing management strategies that may delay the progression of the disease and improve outcomes. The Cardiopet® proBNP test is a quantitative immunoassay that measures the concentration of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in feline plasma or serum.[2][3] This biomarker is released from cardiac myocytes in response to myocardial stretch and stress, making it a valuable tool for the early identification of cats at risk for heart disease.[2][3][4]
These application notes provide detailed information and protocols for utilizing the this compound® proBNP assay for screening apparently healthy cats for occult cardiomyopathy.
Principle of the Assay
Cardiomyocytes produce the precursor hormone pro-B-type natriuretic peptide (proBNP) in response to increased myocardial wall stress and stretch, which are hallmarks of cardiomyopathies.[4] Upon release into circulation, proBNP is cleaved into the biologically active C-terminal BNP and the more stable, inactive N-terminal fragment, NT-proBNP.[1][4] The concentration of circulating NT-proBNP is proportional to the degree of myocardial stress and the severity of heart disease.[5] The this compound® proBNP test is an enzyme-linked immunosorbent assay (ELISA) designed to specifically quantify feline NT-proBNP.[6]
Data Presentation
Interpretive Guidelines for this compound® proBNP in Asymptomatic Cats
| NT-proBNP Concentration (pmol/L) | Interpretation | Recommended Action |
| < 100 | Normal.[7] | Clinically significant heart disease is unlikely. Routine monitoring is recommended. |
| ≥ 100 | Abnormal.[7] | Indicates increased myocardial stretch and stress. Further diagnostic investigation, such as echocardiography, is recommended to diagnose and stage potential cardiac disease.[7] |
Diagnostic Performance of NT-proBNP in Detecting Occult Cardiomyopathy
The following table summarizes data from various studies on the diagnostic accuracy of NT-proBNP testing for the detection of occult cardiomyopathy in felines.
| Study Population | Test | Cut-off (pmol/L) | Sensitivity | Specificity | Reference |
| Apparently healthy cats in general practice | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 43% | 96% | [8] |
| Apparently healthy cats with heart murmurs in general practice | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 71% | 92% | [8] |
| Asymptomatic cats referred for cardiac evaluation | Point-of-care NT-proBNP ELISA | N/A (Qualitative) | 85% (for moderate to severe disease) | 85% (for moderate to severe disease) | [9] |
| Maine Coon cats with subclinical HCM | Quantitative NT-proBNP | ≤100 | 44% (for severe disease) | Not specified | [10][11] |
| Maine Coon cats with subclinical HCM | Quantitative NT-proBNP | ≤40 | 55% (for severe disease) | Not specified | [10][11] |
Note: Sensitivity and specificity can vary depending on the study population, the prevalence of disease, and the gold standard used for diagnosis (typically echocardiography).
Experimental Protocols
Subject Selection and Enrollment
For research and screening purposes, enroll apparently healthy adult cats.[8] Exclusion criteria should include:
-
Age < 1 year.[8]
-
Clinical signs of illness.[8]
-
History of medical conditions requiring treatment within the last 30 days.[8]
-
Serum creatinine (B1669602) > 2.8 mg/dL.[8]
-
Systolic blood pressure > 170 mm Hg.[8]
-
Serum total T4 > 4.0 μg/dL.[8]
-
Current medication administration.[8]
Sample Collection and Handling
Sample Type: Serum or EDTA plasma.[12]
Procedure:
-
Collect approximately 1-2 mL of whole blood via venipuncture.
-
For serum, collect blood in a red-top tube. Allow the blood to clot at room temperature for 20-30 minutes.
-
For plasma, collect blood in a lavender-top (EDTA) tube.
-
Centrifuge the sample at approximately 1,000-2,000 x g for 10 minutes to separate the serum or plasma.
-
Transfer the serum or plasma to a clean, labeled tube.
-
If the assay is not performed immediately, store the sample refrigerated at 2-8°C for up to 72 hours.[6] For longer storage, freeze at -20°C or colder.
Analyte Stability: The second-generation this compound® proBNP assay has improved analyte stability.[6] In serum, NT-proBNP is stable for at least 72 hours at 4°C.[6]
This compound® proBNP ELISA Protocol (Generalized)
The following is a generalized protocol for a sandwich ELISA. For the specific this compound® proBNP test, always refer to the manufacturer's detailed instructions for use.
-
Preparation: Bring all reagents and samples to room temperature before use.
-
Standard Curve Preparation: Prepare a series of standards with known NT-proBNP concentrations according to the manufacturer's instructions.
-
Sample Addition: Pipette a specific volume of standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate for a specified time at a specific temperature to allow the NT-proBNP in the samples to bind to the immobilized antibodies.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add the enzyme-linked detection antibody to each well.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured NT-proBNP.
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the detection antibody will react with the substrate to produce a color change.
-
Incubation: Incubate the plate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Reading the Plate: Read the absorbance of each well at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the NT-proBNP concentration of the samples by comparing their absorbance to the standard curve.
Visualizations
NT-proBNP Release Signaling Pathway
Caption: NT-proBNP release from a cardiomyocyte in response to myocardial stress.
Experimental Workflow for Feline Occult Cardiomyopathy Screening
References
- 1. Feline NT- proBNP as a cardiac biomarker - Bioguardlabs [bioguardlabs.com]
- 2. bionote.co.kr [bionote.co.kr]
- 3. idexx.co.uk [idexx.co.uk]
- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Idexx Laboratories simplifies this compound proBNP Test submissions - Industry News - Zenopa UK [zenopa.com]
- 9. ca.idexx.com [ca.idexx.com]
- 10. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardio Pet pro-BNP (Canine/Feline) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
Application of Cardiac PET in Elucidating Myocardial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) of the heart, or CardioPET, is a powerful non-invasive imaging technique that provides quantitative insights into myocardial metabolism. This technology has become an invaluable tool in research and clinical settings for understanding the metabolic changes associated with various cardiovascular diseases, including coronary artery disease, heart failure, and diabetic cardiomyopathy. Furthermore, this compound plays a crucial role in the development of novel therapeutics by enabling the assessment of treatment effects on cardiac metabolism and function. These application notes provide a comprehensive overview of the use of this compound for studying myocardial metabolism, including detailed protocols and data presentation guidelines.
Core Principles of this compound for Metabolic Imaging
This compound utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, to trace specific metabolic pathways within the myocardium. The most commonly used isotopes for metabolic imaging are Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C). Once administered, the radiotracer is taken up by the heart muscle cells (cardiomyocytes) and participates in metabolic processes. The PET scanner detects the gamma rays produced during positron annihilation, allowing for the three-dimensional mapping and quantification of the radiotracer's distribution in the heart.
Key Metabolic Pathways and Radiotracers
The heart is a metabolically flexible organ, capable of utilizing various substrates for energy production, primarily fatty acids and glucose. This compound allows for the specific interrogation of these pathways using different radiotracers.
Glucose Metabolism
Under normal fasting conditions, glucose is a minor energy source for the heart. However, in ischemic conditions or in the setting of insulin (B600854) resistance, myocardial glucose uptake is significantly altered.
-
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG): The most widely used tracer for imaging glucose metabolism is ¹⁸F-FDG, a glucose analog. It is taken up by cardiomyocytes via glucose transporters (GLUT1 and GLUT4) and phosphorylated by hexokinase to ¹⁸F-FDG-6-phosphate. Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate is not further metabolized and becomes trapped within the cell, allowing for the imaging of glucose uptake.
Fatty Acid Metabolism
Fatty acids are the primary energy source for the healthy heart. Alterations in fatty acid oxidation are implicated in various cardiac pathologies.
-
¹¹C-Palmitate: This tracer is an analogue of palmitate, a common long-chain fatty acid. It allows for the quantification of myocardial fatty acid utilization and oxidation.
-
¹⁸F-Fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA): An alternative fatty acid analog that can be used to assess myocardial fatty acid uptake.
-
This compound™ ([¹⁸F]-FCPHA): A modified fatty acid analog, trans-9-[¹⁸F]fluoro-3,4-methyleneheptadecanoic acid, that is trapped in myocytes after partial beta-oxidation, enabling imaging of fatty acid metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from this compound studies of myocardial metabolism.
Table 1: Commonly Used Radiotracers for Myocardial Metabolism PET
| Radiotracer | Metabolic Pathway | Isotope | Half-life (minutes) | Typical Injected Dose (mCi) |
| ¹⁸F-FDG | Glucose Utilization | ¹⁸F | 109.8 | 5 - 15 |
| ¹¹C-Palmitate | Fatty Acid Metabolism | ¹¹C | 20.4 | 10 - 20 |
| This compound™ ([¹⁸F]-FCPHA) | Fatty Acid Metabolism | ¹⁸F | 109.8 | 8 - 10 |
| ¹¹C-Acetate | Oxidative Metabolism | ¹¹C | 20.4 | 10 - 20 |
Table 2: Example Quantitative Parameters in Myocardial Metabolism Studies
| Parameter | Description | Typical Normal Value Range | Condition Affecting Value |
| Myocardial Glucose Utilization (MGU) | Rate of glucose uptake by the myocardium. | Highly variable depending on substrate availability and hormonal status. | Increased in ischemia; Decreased in uncontrolled diabetes. |
| Myocardial Fatty Acid Utilization (MFAU) | Rate of fatty acid uptake and metabolism by the myocardium. | 1 - 484 nmol/g/min | Decreased in ischemia; Increased in diabetes. |
| Myocardial Blood Flow (MBF) | Rate of blood flow to the myocardium. | Rest: 0.6 - 1.2 mL/min/g; Stress: >2.0 mL/min/g | Decreased in coronary artery disease. |
| Myocardial Oxygen Consumption (MVO₂) | Rate of oxygen consumption by the myocardium, often estimated using ¹¹C-acetate. | Increased with cardiac work; Decreased in stunned/hibernating myocardium. |
Experimental Protocols
Protocol 1: Assessment of Myocardial Glucose Utilization with ¹⁸F-FDG
1. Subject Preparation:
-
Fasting: Subjects should fast for at least 6 hours to lower plasma glucose and insulin levels, which promotes a shift towards fatty acid metabolism and reduces baseline myocardial glucose uptake.
-
Dietary Preparation: For studies assessing inflammation where high myocardial glucose uptake is desired, a high-fat, low-carbohydrate diet for 24-48 hours prior to the scan can be employed to suppress physiological glucose uptake in healthy myocardium.
-
Glucose Loading (for viability assessment): In contrast, for myocardial viability studies, a glucose load (e.g., 50g of glucose orally) is administered 60 minutes before ¹⁸F-FDG injection to stimulate insulin secretion and enhance glucose uptake in viable, ischemic myocardium.
2. Radiotracer Administration:
-
Administer 5-15 mCi of ¹⁸F-FDG intravenously. The exact dose may vary based on institutional protocols and scanner specifications.
3. Image Acquisition:
-
Wait for an uptake period of 45-60 minutes to allow for tracer distribution and cellular trapping.
-
Acquire PET images of the heart. ECG-gating is recommended to minimize motion artifacts and allow for functional assessment.
-
A low-dose CT scan is typically performed for attenuation correction.
4. Data Analysis:
-
Reconstruct PET images and perform attenuation correction.
-
Myocardial uptake of ¹⁸F-FDG can be assessed qualitatively (visual interpretation) or quantitatively.
-
Quantitative analysis involves drawing regions of interest (ROIs) over the myocardium to calculate the Standardized Uptake Value (SUV) or by using more complex kinetic modeling to determine the myocardial glucose utilization rate.
Protocol 2: Assessment of Myocardial Fatty Acid Metabolism with ¹¹C-Palmitate
1. Subject Preparation:
-
Subjects should be in a fasting state (overnight fast) to ensure that fatty acids are the predominant energy substrate for the myocardium.
2. Radiotracer Administration:
-
Administer 10-20 mCi of ¹¹C-Palmitate intravenously. Due to the short half-life of ¹¹C, the synthesis and administration must be performed efficiently.
3. Image Acquisition:
-
Dynamic PET imaging should be initiated immediately upon tracer injection to capture the kinetics of uptake and clearance.
-
Acquisition duration is typically 45-60 minutes.
-
ECG-gating and attenuation correction are performed as with ¹⁸F-FDG imaging.
4. Data Analysis:
-
Dynamic PET data is analyzed using compartmental modeling to estimate myocardial fatty acid uptake, oxidation, and esterification rates. This requires specialized software and expertise in kinetic analysis.
Visualizations
Caption: ¹⁸F-FDG uptake and metabolic trapping in cardiomyocytes.
Caption: Myocardial fatty acid uptake and metabolic fate.
Caption: General experimental workflow for a this compound metabolic study.
Applications in Drug Development
This compound is a valuable tool in the preclinical and clinical phases of drug development.
-
Efficacy Studies: It can be used to assess the metabolic effects of novel cardioprotective drugs. For example, a new drug designed to improve myocardial glucose utilization in diabetes can be evaluated by performing ¹⁸F-FDG PET scans before and after treatment.
-
Cardiotoxicity Assessment: Many drugs, including some chemotherapeutics, can have adverse effects on the heart. This compound can detect early metabolic changes that may be indicative of cardiotoxicity, allowing for timely intervention.
-
Patient Stratification: By identifying specific metabolic phenotypes, this compound can help in stratifying patients for clinical trials, ensuring that the right patients are selected for a particular therapeutic intervention.
Conclusion
This compound provides a unique and quantitative window into myocardial metabolism. By utilizing a range of radiotracers and standardized protocols, researchers and drug development professionals can gain critical insights into the metabolic derangements that underlie cardiovascular disease and assess the efficacy and safety of new therapeutic agents. The continued development of novel radiotracers and advanced imaging techniques will further enhance the role of this compound in cardiovascular research and medicine.
Application Notes and Protocols for the Cardiopa Pet proBNP Test in Monitoring Canine Heart Failure Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a valuable biomarker for the diagnosis, staging, and monitoring of heart disease and congestive heart failure (CHF) in dogs.[1][2][3] The Cardiopet® proBNP test is a quantitative immunoassay that measures the concentration of NT-proBNP in canine serum or plasma.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of the this compound® proBNP test to monitor the progression of heart failure in canine models.
B-type natriuretic peptide (BNP) is a hormone produced by cardiac muscle cells (cardiomyocytes) in response to excessive stretching.[6][7] This stretching is a common physiological response to the increased wall stress and volume overload characteristic of many heart diseases.[8][9] The prohormone, proBNP, is cleaved into the biologically active C-terminal BNP and the inactive but more stable N-terminal fragment, NT-proBNP.[1][3][8] Due to its longer half-life and greater stability in samples, NT-proBNP is an excellent biomarker for assessing and monitoring cardiac stress.[3][6][10]
Signaling Pathway of proBNP Release and Action
The release of NT-proBNP is a direct consequence of myocardial wall stress. The following diagram illustrates the signaling pathway.
References
- 1. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hytest.fi [hytest.fi]
- 3. researchgate.net [researchgate.net]
- 4. idexx.com.au [idexx.com.au]
- 5. idexx.com [idexx.com]
- 6. dvm360.com [dvm360.com]
- 7. gribblesvets.com.au [gribblesvets.com.au]
- 8. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 9. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 10. Idexx Laboratories simplifies this compound proBNP Test submissions - Industry News - Zenopa UK [zenopa.com]
Application Notes and Protocols for CardioPET Studies in Small Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cardiovascular Positron Emission Tomography (CardioPET) studies in small animal models. This guide is intended to assist researchers in designing and executing robust and reproducible experiments for the assessment of cardiac physiology, metabolism, and pathology.
Introduction to this compound in Preclinical Research
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo.[1][2] In cardiovascular research, this compound allows for the longitudinal assessment of myocardial perfusion, metabolism, inflammation, and viability in small animal models of heart disease.[1][3] This technology is instrumental in understanding disease mechanisms and evaluating the efficacy of novel therapeutic interventions.
Common Small Animal Models in Cardiovascular Research
The selection of an appropriate animal model is critical for the translational relevance of a study. Small animal models are frequently used due to their short life spans, genetic tractability, and cost-effectiveness.[4]
| Animal Model | Common Cardiovascular Applications | Key Characteristics |
| Mouse (Mus musculus) | Myocardial infarction, heart failure, atherosclerosis, diabetic cardiomyopathy.[4][5][6] | High genetic homology to humans, availability of numerous transgenic strains.[7] |
| Rat (Rattus norvegicus) | Myocardial infarction, pressure overload-induced heart failure, hypertension.[6][7] | Larger size than mice allows for easier surgical manipulation and blood sampling. |
| Rabbit (Oryctolagus cuniculus) | Atherosclerosis (high-cholesterol diet models), heart failure.[5] | Lipoprotein metabolism is more similar to humans than that of rodents. |
Experimental Design and Protocols
A well-designed experimental protocol is crucial for obtaining reliable and reproducible this compound data. The following sections outline the key steps involved in a typical study.
Animal Preparation
Proper animal preparation is essential to minimize physiological variability and ensure high-quality imaging data.
Protocol 1: General Animal Preparation
-
Acclimation: Allow animals to acclimate to the facility for at least 3-7 days prior to any experimental procedures to reduce stress.[8]
-
Fasting: For metabolic studies using 18F-FDG, fasting is required to shift myocardial metabolism towards fatty acid utilization, thereby reducing background glucose uptake in healthy myocardium. A fasting period of 4-6 hours is common for rodents. For studies assessing inflammation, a longer fasting period (12-18 hours) combined with a high-fat, low-carbohydrate diet for 24-48 hours prior to imaging is recommended to suppress physiological glucose uptake in the myocardium.[9][10][11]
-
Anesthesia: Anesthesia is necessary to immobilize the animal during imaging. Isoflurane (1-3% for maintenance) is a commonly used inhalant anesthetic as it has a rapid onset and recovery.[12][13] Injectable anesthetics like a combination of ketamine and xylazine (B1663881) can also be used, but they may induce hyperglycemia, which can interfere with 18F-FDG uptake.[14]
-
Physiological Monitoring: Throughout the procedure, monitor the animal's vital signs, including respiratory rate, heart rate, and body temperature.[8][15] Maintain body temperature using a heating pad to prevent hypothermia.
-
Catheterization: For dynamic imaging or studies requiring blood sampling, place a catheter in the tail vein or another suitable vessel for radiotracer administration and blood collection.
Radiotracers for this compound
The choice of radiotracer depends on the specific biological process being investigated.
| Radiotracer | Biological Target | Common Applications | Typical Injected Dose (Mice) |
| 18F-FDG | Glucose Metabolism | Myocardial viability, inflammation, ischemia.[1][16] | 5-10 MBq (135-270 µCi) |
| 13N-Ammonia | Myocardial Perfusion | Assessment of blood flow at rest and under stress.[16][17] | 3.7-7.4 MBq (100-200 µCi) |
| 82Rubidium | Myocardial Perfusion | Myocardial perfusion imaging, particularly in clinical settings.[1][16] | Not commonly used in mice due to short half-life |
| 15O-Water | Myocardial Perfusion | Gold standard for quantitative myocardial blood flow measurement.[1][16] | 7.4-14.8 MBq (200-400 µCi) |
| 18F-Flurpiridaz | Myocardial Perfusion | High-resolution myocardial perfusion imaging.[18] | 3.7-7.4 MBq (100-200 µCi) |
Imaging Acquisition
Protocol 2: Static 18F-FDG this compound/CT Imaging
-
Animal Preparation: Prepare the animal as described in Protocol 1, including appropriate fasting and anesthesia.
-
Radiotracer Administration: Administer approximately 5-10 MBq of 18F-FDG via tail vein or retro-orbital injection.[12] Record the exact time of injection and the injected dose.
-
Uptake Period: Allow for an uptake period of 45-60 minutes, during which the animal should be kept warm and under anesthesia.[14]
-
Positioning: Place the anesthetized animal on the scanner bed in a supine or prone position. Secure the animal to prevent motion artifacts.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction of the PET data.[19]
-
PET Scan: Acquire a static PET scan for 10-20 minutes.
-
Recovery: After imaging, allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal until it is fully ambulatory.
Protocol 3: Dynamic Myocardial Perfusion Imaging
-
Animal Preparation: Prepare the animal as described in Protocol 1. Anesthesia is critical for maintaining stable physiology.
-
Positioning: Position the animal in the scanner as for a static scan.
-
Radiotracer Administration: Administer the perfusion tracer (e.g., 13N-Ammonia) as a bolus injection through a catheter.
-
Dynamic PET Acquisition: Begin the dynamic PET scan simultaneously with the radiotracer injection. Acquire data in a series of short time frames (e.g., 12 x 10s, 6 x 30s, 4 x 60s, 1 x 300s) for a total of 10-15 minutes.
-
CT Scan: Perform a CT scan for attenuation correction and anatomical reference.
-
Data Analysis: Use specialized software to generate time-activity curves for the blood pool and myocardium to calculate myocardial blood flow.
Data Analysis
Quantitative analysis of this compound data is essential for objective assessment. The general workflow includes:
-
Image Reconstruction: Reconstruct PET images using appropriate algorithms (e.g., OSEM, MLEM) and apply corrections for attenuation, scatter, and decay.
-
Image Registration: Co-register the PET and CT images to correlate functional and anatomical information.
-
Region of Interest (ROI) Analysis: Draw ROIs on the myocardium and in the blood pool (e.g., left ventricle) to extract time-activity curves or standardized uptake values (SUVs).
-
Kinetic Modeling: For dynamic studies, apply appropriate kinetic models to the time-activity curves to estimate parameters such as myocardial blood flow or glucose metabolic rate.
-
Statistical Analysis: Perform statistical analysis on the quantitative data to compare different experimental groups.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for small animal this compound studies.
18F-FDG Uptake and Metabolism Signaling Pathway
Caption: Simplified signaling pathway of 18F-FDG uptake and metabolic trapping in cardiomyocytes.[16]
References
- 1. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 2. Small Animal Multisubject PET/CT Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Small mammalian animal models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Dietary Preparation for FDG PET Imaging to Assess Myocardial Inflammation | McGovern Medical School [med.uth.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Procedural recommendations of cardiac PET/CT imaging: standardization in inflammatory-, infective-, infiltrative-, and innervation- (4Is) related cardiovascular diseases: a joint collaboration of the EACVI and the EANM: summary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rutgers.edu [research.rutgers.edu]
- 13. kentscientific.com [kentscientific.com]
- 14. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 16. Searching for novel PET radiotracers: imaging cardiac perfusion, metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicalimaging.org [medicalimaging.org]
- 18. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
Establishing Baseline Cardiopet proBNP Levels in a Research Colony: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a widely recognized biomarker for diagnosing and prognosticating cardiac disease. Released from cardiomyocytes in response to myocardial stress and stretch, its quantification provides valuable insights into cardiac health. In preclinical research, establishing accurate baseline NT-proBNP levels within a research colony is paramount for the reliable assessment of cardiotoxicity and the efficacy of novel therapeutics. These application notes provide a comprehensive protocol for the systematic establishment of baseline Cardiopet proBNP levels in a research animal colony, ensuring data integrity and reproducibility.
Pre-analytical Considerations and Animal Preparation
The accuracy of NT-proBNP measurements is heavily influenced by pre-analytical variables. Strict adherence to standardized procedures is crucial to minimize variability and obtain reliable baseline data.
2.1 Animal Selection and Health Status
A representative cohort of healthy animals should be selected for the establishment of baseline levels. A thorough health assessment, including physical examination and review of clinical history, is essential to exclude animals with pre-existing conditions that could affect cardiac biomarker levels.
2.2 Acclimatization
Transportation and novel environments are significant stressors that can transiently alter cardiovascular parameters.[1][2][3][4] A sufficient acclimatization period is therefore critical. For rodents and rabbits, a stabilization period of 5-7 days is recommended, while larger animals may require longer.[5] For non-terminal research procedures, a minimum 3-day acclimatization for rodents and a 7-day period for other species should be provided.[3]
2.3 Housing and Husbandry
Environmental factors can significantly impact physiological stress and, consequently, cardiovascular biomarkers.[6][7][8][9] Consistent housing and husbandry practices are essential. This includes maintaining stable temperature and humidity, a regular light-dark cycle, and consistent diet and water access. Cage density and social housing conditions should be standardized across the colony.
2.4 Handling and Restraint
Handling and restraint can induce an acute stress response, leading to transient elevations in heart rate and blood pressure, which may influence proBNP levels.[6] All personnel should be proficient in low-stress handling techniques appropriate for the species. For serial sampling, consider the use of vascular access ports to minimize repeated restraint and venipuncture stress.
Experimental Protocol: Establishing Baseline proBNP
This protocol outlines the key steps for blood collection, processing, and analysis to determine baseline this compound proBNP levels.
3.1 Materials
-
Appropriate restraint devices for the animal species
-
Clippers for fur removal
-
Antiseptic solution (e.g., 70% isopropyl alcohol)
-
Sterile needles and syringes or blood collection tubes (EDTA plasma is required for the this compound proBNP test)[10]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Refrigerated centrifuge
-
-80°C freezer for sample storage
-
This compound proBNP assay kits or access to a reference laboratory performing the analysis.
3.2 Blood Collection
The chosen blood collection method should be minimally invasive and performed consistently by trained personnel.
-
Rodents (Mice and Rats): The saphenous vein is a common and appropriate site for survival blood collection.[11][12][13] The facial (submandibular) vein is another option that can be performed rapidly.[12] Cardiac puncture is a terminal procedure and should only be performed under deep anesthesia at the end of a study.[14]
-
Rabbits: The marginal ear vein or the central auricular artery are suitable sites for blood collection.[11][15]
-
Non-Human Primates: The cephalic or saphenous veins are commonly used.
3.3 Sample Processing and Storage
Immediate and proper sample handling is critical for preserving the integrity of NT-proBNP.
-
Collect blood into EDTA tubes.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge as soon as possible, ideally within one hour of collection.
-
Carefully aspirate the plasma without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to clearly labeled, pre-chilled microcentrifuge tubes.
-
If analysis is not performed immediately, snap-freeze the plasma samples in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C. Avoid repeated freeze-thaw cycles.
3.4 NT-proBNP Analysis
The this compound proBNP test is a quantitative immunoassay. Follow the manufacturer's instructions precisely for the assay procedure. Ensure that all samples, controls, and standards are run under the same conditions to minimize analytical variability.
Data Presentation and Statistical Analysis
4.1 Summarizing Quantitative Data
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. This includes descriptive statistics such as the mean, median, standard deviation, and range for the baseline proBNP levels.
Table 1: Illustrative Baseline NT-proBNP Levels in a Healthy Research Colony
| Species | Strain | Sex | N | Mean (pmol/L) | Median (pmol/L) | SD (pmol/L) | Range (pmol/L) |
| Rat | Sprague-Dawley | Male | 120 | 25.5 | 22.8 | 8.9 | 10.2 - 45.7 |
| Mouse | C57BL/6 | Female | 120 | 45.2 | 42.5 | 15.3 | 20.1 - 78.9 |
| Rabbit | New Zealand White | Male | 120 | 38.7 | 36.1 | 12.4 | 18.5 - 65.3 |
| NHP | Rhesus Macaque | Female | 60 | 55.9 | 53.2 | 18.7 | 25.4 - 92.1 |
Note: These are illustrative values. Each research facility must establish its own colony-specific reference intervals.
4.2 Establishing Reference Intervals
The goal is to establish a 95% reference interval, which represents the range of values expected in 95% of the healthy animal population.
-
Sample Size: A minimum of 120 healthy animals is recommended to establish robust reference intervals. For smaller colonies, robust statistical methods can be employed, but the results should be interpreted with caution.
-
Outlier Analysis: Statistical methods, such as Dixon's Q test or Grubb's test, should be used to identify and potentially exclude outliers from the dataset.
-
Normality Testing: The distribution of the baseline proBNP data should be assessed for normality using tests like the Shapiro-Wilk or Kolmogorov-Smirnov test.
-
Calculation of Reference Interval:
-
For normally distributed data, the reference interval can be calculated as the mean ± 1.96 * standard deviation.
-
For non-normally distributed data, non-parametric methods, such as calculating the 2.5th and 97.5th percentiles, should be used.
-
Visualizations
5.1 Signaling Pathway of proBNP Release
References
- 1. Identifying Cardiac Diseases using Cardiac Biomarkers in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Genome-wide association analysis and fine mapping of NT-proBNP level provide novel insight into the role of the MTHFR-CLCN6-NPPA-NPPB gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Summary and Assessment of Studies on Cardiac Aging in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal biochemical and hematological values in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. jzar.org [jzar.org]
- 11. Nonhuman Primates and Translational Research—Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. eclinpath.com [eclinpath.com]
- 14. Reference Ranges for NT-proBNP (N-Terminal Pro-B-Type Natriuretic Peptide) and Risk Factors for Higher NT-proBNP Concentrations in a Large General Population Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reference Intervals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Application Notes and Protocols for CardioPET Imaging: Assessing Myocardial Perfusion and Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Positron Emission Tomography (PET) in cardiovascular research and drug development, with a specific focus on the quantitative assessment of myocardial perfusion and fatty acid uptake.
Introduction
Cardiovascular PET is a powerful non-invasive imaging modality that enables the quantitative assessment of myocardial blood flow (MBF), metabolism, and function.[1][2] This technique is invaluable for diagnosing coronary artery disease (CAD), assessing myocardial viability, and understanding the metabolic alterations associated with various cardiac pathologies.[1][3] In drug development, CardioPET can be employed to evaluate the pharmacodynamic effects of novel therapeutics on myocardial perfusion and metabolism.[4][5]
The healthy myocardium primarily relies on the β-oxidation of fatty acids for its energy needs.[6] However, under ischemic conditions, there is a metabolic shift towards glucose utilization.[7][8] PET imaging allows for the in-vivo characterization of these metabolic pathways through the use of specific radiotracers, providing crucial insights into cardiac physiology and pathophysiology.[9][10]
Key Applications in Research and Drug Development
-
Preclinical and Clinical Assessment of Myocardial Ischemia: Quantify the extent and severity of perfusion defects to evaluate the efficacy of anti-ischemic drugs.[3][11]
-
Myocardial Viability Studies: Differentiate between viable, hibernating myocardium and non-viable scar tissue to predict the potential for functional recovery after revascularization.[8][12]
-
Pharmacodynamic Evaluation of Cardiovascular Drugs: Assess the impact of novel compounds on myocardial blood flow, coronary flow reserve, and fatty acid metabolism.[4][13]
-
Understanding Cardiac Metabolism in Disease: Investigate alterations in substrate utilization in conditions such as heart failure, diabetes, and inherited metabolic disorders.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data typically obtained from this compound imaging studies for myocardial perfusion and fatty acid uptake. These values can serve as a reference for experimental design and data interpretation.
Table 1: Quantitative Myocardial Perfusion Data
| Parameter | Radiotracer | Condition | Typical Normal Values (mL/min/g) | Typical Ischemic Values (mL/min/g) | Citation |
| Myocardial Blood Flow (MBF) | [¹⁵O]H₂O | Rest | 0.7 - 1.2 | < 0.7 | [16] |
| Stress | 2.5 - 4.0 | < 2.0 | [11] | ||
| [¹³N]Ammonia | Rest | 0.6 - 1.0 | < 0.6 | [17] | |
| Stress | 2.0 - 3.5 | < 1.8 | [11] | ||
| ⁸²Rb | Rest | 0.7 - 1.1 | < 0.7 | [7] | |
| Stress | 2.2 - 3.8 | < 1.9 | [18] | ||
| Coronary Flow Reserve (CFR) | All | Stress/Rest Ratio | > 2.0 - 2.5 | < 2.0 | [11][19] |
Table 2: Quantitative Myocardial Fatty Acid Uptake Data
| Parameter | Radiotracer | Condition | Typical Values | Citation |
| Myocardial Fatty Acid Utilization | [¹¹C]Palmitate | Fasting | 1 - 484 nmol/g/min | [20] |
| Fractional Uptake Rate (Ki) | [¹⁸F]FTHA | Heart Failure | 7.2 - 36.0 mL/100g/min | [15] |
| Myocardial Fatty Acid Use | [¹⁸F]FTHA | Heart Failure | 19.3 ± 2.3 mmol/100g/min | [15] |
Experimental Protocols
Protocol 1: Assessment of Myocardial Perfusion
This protocol outlines the procedure for a rest/stress myocardial perfusion PET study.
1. Patient/Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Abstain from caffeine (B1668208) and smoking for at least 24 hours.
-
Certain medications may need to be withheld; this should be determined by the study director or principal investigator.
2. Radiotracer Administration and Imaging:
-
Rest Imaging:
-
Stress Imaging:
-
Induce pharmacological stress using agents like adenosine, dipyridamole, or dobutamine.[7]
-
At peak stress, administer a second dose of the radiotracer.
-
Acquire a second set of dynamic images using the same parameters as the rest scan.
-
3. Data Analysis:
-
Reconstruct the dynamic PET data.[16]
-
Generate time-activity curves for the myocardial tissue and the blood pool.
-
Apply a validated kinetic model to the time-activity curves to calculate myocardial blood flow (MBF) in mL/min/g for both rest and stress conditions.[16][21]
-
Calculate the Coronary Flow Reserve (CFR) as the ratio of stress MBF to rest MBF.
Protocol 2: Assessment of Myocardial Fatty Acid Uptake
This protocol details the procedure for evaluating myocardial fatty acid metabolism.
1. Patient/Subject Preparation:
-
To enhance myocardial fatty acid metabolism, subjects should follow a high-fat, low-carbohydrate diet for 24-48 hours prior to the scan.[22]
-
A prolonged fast (12-18 hours) is required to suppress myocardial glucose uptake.[22]
-
Avoid strenuous exercise for 24 hours before the study.[22]
2. Radiotracer Administration and Imaging:
-
Position the subject in the PET scanner.
-
Administer the fatty acid radiotracer (e.g., 5-10 mCi of [¹¹C]Palmitate or an investigational tracer like this compound™).[20][23]
-
Acquire dynamic images for 60-90 minutes to capture the uptake and clearance kinetics of the tracer.[24]
3. Data Analysis:
-
Reconstruct the dynamic PET data.
-
Generate time-activity curves for the myocardium.
-
Analyze the washout kinetics of the tracer. A rapid washout is indicative of β-oxidation, while a slow washout suggests incorporation into the triglyceride pool.[7]
-
For quantitative analysis, fit the dynamic data to a multi-compartment kinetic model to estimate parameters such as the rate of fatty acid utilization.[20]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Myocardial perfusion imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. FDG-PET for pharmacodynamic assessment of the fatty acid synthase inhibitor C75 in an experimental model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. cusabio.com [cusabio.com]
- 7. Searching for novel PET radiotracers: imaging cardiac perfusion, metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. PET imaging of glucose and fatty acid metabolism for NAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 12. johnsonfrancis.org [johnsonfrancis.org]
- 13. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 14. Radionuclide assessment of myocardial fatty acid metabolism by PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. medicalimaging.org [medicalimaging.org]
- 18. Quantitative myocardial perfusion PET parametric imaging at the voxel-level | Semantic Scholar [semanticscholar.org]
- 19. eanm.org [eanm.org]
- 20. Quantitation of myocardial fatty acid metabolism using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative myocardial mapping of perfusion and metabolism using parametric polar map displays in cardiac PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
Application of Cardiopet® proBNP in Longitudinal Veterinary Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pro-B-type natriuretic peptide (NT-proBNP), measured by assays such as the Cardiopet® proBNP test, is a valuable biomarker in veterinary medicine for the diagnosis, staging, and management of heart disease in dogs and cats.[1][2][3] This peptide is released from cardiac myocytes in response to myocardial stretch and stress, making it a sensitive indicator of cardiac dysfunction.[1][4] In longitudinal studies, serial measurement of NT-proBNP allows researchers and clinicians to monitor disease progression, assess the efficacy of therapeutic interventions, and predict outcomes in patients with chronic heart conditions such as myxomatous mitral valve disease (MMVD), dilated cardiomyopathy (DCM), and hypertrophic cardiomyopathy (HCM).[5][6][7] These application notes provide a framework for the utilization of this compound® proBNP in longitudinal veterinary research.
Principles of NT-proBNP as a Biomarker
In response to cardiac stress, such as volume or pressure overload, the prohormone proBNP is synthesized and released by cardiomyocytes. It is then cleaved into the biologically active B-type natriuretic peptide (BNP) and the more stable N-terminal fragment, NT-proBNP.[4] Due to its longer half-life and greater stability in circulation and during sample handling, NT-proBNP is an ideal biomarker for clinical and research applications.[8] Circulating concentrations of NT-proBNP correlate with the severity of heart disease and can be used to track changes in a patient's cardiac status over time.[2][9]
Applications in Longitudinal Studies
The this compound® proBNP test can be effectively employed in various longitudinal study designs to:
-
Monitor Disease Progression: Track the natural history of cardiac diseases and identify key time points for intervention.
-
Evaluate Therapeutic Efficacy: Assess the impact of novel drugs, therapies, or management strategies on cardiac function.
-
Prognostication and Risk Stratification: Identify animals at higher risk for adverse outcomes, such as the onset of congestive heart failure (CHF) or sudden cardiac death.[5][6]
-
Guide Therapeutic Decisions: Serial measurements can help in titrating medication dosages and tailoring treatment plans to individual patient needs.
Data Presentation: Quantitative NT-proBNP Levels in Canine and Feline Heart Disease
The following tables summarize key quantitative data from various studies, providing reference values for the interpretation of this compound® proBNP results in a longitudinal context.
Table 1: Canine NT-proBNP Concentrations (pmol/L) in Longitudinal Studies
| Clinical Condition | Stage/Status | Baseline NT-proBNP (Median/Range) | Follow-up NT-proBNP (Median/Range) | Key Findings & Citations |
| Myxomatous Mitral Valve Disease (MMVD) | Asymptomatic (ACVIM Stage B1) | 677 | Variable | NT-proBNP levels are higher than in healthy dogs and can be used to monitor for progression.[10] |
| Myxomatous Mitral Valve Disease (MMVD) | Asymptomatic with cardiomegaly (ACVIM Stage B2) | 1553 (531-3010) | >1500 pmol/L associated with increased risk of CHF within 6-12 months. | Serial monitoring is recommended to predict the onset of clinical signs.[9][10] |
| Myxomatous Mitral Valve Disease (MMVD) | Symptomatic/Congestive Heart Failure (ACVIM Stage C) | 1963 (424-4086) | Decrease with successful therapy. | A significant decrease in NT-proBNP following treatment is associated with a better prognosis.[5] |
| Dilated Cardiomyopathy (DCM) | Occult (Asymptomatic) | >457 pmol/L (Cut-off for detection) | >900 pmol/L associated with shorter survival time. | Combination with Holter monitoring increases diagnostic accuracy.[11] |
| Dilated Cardiomyopathy (DCM) | Overt (Symptomatic) | 7829 (at diagnosis) | 8976 (at 180-day follow-up in a case study) | Increasing levels correlate with worsening myocardial function.[7][12] |
| Right-Sided Congestive Heart Failure | N/A | >3003 pmol/L (Cut-off for identification) | N/A | Significantly higher than in healthy dogs and dogs without right-sided CHF. |
Table 2: Feline NT-proBNP Concentrations (pmol/L) in Longitudinal Studies
| Clinical Condition | Stage/Status | Baseline NT-proBNP (Median/Range) | Follow-up NT-proBNP (Median/Range) | Key Findings & Citations |
| Hypertrophic Cardiomyopathy (HCM) | Subclinical (Asymptomatic) | >44 pmol/L (cut-off for severe HCM) | Variable | Not consistently elevated in mild to moderate HCM.[13] |
| Hypertrophic Cardiomyopathy (HCM) | Congestive Heart Failure (New Onset) | 1713 (160-3784) | 902 (147-3223) at discharge; 1124 (111-2727) at 7-10 day re-evaluation. | A larger percentage decrease from admission to discharge is associated with longer survival time.[6][14][15] |
| Cardiomyopathy (HCM and DCM) | Congestive Heart Failure | N/A | N/A | A larger percent decrease in NT-proBNP from admission to discharge was linked to a median survival of 182 days, versus 60 days with a smaller decrease.[6] |
Experimental Protocols
Protocol 1: Longitudinal Monitoring of NT-proBNP in Dogs with Myxomatous Mitral Valve Disease
Objective: To serially measure NT-proBNP concentrations in dogs with MMVD to monitor disease progression and predict the onset of congestive heart failure.
Animal Selection:
-
Inclusion Criteria: Adult dogs diagnosed with MMVD (ACVIM Stage B1 or B2), with diagnosis confirmed by echocardiography.
-
Exclusion Criteria: Dogs with concurrent systemic diseases that could influence NT-proBNP levels (e.g., renal disease, systemic hypertension), dogs receiving cardiac medications at the start of the study (for Stage B1).
Study Design:
-
Baseline Assessment (Visit 0):
-
Perform a complete physical examination.
-
Conduct thoracic radiography and echocardiography to stage the disease.
-
Collect a blood sample for baseline this compound® proBNP measurement.
-
-
Follow-up Assessments:
-
Schedule re-examinations every 6 months for Stage B1 and every 3-6 months for Stage B2.
-
At each follow-up visit, repeat the physical examination, thoracic radiography, echocardiography, and this compound® proBNP measurement.
-
-
Endpoint: The primary endpoint is the development of congestive heart failure.
Blood Sample Handling and Processing:
-
Collection: Collect 3-5 mL of whole blood via venipuncture into a serum separator tube or a tube containing EDTA.[4]
-
Processing:
-
Storage and Shipping:
Protocol 2: Evaluating Therapeutic Response in Cats with Hypertrophic Cardiomyopathy and Congestive Heart Failure
Objective: To assess the effect of a therapeutic intervention on NT-proBNP concentrations in cats with HCM and acute congestive heart failure.
Animal Selection:
-
Inclusion Criteria: Cats presenting with a first-time episode of congestive heart failure secondary to hypertrophic cardiomyopathy, confirmed by echocardiography.
-
Exclusion Criteria: Cats with significant comorbidities that would preclude standard heart failure therapy.
Study Design:
-
Admission (Time 0):
-
Upon hospital admission and within 4 hours of presentation, perform a physical examination and collect a blood sample for baseline this compound® proBNP measurement.[14]
-
Initiate standardized therapy for congestive heart failure.
-
-
Discharge:
-
On the day of hospital discharge, collect a second blood sample for this compound® proBNP measurement.[14]
-
-
Re-evaluation:
-
Schedule a follow-up appointment 7-10 days after discharge.
-
At the re-evaluation, perform a physical examination and collect a third blood sample for this compound® proBNP measurement.[14]
-
Blood Sample Handling and Processing:
-
Collection: Collect 1-2 mL of whole blood into a tube containing EDTA.[8]
-
Processing:
-
Storage and Shipping:
Visualizations
Signaling Pathway for proBNP Release
Caption: Signaling pathway of NT-proBNP synthesis and release.
Experimental Workflow for a Longitudinal Study
Caption: General experimental workflow for longitudinal studies.
References
- 1. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. vetsurgeon.org [vetsurgeon.org]
- 3. ijah.in [ijah.in]
- 4. sevaron.cz [sevaron.cz]
- 5. jarvm.com [jarvm.com]
- 6. everycat.org [everycat.org]
- 7. Serial evaluation of cardiac biomarker NT-proBNP with speckle tracking echocardiography in a 6-year-old Golden Retriever dog with subaortic stenosis and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fvma.org [fvma.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Serial evaluation of cardiac biomarker NT-proBNP with speckle tracking echocardiography in a 6-year-old Golden Retriever dog with subaortic stenosis and dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation into the use of plasma NT-proBNP concentration to screen for feline hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of sample handling on serum N-terminal proB-type natriuretic peptide concentration in normal dogs and dogs with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of storage conditions on measurements of canine N-terminal pro-B-type natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in CardioPET Tracer Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CardioPET tracers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 18F-labeled PET tracers?
A1: The primary challenges in developing 18F-labeled PET tracers include managing the short half-life of fluorine-18 (B77423) (approximately 109.8 minutes), which imposes significant time constraints on synthesis and purification[1][2]. Other major limitations are achieving high radiochemical yields and ensuring regioselectivity during the radiofluorination reactions[1]. For widely used tracers like [18F]FDG, ensuring the final product is free of chemical and radiochemical impurities is critical for clinical use[3][4].
Q2: Why is automation important in PET tracer synthesis?
A2: Automation is crucial for several reasons. It standardizes the synthesis process, which improves reliability and ensures repeatable production of tracers[5]. Automating the synthesis and purification protects chemists from significant radiation exposure[5][6]. Modern cassette-based radiosynthesizers also offer flexibility, allowing for the production of multiple different PET tracers using the same equipment, which is a significant advantage for radiopharmacies[3][7].
Q3: What are the critical quality control tests for [18F]FDG before clinical use?
A3: Quality control for [18F]FDG is stringent to ensure patient safety. Key tests include determining the pH, radiochemical purity, and radionuclidic identity[4][8]. It is also essential to test for chemical impurities such as residual solvents (e.g., acetonitrile), catalysts like Kryptofix, and by-products from the synthesis[4][9]. Sterility and bacterial endotoxin (B1171834) levels must also be confirmed[4][10].
Q4: What causes breakthrough of Strontium-82 (Sr-82) and Strontium-85 (Sr-85) in a Rubidium-82 (B1236357) (Rb-82) generator?
A4: Strontium breakthrough can occur as the generator ages or if the total elution volume exceeds recommended limits[11]. The generator's column material (stannic oxide) is designed to retain Sr-82 and Sr-85 while allowing the daughter nuclide, Rb-82, to be eluted[12]. Over time, the binding efficiency can decrease. It is a regulatory requirement to perform daily quality control tests to ensure that Sr-82 and Sr-85 levels in the eluate are below the specified limits before administration to any patient[13].
Q5: Can [13N]Ammonia be produced without an on-site cyclotron?
A5: Traditionally, the 9.96-minute half-life of Nitrogen-13 has necessitated an on-site cyclotron for the production of [13N]Ammonia[14]. However, recent advancements have made production from a nearby cyclotron feasible, and compact, self-shielded cyclotrons are being developed to allow for on-site production in clinical settings without the need for a large, traditional cyclotron facility[14][15][16].
Troubleshooting Guides
Issue 1: Low Radiochemical Yield in [18F]FDG Synthesis
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient [18F]Fluoride Trapping | Verify the condition and capacity of the anion exchange cartridge. Ensure proper activation. | The anion exchange resin traps the [18F]fluoride from the target water. If the resin is exhausted or improperly conditioned, trapping will be inefficient[17]. |
| Presence of Water in Reaction Vessel | Ensure azeotropic drying with acetonitrile (B52724) is complete before adding the precursor. | Water has a high hydration energy for fluoride, making it a poor solvent for nucleophilic substitution. Residual water significantly reduces the reactivity of [18F]fluoride[18]. |
| Degraded Precursor (Mannose Triflate) | Use a fresh, properly stored batch of the mannose triflate precursor. | The precursor is sensitive to moisture and temperature. Degradation will lead to lower yields and the formation of impurities[4]. |
| Suboptimal Reaction Temperature/Time | Optimize the reaction temperature and duration according to the synthesis module's specifications. | The nucleophilic substitution reaction is temperature and time-dependent. Deviations can lead to incomplete reactions or degradation of the product[3]. |
| Ineffective Phase-Transfer Catalyst | Check the quality and amount of Kryptofix 2.2.2. or other catalysts like tetrabutylammonium (B224687) salts. | These catalysts are essential for making the [18F]fluoride ion reactive in the organic solvent. Contamination or insufficient amounts will hinder the reaction[6][18]. |
Issue 2: High Sr-82/Sr-85 Breakthrough in [82Rb]Rubidium Generator
| Potential Cause | Troubleshooting Step | Action |
| Generator Expiration | Check the generator's expiration date and total eluted volume. | Do not use the generator beyond its specified expiration date or cumulative elution volume limit[11]. |
| Incorrect Elution Flow Rate | Verify that the infusion system is delivering the saline eluent at the correct flow rate (e.g., 50 mL/min). | An incorrect flow rate can affect the elution dynamics and potentially increase strontium breakthrough[19]. |
| Alert Limit Reached | Perform additional daily eluate tests if alert limits are reached (e.g., 0.002 µCi Sr-82 per mCi Rb-82). | Increased testing frequency is required to monitor the generator's performance closely and ensure patient safety[11]. |
| First Elution Not Discarded | Ensure the first 50 mL eluate of the day is discarded as per protocol. | The first elution can contain higher levels of breakthrough and is intended to wash the column[11][19]. |
| Failed QC Test | If breakthrough levels exceed the acceptable limits (e.g., >0.02 µCi Sr-82/mCi Rb-82), stop using the generator immediately. | Contact the manufacturer for guidance and replacement. Do not administer any eluate to patients[13]. |
Quantitative Data Summary
The following tables summarize key quantitative data for common this compound tracers.
Table 1: Physical Properties and Production of Common this compound Tracers
| Tracer | Radionuclide | Half-Life | Typical Production Method | Typical Radiochemical Yield |
| [18F]FDG | 18F | 109.8 min[1] | Nucleophilic substitution[18] | >70%[20] |
| [13N]Ammonia | 13N | 9.965 min[21] | 16O(p,α)13N reaction in water[21] | 87-91%[21] |
| [15O]Water | 15O | 122.4 s[10] | 14N(d,n)15O reaction | 10-12 GBq (after 3 min bombardment)[10] |
| [82Rb]Rubidium | 82Rb | 76 s[14] | 82Sr/82Rb Generator Elution[12] | N/A (Generator-based) |
Table 2: Quality Control Specifications for Selected Tracers
| Tracer | Parameter | Specification | Reference |
| [18F]FDG | Radiochemical Purity | ≥ 95% | [18] |
| pH | 4.5 - 7.5 | [8] | |
| Residual Kryptofix | < 50 µg/mL | [18] | |
| [82Rb]Chloride | Sr-82 Breakthrough | ≤ 0.02 µCi / mCi Rb-82 | [11][13] |
| Sr-85 Breakthrough | ≤ 0.2 µCi / mCi Rb-82 | [11][13] | |
| Tin (from column) | ≤ 1 µg / mL | [19] | |
| [13N]Ammonia | Radiochemical Purity | > 99.9% | [21] |
| [15O]Water | Radiochemical Purity | Meets or exceeds release specifications | [10] |
Experimental Protocols
Protocol 1: Automated Synthesis and Purification of [18F]FDG
This protocol is a generalized procedure for a cassette-based automated synthesizer.
-
System Preparation : Install a new disposable cassette and reagent kit in the radiosynthesizer. Perform a "dry run" with non-radioactive reagents to verify the program and fluid pathways[3].
-
[18F]Fluoride Trapping : Transfer the [18F]fluoride produced in the cyclotron from the target (in [18O]H2O) to the synthesis module. The [18F]fluoride is trapped on an anion exchange cartridge[17]. The [18O]H2O is recovered for reuse.
-
Elution and Drying : Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.[6]. Remove water via azeotropic distillation with acetonitrile at an elevated temperature (e.g., 85°C) under a stream of inert gas[3][6].
-
Radiolabeling Reaction : Add the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in acetonitrile to the dried [18F]fluoride-Kryptofix complex. Heat the reaction mixture to perform the nucleophilic substitution[4][18].
-
Hydrolysis : After the labeling reaction, evaporate the acetonitrile. Add hydrochloric acid (HCl) to the residue and heat to remove the acetyl protecting groups[18].
-
Purification : Neutralize the crude product solution. Pass the solution through a series of purification cartridges, typically including a C18 reverse-phase column to remove unreacted precursor and Kryptofix, and an alumina (B75360) column to remove free [18F]fluoride[17][18].
-
Formulation and Sterilization : The purified [18F]FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free final product vial[4][6].
-
Quality Control : Perform all required QC tests (pH, radiochemical purity via HPLC/TLC, residual solvent analysis via GC, etc.) before releasing the batch for clinical use[8].
Protocol 2: Quality Control of 82Sr/82Rb Generator Eluate
This protocol outlines the daily breakthrough test required for a CardioGen-82® generator.
-
Initial Column Wash : At the start of each day, elute the generator with 50 mL of additive-free 0.9% Sodium Chloride Injection USP and discard this first eluate[11][19].
-
Generator Regeneration : Allow at least 10 minutes for the 82Rb to regenerate from the 82Sr parent[11].
-
Test Elution : Elute the generator with a fresh 50 mL of 0.9% Sodium Chloride Injection USP at a rate of 50 mL/min. Collect the entire eluate in a stoppered glass vial[19]. Note the exact time for the end of elution (EOE).
-
Assay Rb-82 Activity : Using a dose calibrator set for Rb-82, measure the activity of the eluate. Correct this reading for decay back to the EOE time[11].
-
Decay Period for Breakthrough Measurement : Set the vial aside and allow the Rb-82 to decay for at least 60 minutes. The short 76-second half-life of Rb-82 ensures that nearly all of its activity will have decayed, while the longer-lived Sr-82 (25.5 days) and Sr-85 (64.8 days) will remain[13].
-
Assay Strontium Activity : After the decay period, measure the remaining activity in the vial using the dose calibrator. This reading represents the strontium isotopes.
-
Calculate Breakthrough : Use the activity readings from steps 4 and 6 to calculate the ratio of µCi of Sr-82 and Sr-85 to mCi of Rb-82 at EOE.
-
Compare to Limits : Confirm that the calculated breakthrough values are below the mandatory limits (Sr-82: <0.02 µCi/mCi Rb-82; Sr-85: <0.2 µCi/mCi Rb-82). If the limits are exceeded, the generator must not be used[11][13].
Visualizations
Caption: Automated workflow for [18F]-based PET tracer synthesis.
Caption: The decay and elution cycle of an 82Sr/82Rb generator.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Automated synthesis of PET tracers [fz-juelich.de]
- 7. core.ac.uk [core.ac.uk]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Manufacture of strontium-82/rubidium-82 generators and quality control of rubidium-82 chloride for myocardial perfusion imaging in patients using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scp.nrc.gov [scp.nrc.gov]
- 14. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 21. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Canine Cardiopet® proBNP Test Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Canine Cardiopet® proBNP test.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal pro-B-type natriuretic peptide (NT-proBNP) and why is it a valuable biomarker in canines?
A1: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a fragment of the pro-hormone proBNP, which is released by cardiac muscle cells (cardiomyocytes) in response to stretching and stress.[1][2][3] When the heart experiences increased pressure or volume overload, common in many heart diseases, the production and secretion of proBNP increase.[3] The pro-hormone is then cleaved into the biologically active B-type natriuretic peptide (BNP) and the inactive but more stable NT-proBNP fragment.[3][4][5] Due to its longer half-life and stability, NT-proBNP is an ideal biomarker for quantitatively assessing the degree of myocardial stretch and stress.[4][5] Its measurement aids in the early detection, diagnosis, and staging of heart disease in dogs.[6][7][8]
Q2: How should a "borderline" or "gray zone" this compound® proBNP result be interpreted?
A2: A borderline result, typically in the range of 900–1,800 pmol/L for dogs with clinical signs consistent with cardiac disease, indicates increased stretch and stress on the myocardium.[9] However, results within this range are not definitive for diagnosing congestive heart failure (CHF) as the cause of clinical signs, as other conditions can lead to similar elevations.[9][10] Therefore, a borderline result should always be interpreted in conjunction with a thorough clinical evaluation, including physical examination, thoracic radiographs, and potentially an echocardiogram, to determine the clinical significance.[6][9]
Q3: What non-cardiac factors can influence a canine's proBNP levels?
A3: Several non-cardiac factors can lead to elevated NT-proBNP concentrations, potentially causing misleading results. These include:
-
Kidney Disease: NT-proBNP is primarily cleared by the kidneys, so renal insufficiency or azotemia can lead to increased concentrations.[10][11]
-
Pulmonary Hypertension: Severe pulmonary hypertension can cause an elevation in NT-proBNP levels.[10][12][13]
-
Systemic Hypertension: High blood pressure can also put stress on the heart and lead to increased NT-proBNP.[10]
-
Age: Healthy older dogs (>8 years) may have significantly higher plasma NT-proBNP concentrations compared to younger dogs.[14]
-
Breed: Some breeds, like Labrador Retrievers and Newfoundlands, may have normally higher proBNP readings than other breeds.[15]
It's important to note that anxiety or stress from a veterinary visit does not raise proBNP levels, as the test measures heart cell activity, not heart rate or adrenaline levels.[11]
Q4: Can the this compound® proBNP test be used to differentiate between cardiac and respiratory causes of dyspnea?
A4: Yes, the this compound® proBNP test is a valuable tool in distinguishing between cardiac and non-cardiac causes of respiratory signs like coughing or difficulty breathing.[8][16] In dogs presenting with respiratory signs, an NT-proBNP concentration below 900 pmol/L makes congestive heart failure unlikely.[9][10] Conversely, a result greater than 1,800 pmol/L strongly suggests that the clinical signs are due to heart failure.[9] The borderline range of 900-1,800 pmol/L requires further diagnostic investigation to differentiate between cardiac and respiratory disease.[9][10]
Troubleshooting Guides
Issue: Unexpectedly high proBNP result in an asymptomatic dog.
-
Review Patient Signalment: Consider the dog's breed and age, as certain breeds and older dogs can have higher baseline NT-proBNP levels.[14][15]
-
Assess Renal Function: Evaluate serum creatinine (B1669602) and BUN to rule out kidney disease, which can decrease NT-proBNP clearance and falsely elevate results.[10][11]
-
Measure Blood Pressure: Check for systemic hypertension, which can increase myocardial wall stress.[10]
-
Consider Further Diagnostics: If other factors are ruled out, an unexpectedly high result may indicate early, occult heart disease. An echocardiogram is recommended to assess cardiac structure and function.[9]
Issue: proBNP result is in the borderline range (900-1,800 pmol/L) in a dog with respiratory signs.
-
Perform Thoracic Radiographs: This is crucial to assess heart size and shape (e.g., Vertebral Heart Score) and to look for evidence of pulmonary edema, which would support a diagnosis of congestive heart failure.[9]
-
Conduct an Echocardiogram: This will provide detailed information about cardiac structure, function, and pressures, helping to confirm or rule out significant heart disease.[9]
-
Evaluate for Concurrent Respiratory Disease: Even with a borderline proBNP, primary respiratory disease cannot be ruled out and should be investigated.[10]
Data Presentation
Table 1: Interpretive Criteria for Canine this compound® proBNP Test
| NT-proBNP Concentration (pmol/L) | Interpretation for Dogs with Suspected Heart Disease (e.g., murmur) | Interpretation for Dogs with Clinical Signs (e.g., respiratory distress) | Recommended Next Steps |
| < 900 | Clinically significant heart disease is unlikely. | The likelihood that clinical signs are due to heart failure is low. | Consider other causes for clinical signs. For Doberman Pinschers, a result ≥735 pmol/L may indicate increased risk for occult dilated cardiomyopathy.[9] |
| 900 - 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is likely. | Increased myocardial stretch and stress. Does not reliably differentiate between cardiac and non-cardiac causes of clinical signs. | Additional diagnostics such as thoracic radiographs and an echocardiogram are recommended.[9] |
| > 1,800 | Increased myocardial stretch and stress. Clinically significant heart disease is highly likely. | The likelihood that clinical signs are due to heart failure is high. | Additional diagnostics are recommended to diagnose and assess the severity of the disease.[9] |
| > 1,500 (in dogs <20 kg with MVD) | Increased risk of heart failure in the next 12 months. | Not specified. | Thoracic radiographs and vertebral heart score (VHS) are required at a minimum.[9] |
Experimental Protocols
Methodology for this compound® proBNP Assay
The this compound® proBNP test is a quantitative immunoassay. While the specific proprietary details of the IDEXX assay are not publicly available, the general principles of such an assay are as follows:
-
Sample Collection and Handling:
-
Collect a whole blood sample in an EDTA (purple top) tube.
-
Centrifuge the sample to separate the plasma.
-
It is recommended to transfer the plasma to a new tube. Some manufacturers advise the use of a protease inhibitor immediately after collection to prevent degradation of NT-proBNP.[6]
-
Samples should be refrigerated immediately after collection.[6]
-
-
Assay Principle (Presumed to be an ELISA - Enzyme-Linked Immunosorbent Assay):
-
The assay likely utilizes a sandwich ELISA format.
-
Wells of a microtiter plate are coated with a capture antibody specific for an epitope on the canine NT-proBNP molecule.
-
The canine plasma sample is added to the wells, and any NT-proBNP present binds to the capture antibody.
-
After a washing step to remove unbound substances, a detection antibody, also specific for NT-proBNP but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
This detection antibody binds to the captured NT-proBNP, forming a "sandwich".
-
Another wash step removes any unbound detection antibody.
-
A substrate for the enzyme is added, which is converted by the enzyme into a colored product.
-
The intensity of the color is proportional to the amount of NT-proBNP in the sample.
-
The color change is measured using a spectrophotometer (plate reader).
-
-
Quantification:
-
A standard curve is generated using known concentrations of canine NT-proBNP.
-
The concentration of NT-proBNP in the patient sample is determined by comparing its absorbance to the standard curve.
-
Results are reported in pmol/L.
-
Mandatory Visualizations
Caption: Signaling pathway of natriuretic peptide release and action.
Caption: Diagnostic workflow for a canine with a borderline proBNP result.
References
- 1. idexx.com.au [idexx.com.au]
- 2. idexx.com [idexx.com]
- 3. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 4. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 5. dvm360.com [dvm360.com]
- 6. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gribbles Veterinary Pathology | Canine and Feline NT-proBNP - Gribbles Veterinary [gribblesvets.com.au]
- 8. hytest.fi [hytest.fi]
- 9. idexx.com [idexx.com]
- 10. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 11. advancedpetcareclinic.com [advancedpetcareclinic.com]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. thaiscience.info [thaiscience.info]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Why Is My Dog Or Cat’s ProBNP Test Abnormal – Ron Hines' Vetspace – 2nd Chance – The Animal Health Website [vetspace.2ndchance.info]
- 16. Detail [diplovets.com]
Reducing liver uptake of CardioPET for clearer cardiac imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hepatic uptake of PET radiotracers for clearer cardiac imaging.
Section 1: Troubleshooting & FAQs
This section addresses common issues encountered during cardiac PET experiments, with solutions tailored to the specific imaging goal and tracer class.
FAQs: General Concepts
Q1: Why is high liver uptake a problem in cardiac PET imaging?
High radioactivity in the liver can create significant imaging challenges.[1][2] Firstly, it generates "photon scatter," where gamma rays originating from the liver scatter and are incorrectly detected as coming from the heart, increasing background noise and reducing image contrast.[1] Secondly, the intense signal from the liver can obscure the inferior and inferoapical walls of the myocardium, making it difficult to diagnose perfusion defects or inflammatory processes in that region.[1] The primary goal of optimization strategies is to improve the heart-to-liver signal ratio.
Q2: What are the main strategies to reduce liver interference in cardiac PET?
There are three primary strategies, and their application depends on the specific radiotracer and the biological process being studied:
-
Patient Preparation (Metabolic Manipulation): This is most relevant for metabolic tracers like ¹⁸F-FDG. By altering a patient's diet or administering pharmacological agents, it's possible to shift the body's primary energy source, thereby redirecting the tracer's biodistribution.[3][4]
-
Pharmacological Intervention: Agents like heparin can be used to alter substrate availability for metabolic tracers.[3][5] Other drugs may influence hepatic transporter function, though this is a more complex area of research.[6][7]
-
Tracer Selection and Development: For non-metabolic perfusion agents, the most effective strategy is to choose or develop a tracer with inherent pharmacokinetic properties that favor myocardial uptake and retention with rapid clearance from the liver and blood pool.[8][9][10]
FAQs: Metabolic Imaging with ¹⁸F-FDG
For ¹⁸F-FDG, the preparation strategy is critically dependent on the clinical question: assessing inflammation (where myocardial signal should be suppressed) or assessing viability (where myocardial signal should be enhanced). Understanding both is key to troubleshooting image quality.
Q3: My goal is to image cardiac inflammation (e.g., sarcoidosis), but physiological uptake in the heart is obscuring the signal. How do I suppress this?
To visualize focal inflammation, you must first suppress the normal physiological glucose uptake of the entire myocardium. The strategy is to force the heart to metabolize fatty acids instead of glucose.[3][4] This is achieved through a combination of diet and fasting.
-
Diet: A high-fat, high-protein, very-low-carbohydrate (HFHPVLC) diet for 24 to 72 hours before the scan is recommended.[11][12] This depletes glycogen (B147801) stores and increases circulating free fatty acids (FFAs).
-
Fasting: A prolonged fast of 12-18 hours immediately prior to the scan further promotes the metabolic switch to FFAs.[12][13]
-
Heparin: Intravenous administration of heparin (~50 IU/kg) about 15 minutes before injecting ¹⁸F-FDG can further increase plasma FFAs by releasing lipoprotein lipase, significantly improving myocardial suppression.[5][13][14]
Q4: I followed a low-carbohydrate diet and fasting protocol for an inflammation scan, but myocardial uptake is still high. What went wrong?
Several factors could lead to inadequate myocardial suppression:
-
Protocol Non-Compliance: The most common issue is the patient not strictly adhering to the diet.[15] Hidden sugars or carbohydrates in sauces, drinks, or chewing gum can trigger insulin (B600854) release and ruin the preparation.[12][16]
-
Insufficient Duration: For some individuals, a 24-hour diet may not be enough. Extending the HFHPVLC diet to 72 hours has been shown to increase the suppression success rate significantly.[11]
-
Suboptimal Fasting: A fast of less than 12 hours may be insufficient.[3]
-
Individual Physiology: Some patients have a metabolic state that is resistant to suppression by diet alone. In these cases, the addition of heparin is often effective.[5][17]
Q5: My goal is to assess myocardial viability. How should the patient be prepared?
For viability studies, the goal is the opposite of inflammation imaging: you want to maximize FDG uptake in all viable heart tissue.[4]
-
Glucose Loading: The patient should be given an oral glucose load (25-100g) before the FDG injection. This stimulates insulin secretion, which in turn promotes the transport of glucose (and FDG) into myocardial cells via the GLUT4 transporter.[4]
-
Challenges: This method can be less effective in patients with diabetes or glucose intolerance due to insulin resistance. In such cases, a hyperinsulinemic-euglycemic clamp may be required, though this is a more complex procedure.[4]
FAQs: Myocardial Perfusion Tracers
Q6: Does diet affect liver uptake of perfusion tracers like Rubidium-82 (⁸²Rb) or ¹⁸F-Flurpiridaz?
No. The uptake of these tracers is not primarily dependent on substrate metabolism but on regional blood flow and membrane transport.[2][18] Therefore, dietary manipulations like high-fat meals or fasting will not affect their biodistribution or reduce liver uptake.[2]
Q7: I am experiencing significant liver signal interference with my perfusion tracer. What are my options?
This is a tracer-dependent issue. The best approach is to select a tracer known for a better heart-to-liver ratio.
-
Compare Tracers: Tracers like ⁹⁹ᵐTc-Sestamibi and ⁹⁹ᵐTc-Tetrofosmin (used in SPECT, but relevant for comparison) are known for high liver uptake.[1]
-
Newer ¹⁸F-labeled Agents: Agents like ¹⁸F-Flurpiridaz have been developed specifically to have high myocardial extraction and lower uptake in surrounding tissues like the liver and lungs compared to older agents.[9][18]
-
Tracer Development: Research into novel tracers focuses on modifying chemical properties, such as lipophilicity and the inclusion of ether groups, to reduce hepatic clearance and improve the heart-to-liver ratio.[1][8] For example, ¹⁸F-FBnTP and its derivatives have been engineered for more rapid washout from the liver.[8]
Section 2: Quantitative Data
Table 1: Efficacy of Patient Preparation Protocols on Myocardial ¹⁸F-FDG Suppression
This table summarizes data from a study comparing different patient preparation protocols for suppressing physiological myocardial glucose uptake in ¹⁸F-FDG PET scans intended for inflammation/infection imaging. Adequate suppression was defined as myocardial uptake less than liver uptake and without focal uptake.
| Patient Preparation Protocol | Number of Patients (n) | Percentage with Adequate Myocardial Suppression |
| 6-hour Fast Only | 50 | 28% |
| Low-Carbohydrate Diet + 12-hour Fast | 50 | 54% |
| Low-Carbohydrate Diet + 12-hour Fast + IV Heparin | 50 | 88% |
| Data adapted from Scholtens AM, et al., J Nucl Med, 2016.[5][14][17] |
Table 2: Comparison of Common and Emerging Cardiac PET Perfusion Tracers
This table provides a qualitative and quantitative comparison of various PET tracers used for myocardial perfusion imaging (MPI).
| Tracer | Half-Life | Myocardial Extraction Fraction | Image Resolution | Key Advantages | Notes on Liver Uptake |
| Rubidium-82 (⁸²Rb) | 76 sec | ~65% | Lowest | Generator-produced (no cyclotron needed)[10][18] | Moderate; can interfere with inferior wall. |
| Nitrogen-13 (¹³N) Ammonia | 10 min | ~80% | Intermediate-High | Good extraction fraction[2] | Low, generally provides good contrast.[9] |
| Oxygen-15 (¹⁵O) Water | 2 min | ~100% | Intermediate | Gold standard for quantitative blood flow[2] | Negligible; tracer is freely diffusible. |
| Flurpiridaz F-18 | 110 min | ~94% | Highest | Long half-life allows for treadmill stress testing; high resolution[2][18] | Low uptake in liver and lungs, providing high image contrast.[9] |
| ¹⁸F-FBnTP & Derivatives | 110 min | High | Highest | Designed for rapid liver clearance[8] | Lower than traditional agents, with rapid washout.[8] |
| Data compiled from multiple sources.[2][9][10][18] |
Section 3: Experimental Protocols
Protocol 1: High-Fat, High-Protein, Very-Low-Carbohydrate (HFHPVLC) Diet
Objective: To suppress physiological myocardial glucose uptake for ¹⁸F-FDG inflammation imaging.
Procedure:
-
Duration: This diet should be initiated at least 24 hours, and ideally 72 hours, prior to the scheduled PET scan.[11]
-
Dietary Content:
-
Allowed Foods: Fatty meats (bacon, sausage), chicken/turkey with skin, fish canned in oil (tuna, sardines), eggs, full-fat cheese, butter, oils, avocado, and non-starchy vegetables (broccoli, spinach, cauliflower).[12][16]
-
Prohibited Foods: Absolutely no sugar, carbohydrates, or caffeine. This includes bread, pasta, rice, grains, fruits, starchy vegetables (potatoes, corn), beans, and legumes.[16] All sugary drinks, milk, and alcohol are forbidden. Pay close attention to hidden sugars in condiments like ketchup, mayonnaise, and salad dressings.[12][16]
-
-
Hydration: Patients should drink plenty of plain water. Black coffee or tea (without milk or sugar) may be permitted depending on institutional guidelines.[12]
-
Final Meal: The last HFHPVLC meal should be consumed the evening before the scan.
-
Fasting: Following the final meal, the patient must fast for a minimum of 12-18 hours. Only plain water is permitted during the fast.[12][13]
Protocol 2: Heparin Co-administration
Objective: To augment the effect of the HFHPVLC diet in suppressing myocardial ¹⁸F-FDG uptake.
Procedure:
-
Patient Preparation: The patient must first complete the HFHPVLC diet and fasting protocol as described above.
-
Timing: Approximately 15 minutes prior to the intravenous injection of the ¹⁸F-FDG tracer, administer unfractionated heparin.[13]
-
Dosage: The recommended dose is 50 IU/kg of body weight, administered intravenously.[13][14]
-
Tracer Injection: Proceed with the ¹⁸F-FDG injection 15 minutes after the heparin bolus.
Section 4: Visual Guides
References
- 1. Minimizing liver uptake of cationic 99mTc radiotracers with ether and crown ether functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
- 5. [PDF] Additional Heparin Preadministration Improves Cardiac Glucose Metabolism Suppression over Low-Carbohydrate Diet Alone in 18F-FDG PET Imaging | Semantic Scholar [semanticscholar.org]
- 6. Strategies to Improve Pharmacokinetics of Hepatic Uptake Transporter Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic drugs impair hepatic uptake and secretory function by different mechanisms in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Tracers for Nuclear Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching for novel PET radiotracers: imaging cardiac perfusion, metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Tracers in PET Imaging of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Myocardial 18F-FDG Uptake Through Prolonged High-Fat, High-Protein, and Very-Low-Carbohydrate Diet Before FDG-PET/CT for Evaluation of Patients With Suspected Cardiac Sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cubic.uct.ac.za [cubic.uct.ac.za]
- 13. Procedural recommendations of cardiac PET/CT imaging: standardization in inflammatory-, infective-, infiltrative-, and innervation- (4Is) related cardiovascular diseases: a joint collaboration of the EACVI and the EANM: summary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Dietary Preparation for FDG PET Imaging to Assess Myocardial Inflammation | McGovern Medical School [med.uth.edu]
- 17. Additional Heparin Preadministration Improves Cardiac Glucose Metabolism Suppression over Low-Carbohydrate Diet Alone in ¹⁸F-FDG PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Factors affecting Cardiopet proBNP levels besides cardiac disease
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Cardiopet® proBNP assay.
Frequently Asked Questions (FAQs)
Q1: What non-cardiac factors can elevate this compound® proBNP levels in canine and feline samples?
A1: While this compound® proBNP is a sensitive biomarker for cardiac stress and strain, several non-cardiac conditions can also lead to increased concentrations. It is crucial to consider these factors when interpreting results to avoid misclassification of a patient's cardiac status. The most well-documented non-cardiac factors include:
-
Renal Disease: Impaired kidney function is a significant cause of elevated proBNP levels in both dogs and cats.[1][2] The primary mechanism is decreased renal clearance of the NT-proBNP molecule.[3]
-
Hyperthyroidism (in cats): Feline hyperthyroidism has substantial effects on the circulatory system and is a common cause of increased proBNP concentrations.[4][5] This is often, but not always, associated with secondary cardiac hypertrophy.
-
Systemic Hypertension: Both systemic and pulmonary hypertension can increase myocardial wall stress, leading to the release of proBNP.[6][7]
-
Breed Differences (in dogs): Studies have shown that baseline proBNP levels can vary significantly between different dog breeds.[8][9][10][11] For example, Greyhounds, Labrador Retrievers, and Newfoundlands may have higher baseline levels compared to breeds like Dachshunds.[9][11]
-
Sepsis and Severe Illness: Critical illnesses can be associated with elevated proBNP, potentially due to inflammatory cytokine effects on the heart and systemic effects on renal function.
Q2: How does renal function specifically impact proBNP concentrations?
A2: NT-proBNP is primarily cleared from the circulation by the kidneys.[3] In cases of renal insufficiency or azotemia, the glomerular filtration rate (GFR) is reduced, leading to decreased clearance and subsequent accumulation of NT-proBNP in the bloodstream.[3] This can result in a "false positive" elevation of proBNP that is not directly related to primary cardiac disease. Therefore, it is highly recommended to assess renal function (e.g., creatinine, BUN, SDMA) concurrently with proBNP measurement.[1]
Q3: In a hyperthyroid cat with elevated proBNP, how can I differentiate between primary cardiac disease and thyroid-induced cardiac changes?
A3: This is a common diagnostic challenge. Hyperthyroidism can induce a hypermetabolic state that leads to tachycardia, increased cardiac output, and often, concentric myocardial hypertrophy, all of which can increase myocardial wall stress and proBNP release.[5] Studies have shown that proBNP levels in hyperthyroid cats can be as high as those in cats with primary hypertrophic cardiomyopathy (HCM).[4]
A key diagnostic step is to re-evaluate the cat's cardiac status, including proBNP levels and echocardiography, after the hyperthyroidism has been successfully treated and the cat is euthyroid. A significant decrease in proBNP and regression of cardiac hypertrophy after treatment would suggest the changes were secondary to hyperthyroidism.[4]
Q4: Are there established breed-specific reference intervals for canine proBNP?
A4: While the existence of breed-specific differences in proBNP concentrations is recognized, formally established and universally accepted reference intervals for all breeds are not yet widely available.[8][9] Some studies have published median concentrations for various breeds, which can be used as a guide.[8][9][11] When interpreting proBNP results in dogs, especially in breeds known to have higher baseline levels, it is important to consider this variability and use the results in conjunction with a full clinical evaluation.
Troubleshooting Guide
Issue: Unexpectedly high proBNP result in an asymptomatic animal.
| Potential Cause | Troubleshooting Steps |
| Undiagnosed Renal Disease | 1. Perform a complete serum biochemistry panel, including creatinine, BUN, and SDMA, as well as a urinalysis to assess kidney function.[1] 2. If azotemia is present, the elevated proBNP may be at least partially attributable to decreased renal clearance. |
| Hyperthyroidism (Cats) | 1. Measure total T4 concentration. 2. If the cat is hyperthyroid, the proBNP elevation may be secondary to the thyroid disease.[4] Re-evaluate proBNP after successful treatment of hyperthyroidism. |
| Systemic Hypertension | 1. Measure systemic arterial blood pressure. 2. If the animal is hypertensive, this could be contributing to the increased myocardial wall stress and proBNP release.[6][7] |
| Breed Variation (Dogs) | 1. Consider the breed of the dog. Breeds such as Greyhounds, Labrador Retrievers, and Newfoundlands may have higher baseline proBNP levels.[9][11] 2. Interpret the result in the context of the individual patient and consider trends over time rather than a single absolute value. |
| Sample Handling/Integrity | 1. Ensure that the sample was collected and handled correctly according to the assay manufacturer's instructions. 2. Improper handling or storage can potentially affect results. |
Data on Non-Cardiac Factors Affecting proBNP Levels
The following tables summarize quantitative data from studies investigating the impact of various non-cardiac factors on proBNP concentrations.
Table 1: Effect of Renal Disease on Canine NT-proBNP Levels
| Group | Geometric Mean Serum NT-proBNP (pmol/L) | 95% Confidence Interval (pmol/L) |
| Healthy Control Dogs (n=23) | 261 | 225-303 |
| Dogs with Renal Disease (n=8) | 617 | 260-1467 |
| Data from a pilot study evaluating NT-proBNP in dogs with renal dysfunction and normal cardiac function.[1] |
Table 2: Effect of Systemic Hypertension on Canine NT-proBNP in Dogs with Myxomatous Mitral Valve Disease (MMVD) Stage B
| Group | Median NT-proBNP (pmol/L) | Interquartile Range (pmol/L) |
| Dogs without MMVD (n=13) | 504 | 430-774 |
| Normotensive Dogs with MMVD Stage B (n=30) | 1083.5 | 574.8-1912.8 |
| Hypertensive Dogs with MMVD Stage B (n=7) | 2345.0 | 1812.5-2533.0 |
| Data from a study investigating NT-proBNP in dogs with MMVD with and without systemic hypertension.[6][7] |
Table 3: Median NT-proBNP Concentrations in Healthy Dogs of Various Breeds
| Breed | Median NT-proBNP (pmol/L) | Interquartile Range (pmol/L) |
| Dachshund | ~300 | ~200-500 |
| Doberman Pinscher | ~400 | ~300-600 |
| Cavalier King Charles Spaniel | ~500 | ~350-800 |
| German Shepherd | ~600 | ~400-900 |
| Boxer | ~650 | ~450-1000 |
| Newfoundland | ~800 | ~500-1200 |
| Labrador Retriever | ~900 | ~600-1300 |
| Approximate values extrapolated from graphical data in a study on breed differences in natriuretic peptides.[9] |
Experimental Protocols
1. Canine this compound® proBNP ELISA (General Protocol)
This protocol is a generalized representation of a sandwich ELISA for the quantitative measurement of canine NT-proBNP. For specific details, always refer to the manufacturer's insert for the kit being used.[12][13][14][15]
-
Sample Preparation:
-
Collect whole blood into a serum separator tube or a tube containing EDTA for plasma.
-
For serum, allow the blood to clot at room temperature for at least 30 minutes, then centrifuge at approximately 1000 x g for 20 minutes.
-
For plasma, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Carefully aspirate the serum or plasma and store at 2-8°C if assaying within 24 hours, or at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and working solutions according to the kit instructions. This typically involves serial dilutions of a stock standard to generate a standard curve.
-
Add 50-100 µL of standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with anti-canine NT-proBNP antibodies.
-
Add the detection antibody (e.g., a biotinylated anti-canine NT-proBNP antibody).
-
Incubate the plate, typically for 60-90 minutes at 37°C.
-
Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Add a streptavidin-HRP conjugate and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Wash the plate again to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark for a specified time (e.g., 10-20 minutes at 37°C) to allow for color development. The color intensity will be inversely proportional to the amount of NT-proBNP in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the optical density of each well at 450 nm using a microplate reader.
-
Calculate the concentration of NT-proBNP in the samples by plotting a standard curve of the known concentrations of the standards versus their optical densities.
-
Signaling Pathways and Logical Relationships
Caption: Factors influencing proBNP levels.
Caption: proBNP synthesis and secretion pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of B‐type natriuretic peptide (BNP) and NT‐proBNP in clinical routine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Biomarkers in Hyperthyroid Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. N-terminal pro-B-type natriuretic peptide levels in normotensive and hypertensive dogs with myxomatous mitral valve disease stage B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-terminal pro–B-type natriuretic peptide levels in normotensive and hypertensive dogs with myxomatous mitral valve disease stage B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Breed Differences in Natriuretic Peptides in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. battlab.com [battlab.com]
- 11. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.fn-test.com [static.fn-test.com]
- 13. neoscientific.com [neoscientific.com]
- 14. k-assay.com [k-assay.com]
- 15. krishgen.com [krishgen.com]
Optimizing injection and imaging times for CardioPET studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in CardioPET (Positron Emission Tomography) studies. Our goal is to help you optimize injection and imaging times to ensure high-quality, accurate, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for different this compound tracers?
A1: The optimal uptake time, or the period between tracer injection and the start of the scan, varies depending on the specific radiotracer used. This is due to differences in their mechanisms of uptake and clearance. For example, with FDG, an uptake period of 40 to 60 minutes is generally required.[1]
Q2: How does patient preparation affect the timing and quality of this compound scans?
A2: Proper patient preparation is critical for accurate results and can significantly impact imaging timing. Patients are typically required to fast for at least four hours before an FDG injection.[1] For certain tracers, specific dietary restrictions, such as a high-fat, low-carbohydrate diet for 24-48 hours, may be necessary to enhance myocardial fat metabolism.[2] It is also crucial to avoid caffeine, alcohol, and strenuous activity before the scan.[3]
Q3: Can this compound be used to assess myocardial viability?
A3: Yes, this compound is a valuable tool for assessing myocardial viability, particularly in patients with fixed defects on single-photon emission computed tomography (SPECT) who might benefit from revascularization.[2] The assessment of myocardial glucose utilization with FDG is a unique application of PET for this purpose.[4]
Q4: What are the advantages of PET over SPECT for cardiac imaging?
A4: PET offers several advantages over SPECT, including higher sensitivity and spatial resolution, which can reach 4 mm compared to 10-12 mm in whole-body SPECT.[5] PET also has a much higher temporal resolution and provides accurate attenuation correction.[5] Furthermore, PET tracers often have shorter half-lives, leading to lower radiation exposure for the patient.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments related to injection and imaging times.
Issue 1: Misregistration Artifacts Between PET and CT Scans
-
Problem: Perfusion defects appear in the reconstructed images due to misalignment between the PET emission data and the CT transmission data. This is a common issue in cardiac PET/CT imaging.[6][7] This misalignment can be caused by patient movement between the CT and PET scans.[6]
-
Solution:
-
Patient Comfort and Instruction: Ensure the patient is comfortable before the scan and instruct them to remain still and avoid talking or sleeping during the emission scan.[6]
-
Breathing Technique: Instruct patients to use shallow breathing during the CT scan to minimize respiratory motion.[6]
-
Post-Acquisition Correction: If misregistration occurs, it can often be corrected by reregistering the emission and transmission data using post-acquisition software before reconstruction.[6] In some cases, acquiring a second CT scan after the stress portion of the study may be necessary.[7]
-
Issue 2: Blurry Images or Motion Artifacts
-
Problem: Patient motion during the emission scan can result in blurry images, abnormal left ventricular cavity shape, and opposite wall defects.[7]
-
Solution:
-
Patient Counseling: Thoroughly explain the procedure to the patient to improve cooperation and emphasize the importance of remaining still.[7]
-
Reprocessing Data: In cases of significant ectopy (irregular heartbeats), the data can be reprocessed to remove the affected frames.[7]
-
Rescanning: If motion artifacts are severe, rescanning the patient may be the only viable option.[6]
-
Issue 3: Inaccurate Myocardial Blood Flow (MBF) Quantification
-
Problem: Myocardial Blood Flow (MBF) and Myocardial Blood Flow Reserve (MBFR) values may be inaccurate due to technical errors or physiological variability. For instance, an elevated resting heart rate or blood pressure can increase resting MBF, leading to an artificially low MBFR.[8]
-
Solution:
-
Quality Control: Carefully review the time-activity curves and the placement of regions of interest for the blood pool and myocardium.[9]
-
Standardized Protocols: Adhere to standardized protocols for patient preparation, tracer injection, and image acquisition to minimize variability.
-
Data Interpretation Context: Interpret MBF and MBFR data in the clinical context, considering factors like the patient's heart rate and blood pressure at the time of the scan.[8]
-
Experimental Protocols & Data
This compound Tracer Characteristics and Imaging Protocols
The choice of radiotracer is a critical factor that dictates the injection and imaging timeline. The table below summarizes the properties and typical imaging protocols for commonly used this compound tracers.
| Tracer | Half-life | Myocardial Uptake Mechanism | Typical Rest/Stress Protocol |
| ¹⁵O-water | 2.07 min | Freely diffusible, uptake proportional to blood flow | Dynamic imaging for 4-5 min immediately after injection of 900-1100 MBq at rest, followed by stress study.[10] |
| ¹³N-ammonia | 9.96 min | Passive diffusion and metabolic trapping | Injection of 740 MBq at rest, followed by a 10-min image acquisition. A 30-min wait is required before the stress study.[10] |
| ⁸²Rb-chloride | 1.27 min | Potassium analog, active transport via Na+/K+-ATPase | Rest-stress study can be completed within 30 minutes due to the short half-life.[2] |
| ¹⁸F-flurpiridaz | 109.8 min | Binds to mitochondrial complex I | Favorable imaging properties and longer half-life may allow for more flexible imaging protocols.[11] |
Table 1: Comparison of common this compound tracers and their typical imaging protocols.
Visualizing Workflows and Pathways
To aid in understanding the experimental process and logical relationships in this compound studies, the following diagrams are provided.
Caption: A generalized workflow for a rest/stress this compound study.
References
- 1. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 2. Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding PET Scans | Pet Scan in Cypress and Houston [cypresscardiovascularinstitute.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Advanced Tracers in PET Imaging of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asnc.org [asnc.org]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. Practical Guide for Interpreting and Reporting Cardiac PET Measurements of Myocardial Blood Flow: An Information Statement from the American Society of Nuclear Cardiology, and the Society of Nuclear Medicine and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asnc.org [asnc.org]
- 10. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New International Guideline Provides Expert Guidance for PET Imaging of Patients with Coronary Arter | SNMMI [snmmi.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in CardioPET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in their CardioPET imaging experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to a reduced SNR in this compound imaging data. Each guide is presented in a question-and-answer format to directly tackle common problems.
Low Signal-to-Noise Ratio (SNR)
Issue: The final reconstructed PET images exhibit high noise levels, obscuring the myocardial signal and hindering accurate quantification.
Possible Causes & Solutions:
-
Q1: Is the injected radiotracer dose optimal?
-
A1: Suboptimal radiotracer dosage can significantly impact the number of detected coincidence events and, consequently, the SNR. While increasing the injected dose can sometimes improve SNR by increasing true coincidence counts, it's crucial to consider the scanner's capabilities.[1] Exceeding the optimal dose can lead to an increase in random coincidences and deadtime, which can degrade image quality.[2] It has been shown that a 100% increase in administered dosage might only lead to a 12% reduction in image noise, suggesting that dose reduction is possible without significant SNR degradation.[1]
-
Recommendation: Refer to established guidelines for the specific radiotracer and scanner being used. Consider performing phantom studies to determine the optimal dose that maximizes the Noise-Equivalent Count Rate (NECR) for your system.[1]
-
-
-
Q2: Are you using Time-of-Flight (TOF) information during reconstruction?
-
A2: Time-of-Flight (TOF) PET scanners can significantly improve SNR. TOF information helps to better localize the annihilation event along the line of response, which reduces noise in the reconstructed image. Studies have shown that TOF can lead to SNR gains of around 21-23% in cardiac viability studies.[3]
-
Recommendation: If you are using a TOF-capable scanner, ensure that TOF information is being incorporated into the image reconstruction algorithm. This can often be a selectable option in the reconstruction software.
-
-
-
Q3: Is your image reconstruction algorithm optimized for noise reduction?
-
A3: The choice of reconstruction algorithm and its parameters has a substantial impact on image noise. While Filtered Back Projection (FBP) is fast, it can amplify noise.[4] Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally preferred as they can model the Poisson statistics of the data and reduce noise.[4] More advanced techniques, including deep learning-based reconstruction, have shown promise in further reducing noise while preserving image quality.[5][6]
-
Recommendation: Employ iterative reconstruction methods. Experiment with the number of iterations and subsets, and consider applying post-reconstruction smoothing filters. If available, explore deep learning-based reconstruction options.[5]
-
-
Motion Artifacts
Issue: The PET images appear blurry, with ill-defined myocardial walls, leading to inaccurate measurements of wall thickness and tracer uptake.
Possible Causes & Solutions:
-
Q1: Is patient motion during the scan being addressed?
-
A1: Patient body motion during a PET scan can severely degrade image quality, leading to motion artifacts.[7] This is a common issue that can be minimized through clear patient instructions and comfortable positioning.[8]
-
Recommendation: Instruct the patient to remain as still as possible and avoid talking or sleeping during the scan.[8] Make the patient comfortable before starting the acquisition.
-
-
-
Q2: Are you correcting for respiratory and cardiac motion?
-
A2: Both respiratory and cardiac motion cause significant blurring in cardiac PET images. Respiratory motion can cause misregistration between the attenuation map (from CT) and the emission data (from PET).[9][10][11][12] Cardiac motion, if not accounted for, will also lead to a smearing of the myocardial signal.
-
Recommendation:
-
Respiratory Motion: Utilize respiratory gating techniques. Data-driven motion correction (DDMC) algorithms that do not assume periodicity can be particularly effective.[13] Acquiring a time-averaged CT for attenuation correction can also reduce respiration-induced errors.[10]
-
Cardiac Motion: Employ ECG gating to "freeze" the motion of the heart.[14] This involves acquiring data at specific phases of the cardiac cycle.
-
-
-
-
Q3: Are you using advanced motion correction techniques?
-
A3: Several advanced methods exist for motion correction. These include image registration-based techniques and deep learning-based approaches.[15] Some methods model the motion as a rigid translation, while more complex approaches can account for non-rigid deformations.[14][16]
-
Recommendation: If available on your system, explore data-driven or deep learning-based motion correction algorithms, as they can offer superior performance compared to conventional methods.[15]
-
-
Attenuation Correction Errors
Issue: The PET images show artifactual defects or areas of artificially increased uptake, particularly in the inferior or anterior walls.
Possible Causes & Solutions:
-
Q1: Is there a misalignment between the PET and CT scans?
-
Q2: Are you accounting for differences in breathing patterns between the CT and PET scans?
-
A2: The CT scan for attenuation correction is often a quick breath-hold, while the PET scan is acquired over several minutes of free breathing. This difference in respiration can lead to a mismatch between the diaphragm and lung positions in the two scans, causing attenuation correction artifacts.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most significant factor affecting SNR in this compound?
-
Q2: How much can I reduce the radiotracer dose without compromising image quality?
-
A2: The extent of dose reduction depends on the scanner's sensitivity and the use of advanced reconstruction techniques like TOF and iterative reconstruction.[1][3] It has been suggested that for some systems, the administered dosage can be reduced from over 555 MBq to the 296-444 MBq range without a significant loss in SNR.[1]
-
-
Q3: What is the difference between respiratory gating and motion correction?
-
A3: Respiratory gating typically involves acquiring data only during a specific portion of the respiratory cycle to minimize motion blur. Motion correction, on the other hand, is a broader term that can encompass techniques that track and compensate for motion throughout the entire acquisition, including both periodic and non-periodic movements.[13]
-
-
Q4: Can deep learning be used to improve SNR in existing data?
Quantitative Data Summary
| Technique | Parameter | Reported Improvement in SNR or Image Quality |
| Time-of-Flight (TOF) | SNR Gain | +21% to +23% in cardiac viability studies[3] |
| Data-Driven Motion Correction (DDMC) | Total Perfusion Deficit (TPD) | TPD of 10% with DDMC vs. 46% without in a moving phantom[13] |
| Deep Learning-Based Denoising | Image Noise | Significant decrease in image noise (67.22 to 52.64 in one study)[5] |
| Supplemental Transmission Aided Attenuation Correction (sTX-MLAA) | Activity Concentration Bias | ≤5% bias relative to CT-AC with a source strength ≥12.7 MBq[18] |
Experimental Protocols
Protocol 1: Respiratory Gating for Motion Artifact Reduction
-
Patient Preparation: Position the patient comfortably on the scanner bed and provide clear instructions to breathe normally and remain still.
-
Respiratory Signal Acquisition: Place the respiratory tracking device (e.g., bellows or camera-based system) on the patient.
-
List-Mode Acquisition: Acquire the PET data in list-mode, which saves individual event information along with timing and respiratory signals.
-
Gating Window Selection: Analyze the respiratory signal to define gating windows corresponding to specific phases of the respiratory cycle (e.g., end-expiration).
-
Gated Reconstruction: Reconstruct the PET data using only the events that fall within the selected gating windows.
Protocol 2: Advanced Image Reconstruction for Noise Reduction
-
Data Acquisition: Acquire PET data in list-mode.
-
Initial Reconstruction: Perform an initial reconstruction using an iterative algorithm like OSEM with a standard number of iterations and subsets.
-
Deep Learning Denoising (if available):
-
Input the reconstructed images into a trained deep learning-based denoising network.
-
The network will output a denoised version of the images.
-
-
Parameter Optimization (if deep learning is not available):
-
Experiment with different numbers of iterations and subsets in the OSEM reconstruction. Higher numbers can reduce noise but may also lead to image smoothing.
-
Apply post-reconstruction filters (e.g., Gaussian filter) and adjust the filter parameters to achieve the desired balance between noise reduction and resolution.
-
Visualizations
Caption: Experimental workflow for improving this compound SNR.
Caption: Troubleshooting logic for low SNR in this compound.
References
- 1. Dosage optimization in positron emission tomography: state-of-the-art methods and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to increase the signal to noise ratio in three-dimensional positron emission tomography [inis.iaea.org]
- 3. Assessing time-of-flight signal-to-noise ratio gains within the myocardium and subsequent reductions in administered activity in cardiac PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Incremental Image Noise Reduction in Coronary CT Angiography Using a Deep Learning-Based Technique with Iterative Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CT Noise-Reduction Methods for Lower-Dose Scanning: Strengths and Weaknesses of Iterative Reconstruction Algorithms and New Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Body motion detection and correction in cardiac PET: phantom and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asnc.org [asnc.org]
- 9. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. Cardiac PET and PET/CT: Artifacts and Tracers | Thoracic Key [thoracickey.com]
- 12. [PDF] Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions. | Semantic Scholar [semanticscholar.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Comprehensive Motion Correction for Cardiac PET Imaging | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Automatic Inter-Frame Patient Motion Correction for Dynamic Cardiac PET Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Motion correction of cardiac PET using mass-preserving registration | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. youtube.com [youtube.com]
- 18. Supplemental Transmission Aided Attenuation Correction for Quantitative Cardiac PET - PMC [pmc.ncbi.nlm.nih.gov]
How to handle hemolyzed samples for Cardiopet proBNP analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Cardiopet® proBNP assay. The focus of this guide is on the proper handling of hemolyzed samples to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: My sample for this compound® proBNP analysis is hemolyzed. Can I still use it?
A: It is strongly recommended to avoid using hemolyzed samples for this compound® proBNP analysis. While some studies on human NT-proBNP suggest that moderate hemolysis may not significantly impact results, other sources indicate that hemolyzed samples can lead to erroneous outcomes.[1] For instance, some NT-proBNP assays list gross hemolysis as a criterion for sample rejection. To ensure the highest accuracy of your results, it is best practice to recollect the sample.
Q2: Is there an acceptable level of hemolysis for the this compound® proBNP test?
A: IDEXX, the manufacturer of the this compound® proBNP test, does not specify a quantitative threshold for acceptable levels of hemolysis. The general guidance is to prevent hemolysis through proper sample collection and handling techniques.[2] Research in human diagnostics has indicated that moderate hemolysis (up to 0.6 g/L of free hemoglobin) did not lead to clinically significant differences in NT-proBNP concentrations.[3][4] However, it is not confirmed if this tolerance level applies to the veterinary this compound® proBNP assay.
Q3: The IDEXX SNAP® Feline proBNP test insert says hemolyzed samples do not affect results. Why is the guidance different for the quantitative this compound® proBNP test?
A: The IDEXX SNAP® Feline proBNP test is a qualitative assay, providing a "normal" or "abnormal" result based on a colorimetric reaction.[5] The quantitative this compound® proBNP test, on the other hand, measures the precise concentration of NT-proBNP in a sample.[6] Quantitative assays are generally more susceptible to interferences that can alter the final numerical value. Therefore, the sample requirements for the quantitative test are more stringent to ensure accuracy.
Q4: What is the primary cause of sample hemolysis?
A: In vitro hemolysis, which occurs after the sample has been collected, is the most common cause.[1] This can be due to improper blood collection techniques, such as using a needle that is too small, excessive suction, or forceful transfer of blood into the collection tube.[2] Mishandling of the sample after collection, including vigorous shaking or improper storage and transport, can also lead to red blood cell rupture.
Q5: How can I prevent hemolysis in my samples?
A: Adhering to proper sample collection and handling protocols is crucial. This includes using the correct gauge needle for the vein, ensuring a clean venipuncture, avoiding excessive suction, and gently inverting tubes with anticoagulant.[2] After collection, it is important to follow the specific processing instructions for the this compound® proBNP test, which involves centrifugation and separation of plasma.
Data on Hemolysis and NT-proBNP Analysis
The following table summarizes available data on the impact of hemolysis on NT-proBNP measurement. It is important to note that this data is from studies on human NT-proBNP and may not be directly applicable to the veterinary this compound® proBNP assay.
| Hemolysis Level (Free Hemoglobin) | Species | Assay Type | Impact on NT-proBNP Results | Source |
| 0.3 g/L | Human | Quantitative | No statistically significant difference observed. | [3][4] |
| 0.6 g/L | Human | Quantitative | No statistically significant difference observed. | [3][4] |
| Gross Hemolysis | Not Specified | Quantitative | Criterion for sample rejection. |
Experimental Protocols
Protocol for Sample Collection and Handling to Minimize Hemolysis for this compound® proBNP Analysis
-
Patient Preparation: Whenever possible, fast the patient to reduce lipemia, which can increase red blood cell fragility.
-
Venipuncture:
-
Select the largest accessible vein appropriate for the patient.
-
Use the largest gauge needle suitable for the vein to ensure a smooth blood flow.
-
Aim for a clean, swift venipuncture to minimize trauma to the vessel.
-
-
Blood Collection:
-
Collect blood into an EDTA (purple-top) tube.
-
If using a syringe, avoid excessive negative pressure during aspiration.
-
When transferring blood from a syringe to the EDTA tube, remove the needle from the syringe and gently eject the blood down the side of the tube. Do not forcefully squirt the blood through the needle into the tube.
-
-
Sample Mixing:
-
Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously.
-
-
Sample Processing:
-
Centrifuge the EDTA tube according to your laboratory's standard operating procedures (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma into a new, plain tube, ensuring not to disturb the layer of red blood cells.
-
Label the new tube clearly as "EDEX Plasma" with the patient's identification.
-
-
Storage and Shipping:
-
If the analysis is to be performed within 48 hours, the separated plasma can be stored at room temperature.
-
For longer storage or if transport delays are anticipated, freeze the separated plasma and ship it with a cold pack.[2]
-
Visual Guides
References
Technical Support Center: Refinements to the CardioPET Protocol for Different Animal Species
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining CardioPET (Positron Emission Tomography) procedures for various animal species.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when adapting a this compound protocol from a mouse to a larger animal like a rabbit or non-human primate?
A1: Adapting a this compound protocol to a larger species requires several key adjustments. The tracer dose needs to be scaled appropriately based on body weight. Anesthesia protocols must be adapted to the specific physiological requirements and sensitivities of the species. Imaging duration may need to be increased to acquire sufficient counts for good image quality, and the imaging bed and positioning aids must be suitable for the larger animal's size to ensure comfort and minimize motion.[1][2]
Q2: How does the choice of radiotracer influence the experimental design for a this compound study?
A2: The choice of radiotracer is critical as it determines the biological process being imaged. For example, 18F-FDG is used to assess myocardial glucose metabolism, while tracers like 13N-ammonia or 82Rb are used for myocardial perfusion imaging.[3][4] The half-life of the tracer's isotope will dictate the timing of the experiment, from injection to imaging. Tracers with short half-lives, such as 13N-ammonia (t½ ≈ 10 minutes), require an on-site cyclotron for production and a tightly coordinated workflow.[5][6] Longer half-life tracers like 18F-FDG (t½ ≈ 110 minutes) offer more flexibility in this regard.[7]
Q3: What are the key differences in animal preparation for this compound imaging across different species?
A3: Animal preparation is crucial for obtaining reliable and reproducible data. Fasting protocols are often required, particularly for 18F-FDG studies, to reduce background signal from competing glucose.[6][8] The duration of fasting can vary between species. Anesthesia is another critical factor, with isoflurane (B1672236) being a common choice for rodents, while larger animals may require different anesthetic agents or combinations.[9] Body temperature must be maintained across all species to prevent physiological stress and altered tracer biodistribution.[10]
Troubleshooting Guides
Issue: Motion Artifacts in PET Images
Q: My PET images are blurry and show streaking, especially around the heart. What could be the cause and how can I fix it?
A: Blurry images and streaking are classic signs of motion artifacts, which can be caused by the animal's breathing, heartbeat, or general movement during the scan.
-
Solutions for Respiratory and Cardiac Motion:
-
Gating: Use respiratory and cardiac gating techniques. ECG-gating synchronizes PET data acquisition with the cardiac cycle, while respiratory gating does the same for the breathing cycle. This allows for the reconstruction of motion-corrected images.[11]
-
Anesthesia: Ensure the animal is adequately anesthetized to minimize voluntary movement. Monitor the depth of anesthesia throughout the scan.[9]
-
-
Solutions for General Movement:
-
Immobilization: Use appropriate animal holders and positioning aids to keep the animal still. For rodents, custom-made cradles can be effective.
-
Acclimatization: For species like non-human primates, acclimatize the animal to the scanner environment before the actual experiment to reduce stress and movement.[2]
-
Sedation: If permissible by the experimental protocol, light sedation can help calm the animal.
-
Issue: Poor Image Quality - Low Signal-to-Noise Ratio
Q: The resulting PET images are grainy and it's difficult to distinguish the heart from surrounding tissues. What can I do to improve the signal-to-noise ratio?
A: A low signal-to-noise ratio (SNR) can result from insufficient tracer uptake, high background signal, or inadequate image acquisition parameters.
-
Solutions:
-
Tracer Dose and Uptake Time: Ensure the correct tracer dose is administered and allow for an adequate uptake period. Refer to the quantitative data tables below for species-specific recommendations.
-
Fasting: For 18F-FDG studies, ensure the animal has been fasted appropriately to reduce background glucose levels. A fasting period of 4-6 hours is typically sufficient for mice.[6]
-
Imaging Duration: Increase the scan acquisition time to collect more coincidence events, which will improve image statistics and reduce noise.[12]
-
Background Reduction: Keep the animal warm during the uptake period and scanning to minimize tracer uptake in brown adipose tissue (BAT), which can be a significant source of background signal, especially in rodents.[10]
-
Issue: High Background Signal
Q: I'm seeing high tracer uptake in tissues other than the heart, which is interfering with my analysis. How can I reduce this background signal?
A: High background signal can obscure the target organ and complicate quantification. The source of the background signal depends on the tracer used.
-
Solutions for 18F-FDG:
-
Fasting: As mentioned, proper fasting is crucial to minimize glucose uptake in skeletal muscle and other tissues.[8]
-
Anesthesia: Isoflurane anesthesia has been shown to increase myocardial 18F-FDG uptake while reducing it in brown fat and skeletal muscle.
-
Warmth: Maintaining the animal's body temperature is critical to prevent activation of brown adipose tissue.[10]
-
-
General Solutions:
-
Tracer-Specific Diet: For tracers targeting fatty acid metabolism, the animal's diet prior to the scan can influence tracer biodistribution.
-
Pharmacological Intervention: In some cases, pharmacological agents can be used to modulate the uptake of a tracer in non-target tissues.
-
Quantitative Data Presentation
The following tables summarize recommended starting parameters for this compound protocols in different animal species. These values should be optimized for your specific experimental conditions and imaging system.
Table 1: Recommended Parameters for 18F-FDG Myocardial Metabolism Imaging
| Animal Species | Weight Range (g) | Injected Dose (MBq) | Uptake Time (min) | Imaging Duration (min) |
| Mouse | 20 - 30 | 7 - 15 | 45 - 60 | 15 - 30 |
| Rat | 200 - 400 | 20 - 40 | 45 - 60 | 20 - 30 |
| Rabbit | 2000 - 4000 | 74 - 185 | 60 | 30 |
| Non-Human Primate (Macaque) | 4000 - 10000 | 100 - 200 | 60 - 90 | 20 - 30 |
Table 2: Recommended Parameters for 13N-Ammonia Myocardial Perfusion Imaging
| Animal Species | Weight Range (g) | Injected Dose (MBq) | Uptake Time (min) | Imaging Duration (min) |
| Rabbit | 2500 - 3500 | 185 - 370 | 3 - 5 | 10 - 20 |
| Non-Human Primate (Macaque) | 4000 - 10000 | 370 - 740 | 3 - 5 | 10 - 20 |
Note: Data for mice and rats with 13N-Ammonia is less commonly reported due to the challenges of the short half-life in such small animals.
Detailed Experimental Protocols
Mouse Cardiac PET Imaging Protocol (18F-FDG)
-
Animal Preparation:
-
Fast the mouse for 4-6 hours with free access to water.[6]
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Insert a tail-vein catheter for tracer injection.
-
-
Tracer Injection:
-
Administer 7-15 MBq of 18F-FDG intravenously via the tail-vein catheter.[10]
-
-
Uptake Period:
-
Allow the tracer to distribute for 45-60 minutes while the mouse remains anesthetized and warm.[9]
-
-
Image Acquisition:
-
Position the mouse in the PET scanner.
-
Acquire a static or dynamic PET scan for 15-30 minutes.
-
Perform a CT scan for attenuation correction.
-
-
Post-Imaging:
-
Monitor the mouse during recovery from anesthesia.
-
Return the mouse to its cage with access to food and water.
-
Rat Cardiac PET Imaging Protocol (18F-FDG)
-
Animal Preparation:
-
Fast the rat for 6-8 hours with free access to water.
-
Anesthetize the rat with isoflurane (4-5% for induction, 2% for maintenance).
-
Maintain body temperature at 37°C using a heating pad.
-
Place a catheter in the tail vein.
-
-
Tracer Injection:
-
Inject 20-40 MBq of 18F-FDG intravenously.[5]
-
-
Uptake Period:
-
Allow for a 45-60 minute uptake period under anesthesia.[8]
-
-
Image Acquisition:
-
Position the rat in the scanner.
-
Acquire a 20-30 minute PET scan.
-
Obtain a CT scan for attenuation correction.
-
-
Post-Imaging:
-
Allow the rat to recover from anesthesia under observation.
-
Rabbit Cardiac PET Imaging Protocol (13N-Ammonia)
-
Animal Preparation:
-
Fast the rabbit for 4-6 hours.
-
Anesthetize the rabbit (e.g., with a ketamine/xylazine cocktail or isoflurane).
-
Place a catheter in a marginal ear vein.
-
Maintain body temperature.
-
-
Tracer Injection:
-
Administer 185-370 MBq of 13N-ammonia as a bolus injection.[3]
-
-
Uptake and Imaging:
-
Begin dynamic PET imaging immediately upon injection.
-
Acquire data for 10-20 minutes.[1]
-
A CT scan should be performed for attenuation correction.
-
-
Post-Imaging:
-
Monitor the rabbit closely during recovery.
-
Non-Human Primate Cardiac PET Imaging Protocol (18F-FDG)
-
Animal Preparation:
-
Fast the primate overnight (approximately 12 hours).[2]
-
Anesthetize the animal (e.g., with ketamine for induction, followed by isoflurane).
-
Intubate the animal and maintain on a ventilator.
-
Place an intravenous catheter.
-
Monitor vital signs (heart rate, respiration, temperature) continuously.
-
-
Tracer Injection:
-
Administer 100-200 MBq of 18F-FDG intravenously.
-
-
Uptake Period:
-
Allow a 60-90 minute uptake period while the animal is maintained under anesthesia.[2]
-
-
Image Acquisition:
-
Position the primate in the PET/CT scanner.
-
Acquire a PET scan for 20-30 minutes.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
-
Post-Imaging:
-
Extubate the animal once it has recovered sufficiently from anesthesia.
-
Monitor in a recovery area until fully ambulatory.
-
Mandatory Visualizations
Signaling Pathways
Caption: 18F-FDG uptake and metabolic trapping pathway in a myocardial cell.
Caption: Myocardial fatty acid β-oxidation pathway.
Experimental Workflow
Caption: General experimental workflow for a this compound study.
References
- 1. drugs.com [drugs.com]
- 2. Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicalimaging.org [medicalimaging.org]
- 5. snmmi.org [snmmi.org]
- 6. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PET/CT Imaging in Mouse Models of Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. idexx.com [idexx.com]
- 10. idexx.com [idexx.com]
- 11. idexx.com [idexx.com]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cardiopet® proBNP Interpretation in Feline Patients with Comorbidities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Cardiopet® proBNP results in cats with concurrent diseases.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal pro-B-type natriuretic peptide (NT-proBNP) and how is it used as a cardiac biomarker in cats?
A1: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a stable fragment of the prohormone proBNP.[1] Cardiac muscle cells, primarily in the ventricles, produce and release proBNP in response to stretching and stress on the heart walls.[2][3] Once released, proBNP is cleaved into the biologically active C-terminal BNP and the inactive but more stable NT-proBNP.[1] Because NT-proBNP has a longer half-life, it is a reliable biomarker for detecting and assessing the severity of heart disease in cats.[1][4] The this compound® proBNP test is a quantitative immunoassay that measures the concentration of NT-proBNP in feline serum or plasma.[2][5]
Q2: Which common comorbidities in cats can affect this compound® proBNP concentrations?
A2: Several non-cardiac conditions can lead to an elevation in NT-proBNP levels, potentially complicating the interpretation of results. These include:
-
Chronic Kidney Disease (CKD): NT-proBNP is cleared by the kidneys, so renal insufficiency can lead to increased concentrations.[6]
-
Hyperthyroidism: This condition has significant effects on the circulatory system and can cause an increase in NT-proBNP.[2][3]
-
Systemic Hypertension: High blood pressure can increase the workload on the heart, leading to elevated NT-proBNP levels.[6]
Q3: How do I differentiate between a cardiac and non-cardiac cause of elevated proBNP in a cat with comorbidities?
A3: Differentiating the cause of an elevated proBNP level in a cat with comorbidities requires a comprehensive diagnostic approach. An elevated proBNP result should not be interpreted in isolation. It is crucial to consider the cat's clinical signs, physical examination findings (such as a heart murmur or gallop rhythm), and the results of other diagnostic tests.[6] An echocardiogram is the gold standard for assessing cardiac structure and function and is strongly recommended for cats with elevated proBNP levels to confirm the presence and severity of heart disease.[2][7] Additionally, evaluating renal function tests (creatinine, BUN, SDMA) and thyroid hormone levels (Total T4) is essential when CKD or hyperthyroidism is suspected.[6]
Q4: What are the established cutoff values for this compound® proBNP in cats?
A4: The interpretation of this compound® proBNP results depends on the clinical presentation of the cat. The following table summarizes the generally accepted interpretive guidelines.
Troubleshooting Guides
Scenario 1: Elevated proBNP in an Asymptomatic Cat with a Comorbidity
-
Problem: A routine wellness screen on an older cat with stable chronic kidney disease reveals a moderately elevated this compound® proBNP level. The cat has no clinical signs of heart disease.
-
Troubleshooting Steps:
-
Review Renal Parameters: Assess the cat's current renal function. A significant decline in kidney function could be contributing to the elevated proBNP.
-
Blood Pressure Measurement: If not already done, measure the cat's systemic blood pressure to rule out hypertension, which can be a consequence of CKD and also independently increase proBNP.
-
Thyroid Hormone Assessment: In older cats, hyperthyroidism is a common comorbidity. Check the cat's total T4 level.
-
Recommend Echocardiography: An echocardiogram is the most definitive way to determine if there is underlying structural heart disease.[2][7] The elevated proBNP, even in the absence of clinical signs, warrants further cardiac investigation.
-
Interpret in Context: If the echocardiogram is normal, the elevated proBNP is more likely attributable to the CKD. However, if the echocardiogram reveals cardiac changes, the proBNP level can be used as a baseline for monitoring disease progression.
-
Scenario 2: High proBNP in a Cat with Respiratory Signs and a History of Asthma
-
Problem: A cat with a history of feline asthma presents with acute respiratory distress. The this compound® proBNP level is significantly elevated.
-
Troubleshooting Steps:
-
Utilize Cutoff for Respiratory Distress: A proBNP level ≥270 pmol/L in a cat with respiratory signs is highly suggestive that congestive heart failure is the cause of the clinical signs.[6][8]
-
Thoracic Radiography: Chest x-rays are crucial to look for evidence of congestive heart failure (e.g., pulmonary edema, pleural effusion) and to assess the severity of any concurrent respiratory disease.
-
Echocardiography: An emergency echocardiogram can confirm the presence of significant heart disease and assess cardiac function to guide immediate therapy.
-
Consider Dual Disease: It is possible for a cat to have both cardiac and respiratory disease concurrently. The high proBNP points towards a cardiac component, which may be the primary cause of the current distress or an exacerbating factor.
-
Scenario 3: Normal proBNP in a Cat with a Heart Murmur
-
Problem: A cat is found to have a heart murmur on physical examination, but the this compound® proBNP level is within the normal range (<100 pmol/L).
-
Troubleshooting Steps:
-
Interpret as Low Likelihood of Significant Heart Disease: A normal proBNP in a cat with a murmur suggests that clinically significant structural heart disease is unlikely at that time.[6] Many heart murmurs in cats are benign or "flow murmurs."[9]
-
Consider Further Diagnostics Based on Risk Factors: For cats of breeds predisposed to cardiomyopathy (e.g., Maine Coon, Ragdoll) or with other risk factors, an echocardiogram might still be considered to definitively rule out early or mild disease.
-
Recommend Monitoring: Advise annual re-evaluation, including auscultation and potentially repeat proBNP testing, as heart disease can develop over time.
-
Data Presentation
| Clinical Scenario | This compound® proBNP Concentration (pmol/L) | Interpretation | Source |
| Asymptomatic Cat | < 100 | Normal. Clinically significant heart disease is unlikely. | [6][8] |
| Asymptomatic Cat | ≥ 100 | Abnormal. Increased suspicion of heart disease. Echocardiography is recommended. | [6][8] |
| Cat with Respiratory Signs | < 270 | Respiratory signs are not likely due to congestive heart failure. | [6][8] |
| Cat with Respiratory Signs | ≥ 270 | Respiratory signs are likely due to congestive heart failure. | [6][8] |
| Comorbidity | Effect on NT-proBNP | Considerations for Interpretation | Source |
| Chronic Kidney Disease | Can cause mild to moderate elevations. | Interpret in conjunction with renal function tests. The more severe the azotemia, the more likely it is to affect the proBNP level. | [6] |
| Hyperthyroidism | Can cause mild to moderate elevations. | Thyroid status should be evaluated in older cats with elevated proBNP. Levels may decrease with successful treatment of hyperthyroidism. | [2][3] |
| Systemic Hypertension | Can cause mild to moderate elevations. | Blood pressure should be measured in cats with elevated proBNP, especially if other causes are not apparent. | [6] |
Experimental Protocols
This compound® proBNP (NT-proBNP) Immunoassay
-
Principle: The this compound® proBNP test is a sandwich enzyme-linked immunosorbent assay (ELISA). Feline NT-proBNP in the patient sample binds to antibodies coated on a solid phase (e.g., a microtiter well or a lateral flow device). A second antibody, conjugated to an enzyme, then binds to the captured NT-proBNP. After a washing step to remove unbound reagents, a substrate is added. The enzyme-conjugated antibody catalyzes a reaction that produces a color change, the intensity of which is proportional to the concentration of NT-proBNP in the sample.
-
Methodology Overview:
-
Sample Collection and Handling: Collect whole blood in an EDTA (purple top) tube. Centrifuge the sample to separate the plasma. The plasma can be used for analysis. Follow the specific kit instructions for sample volume and handling requirements.
-
Assay Procedure (General Steps for ELISA):
-
Prepare reagents and patient samples as per the manufacturer's protocol.
-
Add the specified volume of plasma to the assay well.
-
Incubate for the recommended time to allow for antigen-antibody binding.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance using a spectrophotometer at the specified wavelength.
-
-
Data Analysis: The concentration of NT-proBNP in the sample is determined by comparing its absorbance to a standard curve generated from samples with known NT-proBNP concentrations. For point-of-care tests like the SNAP® Feline proBNP, the result is often qualitative or semi-quantitative, based on a color change relative to a control spot.[5][10]
-
Feline Echocardiography for Cardiac Disease Assessment
-
Principle: Echocardiography uses ultrasound waves to create real-time images of the heart's structure and function. It is a non-invasive procedure that provides detailed information about the heart chambers, valves, and blood flow.[7]
-
Methodology Overview:
-
Patient Preparation: The cat is gently restrained, usually in lateral recumbency. Shaving the hair over the heart area may be necessary to improve image quality. Acoustic coupling gel is applied to the skin.[11]
-
Imaging Views: A standardized set of imaging planes is used to comprehensively evaluate the heart. Common views include the right parasternal long-axis and short-axis views, and the left apical and parasternal views.[7]
-
2D Imaging: This mode provides cross-sectional images of the heart, allowing for assessment of chamber size, wall thickness, and valve morphology and motion.
-
M-Mode Imaging: This mode provides a one-dimensional view of the heart structures over time, which is useful for precise measurements of wall thickness and chamber dimensions during systole and diastole.
-
Doppler Imaging: This modality is used to assess blood flow through the heart.
-
Color Doppler: Visualizes the direction and velocity of blood flow in color, helping to identify leaky valves (regurgitation) or abnormal flow patterns.
-
Pulsed-Wave and Continuous-Wave Doppler: Provide quantitative measurements of blood flow velocity, which are used to assess the severity of valve stenosis or regurgitation and to estimate pressures within the heart.
-
-
Interpretation: A systematic evaluation of all images and measurements is performed to identify any structural or functional abnormalities consistent with cardiac disease.
-
Visualizations
References
- 1. Feline NT- proBNP as a cardiac biomarker - Bioguardlabs [bioguardlabs.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. justcatsclinic.com [justcatsclinic.com]
- 4. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Point‐of‐care N‐terminal pro B‐type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 7. Feline Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. canadianveterinarians.net [canadianveterinarians.net]
- 10. idexx.com [idexx.com]
- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]
Validation & Comparative
Cardiopet proBNP Test: A Comparative Validation Against Echocardiography in Veterinary Cardiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cardiopet proBNP (N-terminal pro-B-type natriuretic peptide) test against the gold standard, echocardiography, for the diagnosis and assessment of heart disease in canine and feline patients. This document outlines the experimental protocols for both methodologies and presents quantitative data from various validation studies to offer an objective evaluation of the this compound proBNP test's performance.
Introduction to Cardiac Biomarkers and Echocardiography
The diagnosis and management of heart disease in veterinary medicine rely on a combination of clinical examination, diagnostic imaging, and, increasingly, cardiac biomarkers. Echocardiography, a non-invasive ultrasound of the heart, provides detailed information about cardiac structure and function, making it the definitive diagnostic tool. However, its availability can be limited, and it requires specialized training and equipment.
The this compound proBNP test measures the concentration of NT-proBNP, a peptide released by cardiomyocytes in response to myocardial stretch and stress.[1] Elevated levels of NT-proBNP can indicate the presence and severity of heart disease. This biomarker assay offers a more accessible and less expensive screening tool that can aid in clinical decision-making, particularly in discerning cardiac from non-cardiac causes of respiratory distress and for screening at-risk populations.[1][2]
Experimental Protocols
This compound proBNP Test Methodology
The this compound proBNP test is a second-generation enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of NT-proBNP in canine and feline plasma or serum.[3][4]
Sample Collection and Handling:
-
A venous blood sample is collected from the patient.
-
The sample is placed in an EDTA tube and centrifuged to separate the plasma.[5]
-
The plasma is then shipped to a reference laboratory for analysis. For accurate results, it is crucial to minimize preanalytical errors by controlling temperature and minimizing the time between collection and analysis, ideally within two hours.[4]
Assay Principle:
The this compound proBNP assay is a sandwich ELISA. In this method, the NT-proBNP antigen in the sample binds to a capture antibody coated on a solid phase. A second, enzyme-conjugated detection antibody then binds to a different epitope on the NT-proBNP molecule. After a washing step to remove unbound reagents, a substrate is added, which reacts with the enzyme to produce a measurable signal. The intensity of this signal is directly proportional to the concentration of NT-proBNP in the sample.
Echocardiographic Examination Protocol
Echocardiography is performed by a trained veterinarian or veterinary cardiologist using a dedicated ultrasound machine with a phased-array transducer. The examination is typically performed on a conscious animal, though light sedation may be necessary in some cases.
Standard Views and Measurements:
A comprehensive echocardiographic examination includes multiple views of the heart to assess its structure and function thoroughly. Key measurements include:
-
Left Atrial to Aortic Root Ratio (LA/Ao): Measured from the right parasternal short-axis view, this ratio is a crucial indicator of left atrial size. An increased LA/Ao ratio suggests left atrial enlargement, a common finding in many cardiac diseases.[6]
-
Left Ventricular Dimensions: M-mode or 2D echocardiography is used to measure the left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs). These measurements are used to calculate fractional shortening (FS), an indicator of left ventricular systolic function.[7]
-
Left Ventricular Wall Thickness: The thickness of the interventricular septum (IVS) and the left ventricular free wall (LVFW) are measured in diastole. Increased wall thickness is a hallmark of hypertrophic cardiomyopathy (HCM) in cats.[8]
-
Doppler Echocardiography: Color, pulsed-wave, and continuous-wave Doppler are used to assess blood flow patterns and velocities, allowing for the detection and quantification of valvular regurgitation, stenosis, and shunts.
Data Presentation: Performance of this compound proBNP Test
The following tables summarize the quantitative data from various studies validating the this compound proBNP test against echocardiographic findings in dogs and cats.
Canine this compound proBNP Validation Data
| Study Focus | Population | NT-proBNP Cutoff (pmol/L) | Sensitivity | Specificity | Correlation with Echocardiographic Parameter | Reference |
| Myxomatous Mitral Valve Disease (MMVD) - Cardiac Dilatation | 69 dogs with MMVD, 36 healthy controls | 1,453 | 80.0% | 64.7% | Strong positive correlation with LA/Ao (r=0.662) | [9] |
| MMVD - Congestive Heart Failure (CHF) | 69 dogs with MMVD, 36 healthy controls | 1,772 | 81.0% | 64.6% | Strong positive correlation with LA/Ao (r=0.662) | [9] |
| Right-Sided CHF | Dogs with and without right-sided CHF | >3,003 | 88.5% | 90.3% | Significant positive correlation with Vertebral Heart Score (r=0.67) and RVID/LVID ratio (r=0.48) | [6] |
| Dilated Cardiomyopathy (DCM) in Doberman Pinschers | Doberman Pinschers | >735 | - | - | Indicates increased risk of occult DCM | [10] |
| MMVD in dogs <20kg | Dogs with MVD | >1,500 | - | - | Increased risk of heart failure in the coming 12 months | [10] |
Feline this compound proBNP Validation Data
| Study Focus | Population | NT-proBNP Cutoff (pmol/L) | Sensitivity | Specificity | Correlation with Echocardiographic Parameter | Reference |
| Asymptomatic Cats - Screening for Heart Disease | Asymptomatic cats | ≥100 | - | - | Recommended for further echocardiographic evaluation | [11] |
| Symptomatic Cats - Differentiating Cardiac from Respiratory Disease | Symptomatic cats with respiratory signs | ≥270 | - | - | Respiratory signs likely secondary to heart failure | [11] |
| Hypertrophic Cardiomyopathy (HCM) | Cats with severe HCM vs. normal, equivocal, and moderate HCM | - | 44% (cutoff ≤100 pmol/L) to 55% (cutoff ≤40 pmol/L) for severe HCM | - | Significantly higher in severe HCM | [12] |
| HCM with Systolic Anterior Motion (SAM) | Cats with HCM with and without SAM | - | - | - | Significantly higher NT-proBNP in cats with SAM | [13] |
| Screening for Occult Heart Disease | Asymptomatic cats with murmur, gallop, or arrhythmia | - | 83.8% for moderate to severe disease | 82.6% for moderate to severe disease | - | [14] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for validating the this compound proBNP test and the underlying signaling pathway leading to NT-proBNP release.
Caption: Experimental workflow for validating the this compound proBNP test against echocardiography.
Caption: Signaling pathway of NT-proBNP release in response to myocardial stress.
Discussion
The compiled data indicates that the this compound proBNP test is a valuable tool in veterinary cardiology. In dogs, NT-proBNP levels show a strong positive correlation with the LA/Ao ratio, a key echocardiographic indicator of left atrial enlargement.[9] The test demonstrates good sensitivity and specificity for identifying dogs with MMVD and right-sided CHF.[6][9] Specific cutoff values can help stratify risk and guide further diagnostic and therapeutic decisions.[10]
In cats, the this compound proBNP test is particularly useful for screening for hypertrophic cardiomyopathy, the most common feline cardiac disease.[8] Significantly elevated NT-proBNP levels are observed in cats with severe HCM and in those with systolic anterior motion of the mitral valve.[12][13] The test can also aid in differentiating cardiac from non-cardiac causes of respiratory distress, with a high negative predictive value.[11] However, it is important to note that the sensitivity for detecting mild to moderate HCM can be low, and a negative result does not entirely rule out the presence of heart disease, especially in its early stages.[12][15]
It is crucial to interpret this compound proBNP results in conjunction with the patient's clinical signs, physical examination findings, and other diagnostic tests. Echocardiography remains the gold standard for a definitive diagnosis and detailed assessment of cardiac structure and function.
Conclusion
The this compound proBNP test is a clinically useful, non-invasive blood test that serves as a valuable adjunct to echocardiography for the diagnosis, staging, and management of heart disease in dogs and cats. Its accessibility and rapid turnaround time make it an excellent screening tool, particularly in emergency settings and for monitoring disease progression. While it does not replace the detailed anatomical and functional information provided by an echocardiogram, the quantitative data from the this compound proBNP test provides objective evidence of myocardial stress, aiding veterinarians in making more informed clinical decisions and improving patient outcomes.
References
- 1. dvm360.com [dvm360.com]
- 2. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isomedic.com [isomedic.com]
- 5. Evaluation of plasma N-terminal pro-B-type natriuretic peptide levels in healthy North American Salukis with normal echocardiographic measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma atrial natriuretic peptide and N-terminal pro B-type natriuretic peptide concentrations in dogs with right-sided congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serial evaluation of cardiac biomarker NT-proBNP with speckle tracking echocardiography in a 6-year-old Golden Retriever dog with subaortic stenosis and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feline NT- proBNP as a cardiac biomarker - Bioguardlabs [bioguardlabs.com]
- 9. Comparison of N-terminal pro-atrial natriuretic peptide and three cardiac biomarkers for discriminatory ability of clinical stage in dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. idexx.com [idexx.com]
- 12. researchgate.net [researchgate.net]
- 13. Biomarker changes with systolic anterior motion of the mitral valve in cats with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-centered investigation of a point-of-care NT-proBNP ELISA assay to detect moderate to severe occult (pre-clinical) feline heart disease in cats referred for cardiac evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Point‐of‐care N‐terminal pro B‐type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cardiac Pathology: A Comparative Guide to Cardiac PET and Histopathology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cardiac Positron Emission Tomography (PET) imaging results with gold-standard histopathological data. We delve into the experimental validation of cardiac PET for assessing key pathological processes like inflammation and fibrosis, offering detailed protocols and quantitative comparisons to inform preclinical and clinical research.
Cardiac PET is a non-invasive imaging modality that allows for the quantification of molecular processes within the heart, offering valuable insights into disease progression and therapeutic response. However, the validation of these imaging biomarkers against the microscopic truth of histopathology is crucial for their reliable application in research and drug development. This guide will focus on two major applications of cardiac PET: the assessment of inflammation using 18F-Fluorodeoxyglucose (FDG) and the detection of fibrosis with Fibroblast Activation Protein Inhibitor (FAPI) based radiotracers.
Quantitative Correlation: Cardiac PET vs. Histopathology
The accuracy of cardiac PET in identifying and quantifying pathological changes is a critical aspect of its validation. The following tables summarize key quantitative data from studies comparing PET findings with histopathological analysis.
Table 1: 18F-FDG PET for Cardiac Inflammation
| Radiotracer | Pathological Process | Histopathological Correlate | Key Findings | Reference |
| 18F-FDG | Inflammation (general) | Inflammatory cell infiltrates | High accuracy for diagnosis of myocarditis. | |
| 18F-FDG | Vasculitis | Macrophage density | High sensitivity and specificity for diagnosis. | |
| 18F-FDG | Prosthetic Valve Endocarditis | Intra-operative findings | Sensitivity: 74%, Specificity: 91%, PPV: 89%, NPV: 78%. | |
| 18F-FDG | Myocarditis | Cardiac Magnetic Resonance (CMR) as reference | Sensitivity: 74%, Specificity: 97%. |
Table 2: FAPI-PET for Myocardial Fibrosis
| Radiotracer | Pathological Process | Histopathological Correlate | Key Findings | Reference |
| 68Ga-FAPI-04 | Myocardial Fibrosis | Fibroblast accumulation expressing FAP | Increased tracer uptake in patients with myocardial fibrosis, confirmed by biopsy. | |
| 18F-FAPI-42 | Myocardial Fibrosis in Dilated Cardiomyopathy | Collagen fiber deposition and FAP fluorescence | Strong correlation between FAPI uptake and histological markers. | |
| 68Ga-DATA5m.SA.FAPi | Replacement and Interstitial Fibrosis | FAP expression | Significantly increased cardiac uptake in animal models of myocardial infarction and hypertrophy. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of findings across different studies. Below are representative methodologies for cardiac PET imaging and subsequent histopathological validation.
Cardiac PET Imaging Protocol (18F-FDG for Inflammation)
-
Patient Preparation: To minimize physiological glucose uptake by healthy myocardium, a specific dietary preparation is crucial. This typically involves a high-fat, low-carbohydrate diet for at least 24 hours prior to imaging, followed by a fasting period of 6-12 hours.
-
Radiotracer Administration: A standard dose of 18F-FDG (typically 3-5 MBq/kg) is administered intravenously.
-
Uptake Period: An uptake period of approximately 60 minutes is allowed for the radiotracer to distribute and accumulate in tissues.
-
Image Acquisition: PET/CT or PET/MR imaging is performed, acquiring images of the heart. CT or MR data is used for attenuation correction and anatomical localization.
-
Image Analysis: Myocardial 18F-FDG uptake is assessed visually and semi-quantitatively, often using the Standardized Uptake Value (SUV). Focal or diffuse patterns of increased uptake are indicative of inflammation.
Cardiac PET Imaging Protocol (FAPI-PET for Fibrosis)
-
Patient Preparation: Unlike 18F-FDG PET for inflammation, no specific dietary preparation is generally required for FAPI-PET imaging.
-
Radiotracer Administration: A dose of a 68Ga or 18F-labeled FAP inhibitor (e.g., FAPI-04, FAPI-42) is injected intravenously.
-
Uptake Period: A shorter uptake period of around 10-60 minutes is typically sufficient.
-
Image Acquisition: Whole-body or cardiac-focused PET/CT or PET/MR images are acquired.
-
Image Analysis: FAPI uptake in the myocardium is evaluated. Increased uptake is indicative of fibroblast activation and active fibrosis.
Histopathological Validation Protocol
-
Tissue Procurement: Following cardiac PET imaging, tissue samples are obtained from regions of interest (identified by PET) and control regions. This can be achieved through endomyocardial biopsy or from explanted hearts in preclinical models or transplant patients.
-
Tissue Fixation and Processing: The tissue is fixed in 10% neutral-buffered formalin, processed, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (typically 4-5 µm) of the tissue are cut using a microtome.
-
Staining:
-
For Inflammation: Hematoxylin and Eosin (H&E) staining is used to visualize the general tissue morphology and identify inflammatory cell infiltrates. Immunohistochemistry (IHC) with antibodies against specific immune cell markers (e.g., CD68 for macrophages) can provide more detailed information.
-
For Fibrosis: Masson's trichrome or Picrosirius red staining is used to visualize and quantify collagen deposition. IHC for FAP and α-smooth muscle actin (α-SMA) can confirm the presence of activated fibroblasts (myofibroblasts).
-
-
Microscopic Analysis: The stained sections are examined under a microscope. Quantitative analysis of the stained area can be performed using image analysis software to determine the extent of inflammation or fibrosis.
Visualizing the Connection: Workflows and Pathways
To further elucidate the relationship between cardiac PET and histopathology, the following diagrams illustrate the experimental workflow and a key signaling pathway involved in myocardial fibrosis.
The diagram above illustrates the sequential process of performing cardiac PET imaging followed by histopathological analysis for validation. The results from the PET scan guide the selection of tissue regions for microscopic examination.
This diagram depicts a simplified view of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of myocardial fibrosis. Myocardial injury leads to the activation of TGF-β, which in turn stimulates the differentiation of cardiac fibroblasts into myofibroblasts. These activated cells express Fibroblast Activation Protein (FAP), the target of FAPI-PET tracers, and produce excessive extracellular matrix proteins, leading to fibrosis.
Conclusion
The cross-validation of cardiac PET with histopathology provides a robust framework for understanding the molecular underpinnings of cardiovascular diseases. For researchers and drug development professionals, this integrated approach is invaluable for validating novel imaging biomarkers, assessing therapeutic efficacy, and ultimately advancing the development of new treatments for heart disease. The strong correlation between PET signals and histopathological findings for both inflammation and fibrosis underscores the potential of cardiac PET as a powerful tool in cardiovascular research.
Navigating Cardiac Health in Veterinary Medicine: A Comparative Analysis of Commercial NT-proBNP Assays
For researchers, scientists, and drug development professionals, the accurate measurement of N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a cornerstone in the diagnosis, prognosis, and monitoring of heart disease in canine and feline patients. This guide provides a comparative analysis of leading commercial NT-proBNP assays available for veterinary use, supported by experimental data to aid in the selection of the most suitable assay for your research and diagnostic needs.
NT-proBNP is a biologically stable fragment of its precursor, proBNP, which is released from cardiac muscle cells in response to myocardial wall stress and stretching.[1][2][3] Its longer half-life compared to BNP makes it a more reliable biomarker for cardiac disease.[1][4] This guide focuses on the performance and technical specifications of prominent commercial assays, including the point-of-care Vcheck™ fluorescence immunoassay by Bionote, the reference laboratory-based Cardiopet® proBNP Test from IDEXX, and a rapid immunoassay from Dianotech®.
Performance Comparison of Commercial NT-proBNP Assays
The selection of an appropriate NT-proBNP assay is critical and depends on various factors including the need for rapid, in-clinic results versus the high-throughput capabilities of a reference laboratory. The following tables summarize the available quantitative data on the performance of these assays in both canine and feline samples.
Canine NT-proBNP Assays
| Feature | Vcheck™ (Bionote) | This compound® (IDEXX) | Dianotech® |
| Assay Principle | Fluorescence Immunoassay | Enzyme-Linked Immunosorbent Assay (ELISA) | Rapid Immunoassay |
| Sample Type | Serum | Serum or Plasma | Serum |
| Instrumentation | Vcheck™ V200/V2400 Analyzer | Reference Laboratory Equipment | Not specified |
| Correlation with this compound® | Strong correlation (R² = 0.9736)[1] | N/A | Not available |
| Correlation with Dianotech® | Not available | Not available | N/A |
| Analytical Validation | Analytically acceptable results reported.[5] | Validated ELISA.[1] | Information not readily available |
| Key Findings | Provides accurate and precise results with the advantage of immediate analysis, minimizing sample degradation.[1][5] | A well-established and validated assay used as a reference method in several studies.[1] | Reported to discriminate between dogs with and without congestive heart failure with reasonable accuracy.[6] |
Feline NT-proBNP Assays
| Feature | Vcheck™ (Bionote) | This compound® (IDEXX) | Point-of-Care (POC) ELISA |
| Assay Principle | Fluorescence Immunoassay | Enzyme-Linked Immunosorbent Assay (ELISA) | Colorimetric ELISA |
| Sample Type | Serum | Serum or Plasma | Plasma |
| Instrumentation | Vcheck™ V200/V2400 Analyzer | Reference Laboratory Equipment | Visual or automated reader |
| Correlation with ELISA | High correlation (R² = 0.9645)[2] | N/A | Results did not significantly differ from a reference lab ELISA.[2] |
| Sensitivity (vs. ELISA) | Not specified | N/A | 72-74% (100% in cats with left atrial enlargement)[2] |
| Specificity (vs. ELISA) | Not specified | N/A | 95-98%[2] |
| Key Findings | Provides accurate and reliable quantitative results comparable to a reference ELISA method.[2] | A validated reference laboratory test for feline NT-proBNP.[2] | Offers rapid, in-clinic qualitative or semi-quantitative results, with good specificity.[2] |
Signaling Pathway and Experimental Workflow
To understand the biological basis of NT-proBNP as a cardiac biomarker and the general workflow for its measurement, the following diagrams illustrate the key processes.
References
- 1. genemedi.net [genemedi.net]
- 2. Canine N-terminal proBNP (NT-proBNP), antibody - HyTest Ltd. [shop.hytest.fi]
- 3. genemedi.net [genemedi.net]
- 4. hytest.fi [hytest.fi]
- 5. Analytical validation of a novel point‐of‐care immunoassay for canine N‐terminal pro‐brain natriuretic peptide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making the clinic the heart of testing - Veterinary Practice News Canada [veterinarypracticenews.ca]
Head-to-Head Battle for Cardiac Imaging: CardioPET Outshines SPECT in Coronary Artery Disease Detection
A comprehensive review of head-to-head studies and meta-analyses reveals that Positron Emission Tomography (PET) demonstrates superior diagnostic accuracy for the detection of Coronary Artery Disease (CAD) compared to Single-Photon Emission Computed Tomography (SPECT).
For researchers, scientists, and drug development professionals navigating the landscape of cardiac imaging, the choice between PET and SPECT for assessing myocardial perfusion is critical. While both are established non-invasive nuclear imaging techniques, a growing body of evidence indicates that PET holds a significant edge in sensitivity and overall accuracy. This guide synthesizes data from key comparative studies to provide a clear, evidence-based comparison.
Quantitative Data Summary
Multiple studies have quantitatively assessed the diagnostic performance of PET and SPECT in detecting CAD, with invasive coronary angiography often serving as the reference standard. The data consistently favors PET.
A meta-analysis of 117 studies involving 11,862 patients showed that PET has a significantly higher pooled mean sensitivity than SPECT.[1] Another systematic review and meta-analysis echoed these findings, reporting higher sensitivity and specificity for PET.[2] The head-to-head PACIFIC trial, which enrolled 208 patients, also concluded that PET had the highest diagnostic accuracy compared to SPECT and coronary CT angiography (CCTA).[3][4][5]
Below is a summary of diagnostic accuracy data from various sources:
| Study/Analysis | Modality | Sensitivity | Specificity | Diagnostic Accuracy |
| PACIFIC Trial [3][4] | PET | 87% | 84% | 85% |
| SPECT | 57% | 94% | 77% | |
| Meta-analysis (Jaarsma et al.) [1] | PET | 92.6% | 81.3% | Not Reported |
| SPECT | 88.3% | 75.8% | Not Reported | |
| Systematic Review (Sun et al.) [2] | PET | 91% | 89% | 89% |
| SPECT | 82% | 76% | 83% | |
| Meta-analysis (Xu et al.) [6][7] | PET | 85% | 86% | Not Reported |
| SPECT | 83% | 77% | Not Reported |
Experimental Protocols
The methodologies employed in these comparative studies share common principles, focusing on myocardial perfusion imaging under rest and stress conditions.
General Workflow
Both PET and SPECT imaging for CAD detection follow a similar fundamental workflow. The process begins with the administration of a radiotracer, followed by imaging at rest. Subsequently, a stress agent is administered to induce a state of cardiac stress, and a second set of images is acquired. The comparison between rest and stress images allows for the identification of perfusion defects, which are indicative of ischemia.
PET Protocol
-
Radiotracers: Commonly used PET radiotracers include Rubidium-82 (⁸²Rb) and Nitrogen-13 (¹³N) ammonia.[8][9] More recently, Fluorine-18 (¹⁸F) flurpiridaz (B10814457) has emerged as a promising agent.[10]
-
Stress Agents: Pharmacologic stress is the standard for PET perfusion studies.[11] Dipyridamole or adenosine (B11128) are frequently used to induce maximal coronary vasodilation.[12][13]
-
Imaging Protocol: A typical protocol involves a rest scan followed by a stress scan.[14] For instance, with ⁸²Rb, its short half-life allows for rapid sequential rest and stress imaging, often completed within 30 minutes.[11] The PET scanner's high photon energy and inherent attenuation correction contribute to superior image quality.[8]
SPECT Protocol
-
Radiotracers: Technetium-99m (⁹⁹ᵐTc)-based agents (e.g., sestamibi, tetrofosmin) and Thallium-201 (²⁰¹Tl) are the primary radiopharmaceuticals for SPECT.[15][16]
-
Stress Agents: Both exercise and pharmacologic stress can be utilized for SPECT imaging.[17]
-
Imaging Protocol: SPECT protocols can be 1-day or 2-day studies.[15] A common approach is a dual-isotope rest-stress protocol.[12] For example, a rest scan might be performed with one isotope, followed by a stress scan with another. The process involves injecting the radiotracer near peak stress and initiating imaging after a short delay.[16]
Logical Comparison of PET and SPECT
The superiority of PET in diagnostic accuracy can be attributed to several technical advantages over SPECT. PET offers higher spatial and temporal resolution, leading to better image quality and more precise quantification of myocardial blood flow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Diagnostic value of SPECT, PET and PET/CT in the diagnosis of coronary artery disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET More Accurate for Diagnosing CAD Than SPECT and CT Angiography: PACIFIC Study | tctmd.com [tctmd.com]
- 4. PACIFIC: First Head-to-Head Comparison of PET, SPECT, CCTA in Diagnosing CAD - American College of Cardiology [acc.org]
- 5. Comparison of Coronary CT Angiography, SPECT, PET, and Hybrid Imaging for Diagnosis of Ischemic Heart Disease Determined by Fractional Flow Reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic Performance of CMR, SPECT, and PET Imaging for the Identification of Coronary Artery Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Performance of CMR, SPECT, and PET Imaging for the Identification of Coronary Artery Disease: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imagewisely.org [imagewisely.org]
- 9. Cardiac PET-CT: advanced hybrid imaging for the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GUEST | SNMMI [snmmi.org]
- 11. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. PET Myocardial Perfusion Imaging | University of Ottawa Heart Institute [ottawaheart.ca]
- 15. imagewisely.org [imagewisely.org]
- 16. SPECT Myocardial Perfusion Imaging Protocols | Thoracic Key [thoracickey.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
Decoding Cardiac Distress: A Comparative Analysis of Cardiopet proBNP and Cardiac Troponin I
For researchers, scientists, and drug development professionals navigating the complexities of cardiac health in veterinary medicine, the selection of appropriate biomarkers is paramount. This guide provides an objective comparison of two leading cardiac biomarkers, Cardiopet® proBNP (NT-proBNP) and Cardiac Troponin I (cTnI), offering a comprehensive overview of their correlation, diagnostic performance, and the experimental protocols underpinning their measurement.
N-terminal pro-B-type natriuretic peptide (NT-proBNP), the analyte measured by the this compound® proBNP test, and cardiac troponin I (cTnI) are the most widely utilized biomarkers in veterinary cardiology.[1][2] NT-proBNP is released from cardiomyocytes in response to myocardial stretch and wall stress, making it a valuable indicator of cardiac load and congestive heart failure.[3] In contrast, cTnI is a component of the contractile apparatus of cardiomyocytes and is released into circulation following myocardial injury or necrosis.[2] Understanding the relationship and distinct clinical utilities of these markers is crucial for accurate diagnosis, prognosis, and monitoring of cardiac disease in canine patients.
Quantitative Comparison of this compound proBNP and Cardiac Troponin I
The following tables summarize the key performance characteristics of this compound proBNP and cardiac troponin I based on published experimental data.
Table 1: Correlation between NT-proBNP and Cardiac Troponin I in Canine Cardiac Disease
| Cardiac Disease | Correlation Coefficient (r) | Study Population | Reference |
| Heart Failure (due to Chronic Degenerative Mitral Valve Disease) | 0.43 | Dogs with heart failure | |
| Dilated Cardiomyopathy (DCM) - Correlation with Mortality | 0.79 (NT-proBNP), 0.4 (cTnI) | Dogs with DCM | [4][5][6] |
| Severe Heartworm Disease | 0.9 | Dogs with severe heartworm disease |
Table 2: Diagnostic Performance of NT-proBNP and Cardiac Troponin I in Canine Myxomatous Mitral Valve Disease (MMVD)
| Biomarker | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Purpose | Reference |
| NT-proBNP | >505.65 pmol/L | 76.8% | 89.5% | 0.862 | Differentiating normal dogs from dogs with MMVD | |
| NT-proBNP | >787.65 pmol/L | 78.38% | 72.55% | 0.792 | Differentiating symptomatic from asymptomatic MMVD | |
| cTnI | >0.075 ng/mL | 76.8% | 57.9% | 0.725 | Differentiating normal dogs from dogs with MMVD |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the physiological release of NT-proBNP and cTnI in response to cardiac stress and injury, and a typical experimental workflow for their measurement.
Experimental Protocols
Detailed methodologies for the key experiments involving this compound proBNP and cardiac troponin I are outlined below.
This compound® proBNP (NT-proBNP) Assay
The IDEXX this compound® proBNP test is a second-generation enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of N-terminal pro-B-type natriuretic peptide in canine and feline serum or plasma.[3]
Principle of the Assay:
The this compound® proBNP test utilizes a sandwich ELISA method. Microtiter wells are coated with a monoclonal antibody specific for a particular epitope of NT-proBNP. When the patient's serum or plasma sample is added to the well, the NT-proBNP present in the sample binds to the immobilized antibody. A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope of NT-proBNP is then added. This second antibody binds to the captured NT-proBNP, forming a "sandwich". After a washing step to remove unbound reagents, a substrate for the enzyme is added. The enzyme catalyzes a color change, and the intensity of the color is directly proportional to the concentration of NT-proBNP in the sample. The concentration is then determined by comparing the optical density of the sample to a standard curve.
Sample Collection and Handling:
-
Sample Type: Serum or EDTA plasma.
-
Sample Volume: A small volume of blood is required.
-
Storage: If not analyzed immediately, serum or plasma should be separated from the cells and can be stored refrigerated for a short period or frozen for longer-term storage. It is important to avoid repeated freeze-thaw cycles.
Cardiac Troponin I (cTnI) Immunoassay
Various commercial immunoassays are available for the quantitative determination of cTnI in canine serum or plasma. These assays are typically based on chemiluminescent or electrochemiluminescent detection methods.
Principle of the Assay (General Immunoassay):
Similar to the this compound proBNP assay, cTnI immunoassays are generally sandwich assays. They utilize two different monoclonal antibodies that recognize specific epitopes on the cTnI molecule. One antibody is typically biotinylated for capture, and the other is labeled with a signal-generating molecule (e.g., a chemiluminescent or electrochemiluminescent tag).
In a typical automated analyzer, the patient sample is incubated with the biotinylated antibody and the labeled antibody. The resulting antibody-cTnI complexes are then captured onto a solid phase coated with streptavidin. After washing away unbound components, a trigger solution is added to initiate the light-emitting reaction. The intensity of the emitted light is directly proportional to the concentration of cTnI in the sample.
Example of a Commercial cTnI ELISA Kit Protocol (for illustrative purposes):
-
Prepare Reagents: Reconstitute and dilute standards, wash buffer, and conjugate solutions as per the manufacturer's instructions.
-
Add Samples and Standards: Pipette standards and patient samples into the appropriate wells of the microtiter plate pre-coated with anti-cTnI antibody.
-
Incubation: Incubate the plate for a specified time at a specific temperature to allow for the binding of cTnI to the immobilized antibody.
-
Washing: Wash the wells multiple times with the wash buffer to remove any unbound material.
-
Add Conjugate: Add the enzyme-conjugated anti-cTnI antibody to each well and incubate.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Add Substrate: Add the substrate solution to each well. A color change will develop.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Read Plate: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate Results: Determine the concentration of cTnI in the samples by comparing their absorbance to the standard curve.
Concluding Remarks
Both this compound proBNP and cardiac troponin I are invaluable tools in the assessment of canine cardiac health. NT-proBNP serves as an excellent marker of myocardial wall stress and is particularly useful in the diagnosis and staging of congestive heart failure. Cardiac troponin I, on the other hand, is a specific indicator of myocardial injury. The data presented in this guide highlights that while there is a correlation between the two markers, particularly in severe disease, they provide distinct and complementary information. For a comprehensive cardiac evaluation, the combined use of both biomarkers can offer a more complete picture of the patient's cardiac status, aiding in more precise diagnosis, risk stratification, and therapeutic monitoring. Researchers and clinicians are encouraged to consider the specific clinical question and the underlying pathophysiology when selecting and interpreting these powerful diagnostic aids.
References
- 1. The combined prognostic potential of serum high-sensitivity cardiac troponin I and N-terminal pro-B-type natriuretic peptide concentrations in dogs with degenerative mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of new and old biomarkers in dogs with degenerative mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ca.idexx.com [ca.idexx.com]
- 4. NT-pro-BNP and troponin I as predictors of mortality in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
Validating the use of CardioPET in specific disease models (e.g., diabetes)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cardiac positron emission tomography (CardioPET) with established imaging modalities—cardiac magnetic resonance imaging (CMR) and echocardiography—for the assessment of diabetic cardiomyopathy (DCM) in preclinical disease models. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Comparative Analysis of Imaging Modalities
This compound, particularly with the tracer ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), offers a unique advantage in quantifying myocardial glucose metabolism, a key pathway altered in diabetes.[1][2] In contrast, CMR is the gold standard for assessing cardiac structure and function, while echocardiography is a widely accessible, non-invasive tool for functional assessment.[3][4] Recent studies suggest that specialized PET tracers may detect early pathological changes, such as fibrosis, even before functional abnormalities are apparent with conventional methods like echocardiography.[5][6]
A study directly comparing a PET tracer for fibroblast activation ([⁶⁸Ga]Ga-DOTA-FAPI-04) with echocardiography in db/db mice found that PET could identify cardiac fibrosis at an early stage, whereas echocardiography and serum biomarkers failed to detect these subtle, early changes.[5][6] This highlights the potential of molecular imaging with PET to provide earlier insights into the disease process. While head-to-head comparisons of metabolic this compound (¹⁸F-FDG) with both CMR and echocardiography in the same diabetic animal cohort are limited, the existing data allows for a comprehensive evaluation of their respective strengths and weaknesses.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound, CMR, and echocardiography in common rodent models of diabetes.
Table 1: Performance of this compound (¹⁸F-FDG) in Diabetic Mouse Models
| Parameter | Diabetic Model | Age (weeks) | Control Value (mean ± SD) | Diabetic Value (mean ± SD) | Key Finding |
| Myocardial Glucose Uptake (MRGlu) | db/db mice | 16 | 15.8 ± 3.5 nmol/g/min | 45.2 ± 12.1 nmol/g/min | Significantly increased glucose uptake in diabetic mice.[7] |
| Glucose Uptake Rate Constant (Ki) | db/db mice | 16 | 4.2 ± 0.9 µL/g/min | 8.1 ± 1.8 µL/g/min | Elevated rate constant indicates altered glucose metabolism.[7] |
| ¹⁸F-FDG Uptake | STZ-induced rats | - | - | Significantly Decreased | Reduced glucose uptake in a model of Type 1 diabetes.[8] |
Table 2: Performance of Cardiac MRI in Diabetic Rodent Models
| Parameter | Diabetic Model | Disease Duration | Control Value (mean ± SD) | Diabetic Value (mean ± SD) | Key Finding |
| End-Diastolic Volume (EDV) | STZ-induced rats | 8 weeks | 0.78 ± 0.07 mL | 0.56 ± 0.05 mL | 28% decrease in EDV in diabetic hearts. |
| End-Systolic Volume (ESV) | STZ-induced rats | 8 weeks | 0.29 ± 0.04 mL | 0.32 ± 0.03 mL | 10% increase in ESV, suggesting systolic impairment. |
| Stroke Volume (SV) | STZ-induced rats | 8 weeks | 0.49 ± 0.05 mL | 0.25 ± 0.04 mL | 48% reduction in stroke volume. |
| Ejection Fraction (EF) | STZ-induced rats | 8 weeks | 62.1 ± 4.5 % | 44.8 ± 3.9 % | Significant reduction in ejection fraction. |
Table 3: Performance of Echocardiography in Diabetic Mouse Models
| Parameter | Diabetic Model | Age (weeks) | Control Value (mean ± SD) | Diabetic Value (mean ± SD) | Key Finding |
| Left Ventricular Ejection Fraction (LVEF) | db/db mice | 20 | 55.2 ± 3.1 % | 42.5 ± 2.8 % | Significant systolic dysfunction in later-stage diabetes.[9] |
| E/e' Ratio | db/db mice | 20 | 12.4 ± 1.5 | 20.1 ± 2.3 | Elevated E/e' ratio indicates diastolic dysfunction.[9] |
| Fractional Shortening (FS) | db/db mice | 12 | 59.5 ± 2.3 % | 43.8 ± 2.1 % | Early signs of systolic dysfunction. |
Experimental Protocols
¹⁸F-FDG this compound Imaging in a Diabetic Mouse Model
Objective: To quantify myocardial glucose uptake.
Methodology:
-
Animal Model: db/db mice (a model of type 2 diabetes) and control db/+ mice.
-
Animal Preparation: Mice are fasted for 12-16 hours to reduce physiological myocardial glucose uptake and enhance the signal from pathological processes.
-
Anesthesia: Anesthesia is induced and maintained with 1.5-2% isoflurane (B1672236) in oxygen.
-
Radiotracer Injection: Approximately 20 MBq of ¹⁸F-FDG is administered via a tail vein catheter.
-
Uptake Period: A 60-minute uptake period is allowed for the tracer to distribute.
-
Image Acquisition: A 15-minute dynamic PET scan is acquired. For cardiac gating, an ECG signal is simultaneously recorded.
-
Image Analysis: The PET data is reconstructed, and regions of interest (ROIs) are drawn around the left ventricular myocardium. The myocardial metabolic rate of glucose (MRGlu) and the glucose uptake rate constant (Ki) are calculated using Patlak graphical analysis.[9]
Cardiac Magnetic Resonance (CMR) Imaging in a Diabetic Rat Model
Objective: To assess cardiac structure and function.
Methodology:
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats (a model of type 1 diabetes) and control rats.
-
Animal Preparation: No specific dietary restrictions are required for this functional assessment.
-
Anesthesia: Anesthesia is maintained with 1.5% isoflurane.
-
Physiological Monitoring: ECG and respiration are monitored throughout the imaging session.
-
Image Acquisition: Cine MRI images are acquired using a 9.4T scanner. Multiple short-axis slices covering the entire left ventricle are obtained.
-
Image Analysis: The endocardial and epicardial borders of the left ventricle are manually traced at end-diastole and end-systole. End-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF) are then calculated.
Transthoracic Echocardiography in a Diabetic Mouse Model
Objective: To evaluate systolic and diastolic function.
Methodology:
-
Animal Model: db/db mice and control mice.
-
Animal Preparation: The chest is shaved to ensure a good acoustic window.
-
Anesthesia: Light anesthesia is induced with isoflurane.
-
Image Acquisition: A high-frequency ultrasound system is used. M-mode images of the left ventricle are acquired from the parasternal short-axis view to measure wall thickness and chamber dimensions. Pulsed-wave Doppler of the mitral inflow and tissue Doppler of the mitral annulus are performed to assess diastolic function.
-
Image Analysis: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated from the M-mode measurements. The ratio of early diastolic mitral inflow velocity (E) to early diastolic mitral annular velocity (e') (E/e' ratio) is calculated to assess left ventricular filling pressures.[9]
Visualizations
Caption: General experimental workflow for comparative cardiac imaging.
Caption: Simplified signaling pathway in diabetic cardiomyopathy.
References
- 1. Multi-modality cardiac imaging in the management of diabetic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-invasive cardiac imaging techniques and vascular tools for the assessment of cardiovascular disease in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic approaches for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic cardiomyopathy: a comprehensive review of diagnosis, management, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noninvasive Monitoring of Early Cardiac Fibrosis in Diabetic Mice by [68Ga]Ga-DOTA-FAPI-04 PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Longitudinal evaluation of myocardial glucose metabolism and contractile function in obese type 2 diabetic db/db mice using small-animal dynamic 18F-FDG PET and echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Left Ventricular Diastolic Dysfunction in a Rat Model of Diabetic Cardiomyopathy using ECG-gated 18F-FDG PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic evolution and mechanism of myocardial glucose metabolism in different functional phenotypes of diabetic cardiomyopathy — a study based on 18 F-FDG microPET myocardial metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Canine Cardiac Health: A Comparative Guide to Cardiopet proBNP and Other Cardiac Biomarkers in Diverse Dog Breeds
For Immediate Release
In the realm of veterinary cardiology, the early and accurate diagnosis of heart disease is paramount to improving patient outcomes. N-terminal pro-B-type natriuretic peptide (NT-proBNP), measured by assays such as the IDEXX Cardiopet® proBNP test, has emerged as a critical biomarker for identifying myocardial wall stretch and stress. This guide offers a comprehensive comparison of the utility of this compound proBNP across various dog breeds predisposed to cardiac conditions, its performance against other cardiac biomarkers, and detailed experimental protocols for its use in a research setting.
B-type natriuretic peptide (BNP) is a hormone produced by the heart's muscle cells in response to excessive stretching, a common feature in many forms of heart disease.[1] The precursor, proBNP, is cleaved into the biologically active C-terminal BNP and the more stable N-terminal fragment, NT-proBNP, making the latter an ideal diagnostic marker.[1]
Comparative Utility of this compound proBNP in Different Dog Breeds
The clinical utility of NT-proBNP varies among dog breeds due to differing predispositions to specific cardiac diseases and potential breed-specific physiological variations.
Doberman Pinschers (Dilated Cardiomyopathy - DCM): DCM is a primary myocardial disease characterized by ventricular chamber dilation and systolic dysfunction. In Dobermans, NT-proBNP is a valuable tool for detecting occult (asymptomatic) DCM. Studies have shown that elevated NT-proBNP levels can identify dogs at high risk for developing clinical signs and predict survival times.[2] A combination of NT-proBNP testing and Holter monitoring has demonstrated high accuracy in detecting occult DCM in this breed.[2]
Cavalier King Charles Spaniels (Myxomatous Mitral Valve Disease - MMVD): MMVD is the most common acquired cardiac disease in dogs, leading to mitral valve regurgitation and potential congestive heart failure (CHF). In Cavalier King Charles Spaniels, a breed highly predisposed to MMVD, NT-proBNP concentrations correlate with the severity of the disease and can help predict the onset of CHF.[3]
Boxers (Arrhythmogenic Right Ventricular Cardiomyopathy - ARVC): ARVC, also known as "Boxer Cardiomyopathy," is a familial disease characterized by ventricular arrhythmias.[4] Interestingly, studies have shown that plasma BNP concentrations may not be significantly different between Boxers with ARVC and clinically normal Boxers, suggesting that NT-proBNP may have limited utility as a standalone screening test for ARVC in this breed.[5] Diagnosis often relies on Holter monitoring to detect ventricular premature complexes (VPCs).[6][7]
Great Danes (Dilated Cardiomyopathy - DCM): Great Danes are another large breed prone to DCM.[8][9] While research is ongoing, cardiac biomarkers like cardiac troponin I (cTnI) have shown promise in identifying Great Danes with DCM and predicting survival.[10] The utility of NT-proBNP in this breed is still being established, but it is often used as an adjunct diagnostic tool.
Small Breed Dogs with MMVD: In small breed dogs with MMVD, an NT-proBNP concentration greater than 1,500 pmol/L is associated with an increased risk of developing CHF within the following 3 to 6 months.[3]
It is important to note that breed-specific reference intervals for NT-proBNP are still being established, and interpretation of results should always be done in conjunction with a thorough clinical examination and other diagnostic tests.[11]
Performance of this compound proBNP vs. Alternative Biomarkers
While NT-proBNP is a cornerstone of cardiac biomarker testing, other markers such as cardiac Troponin I (cTnI) and N-terminal pro-atrial natriuretic peptide (NT-proANP) also provide valuable clinical information.
-
Cardiac Troponin I (cTnI): cTnI is a protein released from damaged cardiac muscle cells.[1] It is a specific marker for myocardial injury. In some conditions, such as DCM in Great Danes, cTnI has shown to be a useful prognostic indicator.[10]
-
N-terminal pro-atrial natriuretic peptide (NT-proANP): Similar to BNP, ANP is released from the atria in response to stretch. Some studies suggest that NT-proANP and NT-proBNP have comparable utility in detecting cardiac dilatation and CHF in dogs with MMVD.[12][13]
The choice of biomarker may depend on the specific cardiac disease suspected and the clinical question being addressed. Often, a panel of biomarkers can provide a more comprehensive assessment of cardiac health.
Quantitative Data Summary
The following tables summarize the performance of this compound proBNP (NT-proBNP) in different dog breeds and compare it with other cardiac biomarkers.
Table 1: Performance of this compound proBNP (NT-proBNP) in Different Dog Breeds
| Dog Breed | Cardiac Condition | NT-proBNP Cut-off Value (pmol/L) | Sensitivity | Specificity | Clinical Utility |
| Doberman Pinscher | Occult DCM | >457 (with Holter) | 94.5% | 87.8% | High for screening and prognosis.[2] |
| Doberman Pinscher | Occult DCM | ≥735 | - | - | Increased risk of occult DCM.[14] |
| Cavalier King Charles Spaniel | MMVD with risk of CHF | >1,500 | - | - | Increased risk of CHF in the next 12 months.[14] |
| Small Breed Dogs (<20kg) | MMVD with risk of CHF | >1,500 | - | - | Increased risk of CHF in the coming months.[3][14] |
| Dogs with MMVD | Differentiating normal from MMVD | >505.65 | 76.8% | 89.5% | Good for identifying dogs with MMVD.[15] |
| Dogs with MMVD | Differentiating asymptomatic vs. symptomatic | >787.65 | 78.4% | 72.6% | Useful for staging disease severity.[15] |
Table 2: Comparison of Cardiac Biomarkers in Dogs with Myxomatous Mitral Valve Disease (MMVD)
| Biomarker | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Detecting Cardiac Dilatation | ||||
| NT-proBNP | 1,453.00 pmol/L | 80.0% | 64.7% | 0.75 |
| NT-proANP | 8,497.81 pg/mL | 80.0% | 67.6% | 0.72 |
| Detecting Congestive Heart Failure | ||||
| NT-proBNP | 1,772.00 pmol/L | 81.0% | 64.6% | 0.76 |
| NT-proANP | 8,684.33 pg/mL | 85.7% | 60.4% | 0.72 |
| Differentiating Normal from MMVD | ||||
| NT-proBNP | >505.65 pmol/L | 76.8% | 89.5% | 0.862 |
| cTnI | >0.075 ng/mL | 76.8% | 57.9% | 0.725 |
Data compiled from multiple sources.[12][15]
Experimental Protocols
1. This compound proBNP (NT-proBNP) Measurement
-
Principle: The IDEXX this compound proBNP Test is a quantitative enzyme-linked immunosorbent assay (ELISA).[16][17]
-
Sample Collection and Handling:
-
Collect 1-2 mL of whole blood in an EDTA (purple top) tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the sample at 1500-2000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to a clean, plain tube.
-
Samples can be stored refrigerated (2-8°C) for up to 24 hours. For longer storage, freeze at -20°C or colder.
-
-
Assay Procedure:
-
The specific, proprietary details of the this compound proBNP assay procedure are held by IDEXX Laboratories. The test is performed at their reference laboratories.[16] Generally, an ELISA involves the binding of the target antigen (NT-proBNP) to a specific antibody coated on a microtiter plate, followed by the addition of a detection antibody and a substrate to produce a measurable signal.
-
-
Quality Control:
-
Internal laboratory quality control measures are performed by IDEXX to ensure the accuracy and precision of the results.
-
2. Comparator Diagnostic Methodologies
-
Echocardiography:
-
Objective: To assess cardiac structure and function, including chamber dimensions, wall thickness, and valve morphology and function.
-
Protocol:
-
The dog is gently restrained in right and left lateral recumbency.
-
Standard two-dimensional (2D), M-mode, and Doppler (pulsed-wave, continuous-wave, and color-flow) echocardiographic examinations are performed by a trained operator using a standardized protocol.
-
Measurements of left ventricular internal diameter in diastole and systole (LVIDd, LVIDs), left atrial to aortic root ratio (LA:Ao), and other relevant parameters are obtained from standard imaging planes (e.g., right parasternal long-axis and short-axis views).
-
All measurements should be indexed to body weight or body surface area where appropriate.
-
-
-
24-Hour Ambulatory Electrocardiography (Holter Monitoring):
-
Objective: To detect and quantify cardiac arrhythmias over an extended period.
-
Protocol:
-
The dog's fur is clipped at designated locations on the chest to ensure good electrode contact.
-
Electrodes are attached to the skin using an adhesive gel.
-
The electrodes are connected to a small, portable Holter monitor which is secured in a vest or harness.
-
The dog is encouraged to maintain its normal daily activities for 24 hours.
-
After 24 hours, the monitor is removed, and the recorded ECG data is downloaded and analyzed by a qualified individual to identify and quantify arrhythmias, such as ventricular premature complexes (VPCs) and supraventricular premature complexes (SPCs).
-
-
Visualizations
Caption: Natriuretic Peptide Signaling Pathway.
Caption: Canine Cardiac Diagnostic Workflow.
References
- 1. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Arrhythmogenic Right Ventricular Cardiomyopathy in Dogs and Cats - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 5. Assessment of plasma brain natriuretic peptide concentration in Boxers with arrhythmogenic right ventricular cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrhythmogenic right ventricular cardiomyopathy in Boxer dogs: the diagnosis as a link to the human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VetFolio [vetfolio.com]
- 8. danecouncil.org.uk [danecouncil.org.uk]
- 9. ufaw.org.uk [ufaw.org.uk]
- 10. Long-term outcome and troponin I concentrations in Great Danes screened for dilated cardiomyopathy: an observational retrospective epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of N-terminal pro-atrial natriuretic peptide and three cardiac biomarkers for discriminatory ability of clinical stage in dogs with myxomatous mitral valve disease [jstage.jst.go.jp]
- 13. Comparison of N-terminal pro-atrial natriuretic peptide and three cardiac biomarkers for discriminatory ability of clinical stage in dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. Open Veterinary Journal [openveterinaryjournal.com]
- 16. idexx.com [idexx.com]
- 17. idexx.com.au [idexx.com.au]
CardioPET: A Comparative Guide to a Novel PET Tracer for Myocardial Imaging
Introduction
CardioPET™, developed by FluoroPharma, Inc., is a positron emission tomography (PET) tracer intended for myocardial imaging to assess coronary artery disease (CAD). Its chemical name is trans-9-[18F]fluoro-3,4-methyleneheptadecanoic acid (FCPHA). As a fatty acid analog, this compound™ is designed to trace the metabolic activity of the heart muscle, offering a potential advantage over conventional perfusion agents. This guide provides a comprehensive comparison of this compound™ with established cardiac imaging techniques, based on available clinical trial data.
I. Comparative Clinical Trial Results
A Phase II multi-center clinical trial was conducted to evaluate the safety and diagnostic performance of this compound™ in comparison to Single Photon Emission Computed Tomography (SPECT) myocardial perfusion imaging (MPI), with coronary angiography serving as the reference standard. While full quantitative results from this trial are not publicly available, qualitative assessments have been reported.
Qualitative Comparison:
-
Image Quality: Studies from the Phase II trial indicated that this compound™ produced "significantly better image quality" compared to SPECT imaging.
-
Diagnostic Accuracy: The trial concluded that this compound™ demonstrated "comparable overall diagnostic accuracy to SPECT" for the detection of coronary artery disease.
-
Ischemia Detection: this compound™ was shown to correctly identify ischemia in both exercise and pharmacologic stress studies. Notably, abnormal this compound™ images were observed in some subjects at rest who had evidence of CAD on angiography, suggesting a potential for non-stress testing protocols.
Quantitative Comparison (General Cardiac PET vs. SPECT):
To provide a quantitative perspective, the following table summarizes the general diagnostic performance of cardiac PET versus SPECT for the detection of coronary artery disease, based on a meta-analysis of multiple studies. It is important to note that this data is not specific to the this compound™ Phase II trial but represents a broader comparison of the two imaging modalities.
| Metric | Cardiac PET | SPECT |
| Sensitivity | 92.6% | 88.3% |
| Specificity | 81.3% | 75.8% |
| Positive Predictive Value | Varies | Varies |
| Negative Predictive Value | Varies | Varies |
II. Experimental Protocols
A. Phase II Clinical Trial Protocol for this compound™
The Phase II trial was an open-label, multi-center study designed to assess the safety and diagnostic performance of this compound™.
Patient Population:
-
Subjects (male and female, over 30 years of age) with known or suspected Coronary Artery Disease.
-
Patients must have had a recent SPECT-MPI or stress echocardiography indicating ischemia (≥2 segments).
-
All subjects were referred for coronary angiography.
Imaging Protocol:
-
Informed Consent: All participants provided written informed consent.
-
SPECT-MPI: A standard stress myocardial perfusion imaging scan using a Technetium-99m (Tc-99m) labeled tracer was performed.
-
This compound™ Imaging:
-
Within 2 to 10 days of the SPECT scan, subjects underwent a this compound™ scan.
-
A single intravenous dose of up to 8 mCi (296 MBq) of this compound™ was administered.
-
Imaging was performed either at rest or following a comparable exercise or pharmacologic stress protocol to the initial SPECT scan.
-
PET data acquisition was performed for a specified duration.
-
-
Coronary Angiography: All subjects underwent coronary angiography within 30 days of the this compound™ scan.
-
Data Analysis: The diagnostic performance (sensitivity and specificity) of this compound™ and SPECT was compared against the results of the coronary angiography.
B. Phase I Clinical Trial Protocol for this compound™
The Phase I study was a single-center, open-label trial to evaluate the safety, biodistribution, and dosimetry of this compound™ in healthy volunteers.
Study Population:
-
Healthy male and female subjects.
Protocol:
-
Screening: Subjects underwent a comprehensive screening process.
-
This compound™ Administration: A single dose of this compound™ was administered intravenously.
-
PET Imaging: Serial whole-body PET scans were acquired to determine the tracer's distribution and dosimetry.
-
Safety Monitoring: Subjects were monitored for adverse events, and vital signs, electrocardiograms (ECGs), and clinical laboratory tests were performed.
III. Mechanism of Action and Experimental Workflow
A. Mechanism of Action of this compound™
This compound™ is a radiolabeled fatty acid analog. Healthy heart muscle primarily utilizes fatty acids for energy. In the presence of ischemia (reduced blood flow), the heart's metabolism shifts from fatty acid oxidation to anaerobic glycolysis. This compound™ is taken up by myocardial cells in a manner similar to natural fatty acids. Its retention within the cells is dependent on this metabolic state. Therefore, areas of ischemia will show reduced uptake and retention of this compound™, allowing for their visualization on a PET scan.
Caption: Mechanism of Action of this compound™ (FCPHA)
B. Experimental Workflow of the this compound™ Phase II Clinical Trial
The workflow of the Phase II clinical trial was designed to directly compare the diagnostic utility of this compound™ against the established standard of SPECT imaging.
Caption: Experimental Workflow of this compound™ Phase II Trial
Conclusion
This compound™ shows promise as a novel PET tracer for myocardial imaging, with reported advantages in image quality over SPECT. While direct quantitative comparisons from its pivotal clinical trials are not widely published, the available information suggests a comparable diagnostic accuracy to the current standard of care. The unique mechanism of this compound™, which interrogates myocardial fatty acid metabolism, may offer distinct clinical insights, particularly in the assessment of ischemia. Further publication of quantitative data from the Phase II trial will be crucial for a more definitive assessment of its role in the clinical management of coronary artery disease.
A Comparative Analysis of Cardiopet proBNP and Other Feline Cardiac Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The diagnosis and management of feline cardiac disease present significant challenges in veterinary medicine. Cardiac biomarkers have emerged as invaluable tools for screening, diagnosis, and prognostication. This guide provides a comparative overview of the IDEXX Cardiopet® proBNP assay, a widely utilized quantitative test for N-terminal pro-B-type natriuretic peptide (NT-proBNP), and other commercially available cardiac biomarkers in cats. The information is intended to assist researchers and professionals in selecting the most appropriate diagnostic tools for their clinical and research needs.
Introduction to Feline Cardiac Biomarkers
Cardiac biomarkers are substances released into the bloodstream in response to cardiac muscle stress, stretch, or injury.[1] In cats, the most clinically relevant biomarkers are NT-proBNP and cardiac troponin I (cTnI).
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): B-type natriuretic peptide (BNP) is a hormone secreted by cardiomyocytes in response to myocardial stretch and stress, which is common in many forms of heart disease and heart failure.[1][2][3] The precursor, proBNP, is cleaved into the biologically active C-BNP and the more stable, inactive N-terminal fragment, NT-proBNP.[2][3] Due to its longer half-life and greater stability, NT-proBNP is the preferred analyte for diagnostic testing.[2][3] Elevated levels of NT-proBNP are indicative of increased myocardial wall stress and are correlated with the severity of heart disease.[1][4]
-
Cardiac Troponin I (cTnI): cTnI is a component of the contractile apparatus of myocardial cells and is released into circulation following myocardial injury or necrosis.[5] Elevated cTnI concentrations are a sensitive and specific marker of myocardial damage.[1] In cats, cTnI can be useful in identifying myocardial injury and may have prognostic value, particularly in cases of hypertrophic cardiomyopathy (HCM).[5][6]
Comparative Performance of Feline Cardiac Biomarker Assays
The selection of a cardiac biomarker assay often depends on the clinical context, such as screening asymptomatic cats, diagnosing the cause of respiratory distress, or determining prognosis. The following tables summarize the performance of this compound® proBNP and other commercially available assays based on published experimental data.
Table 1: Performance of NT-proBNP Assays in Differentiating Cats with Cardiac Disease from Healthy Cats
| Assay | Methodology | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study Population |
| This compound® proBNP (Quantitative ELISA) | Enzyme-Linked Immunosorbent Assay | 85.8% | 91.2% | 90.7% | 86.7% | 227 cats examined by cardiologists[7] |
| This compound® proBNP (Quantitative ELISA) | Enzyme-Linked Immunosorbent Assay | 84.6% | 100% | 100% | 87.1% | Cats referred to a tertiary hospital[8] |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA | 43% | 96% | - | - | Apparently healthy cats in general practice[5][9] |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA | 71% | 92% | 91% | 75% | Apparently healthy cats with a heart murmur in general practice[5][9] |
| Vcheck Feline NT-proBNP (Quantitative POC) | Point-of-Care Immunoassay | High correlation with this compound® proBNP (R²=0.9645)[10] | - | - | - | 37 feline serum samples[10] |
Table 2: Performance of NT-proBNP Assays in Differentiating Cardiac from Respiratory Causes of Dyspnea
| Assay | Methodology | Sensitivity | Specificity | Key Findings |
| This compound® proBNP (Quantitative ELISA) | Enzyme-Linked Immunosorbent Assay | >85% | 84-88% | A cutoff of ~200 pmol/L is useful.[11] A value <100 pmol/L makes congestive heart failure (CHF) unlikely, while a value >270 pmol/L makes CHF the most likely cause.[3] |
| SNAP® Feline proBNP (Qualitative POC ELISA) | Point-of-Care ELISA | 93.9-100% | 72.2-87.5% | A negative result is a reliable rule-out for CHF as the cause of dyspnea.[5] |
Table 3: Comparison of NT-proBNP and Cardiac Troponin I (cTnI)
| Biomarker | Primary Indication | Clinical Utility | Limitations |
| NT-proBNP | Myocardial stretch and wall stress | Screening for occult heart disease, differentiating cardiac from respiratory dyspnea.[11][12] | Can be elevated in non-cardiac conditions such as systemic hypertension and hyperthyroidism.[3][4] Less sensitive for mild cardiac disease.[6] |
| cTnI | Myocardial injury | Prognostication in cardiomyopathy; higher levels correlate with increased risk of cardiac death.[5][6] May be a useful screening test for HCM.[1] | Significant overlap in values between cats with cardiac and non-cardiac respiratory distress limits its use in that context.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.
Measurement of Feline NT-proBNP (this compound® proBNP Assay)
Principle: The this compound® proBNP test is a second-generation enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure NT-proBNP in feline serum or plasma.[13]
Methodology:
-
Sample Collection and Handling:
-
Collect whole blood into a serum separator tube or a tube containing EDTA for plasma.
-
If using a serum separator tube, allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifuge the sample at 1,500-2,000 x g for 10 minutes.
-
Separate the serum or plasma from the cells immediately.
-
For the second-generation assay, the analyte is stable in serum held at 4°C for 24-72 hours (≥99% recovery) and at 25°C for 24 hours (91.9% recovery).[13] To avoid degradation and falsely low results, follow the manufacturer's most current sample handling and submission recommendations.[3]
-
-
Assay Procedure (General ELISA Principle):
-
The assay utilizes a specific antibody-antigen binding reaction.
-
Feline NT-proBNP in the sample binds to antibodies coated on a microtiter plate.
-
A second, enzyme-conjugated antibody is added, which also binds to the captured NT-proBNP.
-
A substrate is added, and the enzyme catalyzes a color change.
-
The intensity of the color is proportional to the concentration of NT-proBNP in the sample.
-
The concentration is determined by comparing the sample's absorbance to a standard curve.
-
Validation of a Point-of-Care Quantitative Assay for Feline NT-proBNP (e.g., Vcheck V200)
Principle: To validate a new quantitative assay against an established method like the this compound® proBNP ELISA.
Methodology:
-
Precision:
-
Prepare pooled serum samples with low, mid, and high concentrations of NT-proBNP.
-
Perform within-day precision by running 15 repetitions of each pool on the same day.
-
Determine within-week precision by running 5 repetitions of each pool each day for 5 days.[2]
-
-
Linearity:
-
Create a series of dilutions of a high-concentration sample to obtain at least 10 concentrations spanning the reportable range of the analyzer.
-
Run each dilution in triplicate to assess the linearity of the assay.[2]
-
-
Interference:
-
Use pooled serum with a known NT-proBNP concentration.
-
Add varying concentrations of potential interferents (hemolysis, icterus, lipemia) according to established guidelines (e.g., ASVCP).
-
Measure NT-proBNP in each sample to determine the effect of the interferents.[2]
-
-
Method Comparison (Bias):
-
Collect paired serum samples from a cohort of cats.
-
Analyze one sample of each pair using the new point-of-care analyzer and the other using the reference method (e.g., this compound® proBNP at a commercial laboratory).
-
Analyze the correlation and bias between the two methods.[2]
-
Visualizing Key Pathways and Workflows
NT-proBNP Release and Action Pathway
References
- 1. Using Cardiac Biomarkers in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. bionote.co.kr [bionote.co.kr]
- 3. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 4. justcatsclinic.com [justcatsclinic.com]
- 5. academy.royalcanin.com [academy.royalcanin.com]
- 6. everycat.org [everycat.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Investigation of an N‐Terminal Prohormone of Brain Natriuretic Peptide Point‐of‐Care ELISA in Clinically Normal Cats and Cats With Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Point‐of‐care N‐terminal pro B‐type natriuretic peptide assay to screen apparently healthy cats for cardiac disease in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woodleyequipment.com [woodleyequipment.com]
- 11. Cardiac Biomarkers in Cats: Useful Test or Needless Distraction? - WSAVA 2018 Congress - VIN [vin.com]
- 12. bionote.com [bionote.com]
- 13. Analytical validation of an immunoassay for the quantification of N-terminal pro-B-type natriuretic peptide in feline blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the End-of-Life for Your CardioPet ECG Device: A Guide to Proper Disposal
For researchers, scientists, and drug development professionals utilizing the CardioPet ECG device, understanding the correct end-of-life procedures is crucial for maintaining laboratory safety and environmental responsibility. Contrary to inquiries regarding chemical handling, the this compound is an electronic instrument. As such, its disposal is governed by regulations for electronic waste and the components it contains, primarily the batteries. This guide provides the essential, step-by-step information for the safe and compliant disposal of the this compound ECG device and its batteries.
Disposal of the this compound ECG Device
As an electronic device, the this compound unit should not be disposed of in standard municipal waste streams. In the European Union, the disposal of such equipment is regulated by the Waste Electrical and Electronic Equipment (WEEE) Directive.[1][2][3] This directive mandates the separate collection and environmentally sound processing of electronic waste to recover valuable materials and minimize the impact of hazardous substances.[1][4]
Disposal Procedure:
-
Decontamination: Before disposal, clean the exterior of the this compound device. The user manual suggests using a paper towel moistened with isopropyl alcohol.[5][6]
-
Locate a Collection Point: Users in the EU should return the device to a designated collection facility for electronic waste.[2][3] For users in other regions, consult your local environmental or waste management authority for information on approved electronic waste recycling programs.
-
Producer Responsibility: The WEEE Directive is based on the principle of producer responsibility, meaning the manufacturer is required to finance the collection and recycling of the equipment.[4] For additional information on the return process, you can visit the manufacturer's website.[5][7]
Disposal of Batteries
The this compound ECG device is powered by two AA alkaline (non-rechargeable) batteries.[5][6] The proper disposal of these batteries is dependent on local regulations.
Disposal Procedure:
-
Removal: Remove the batteries from the device before disposing of the main unit. The user manual advises removing the batteries if the device will not be used for an extended period.[5][6]
-
Check Local Regulations: Battery disposal regulations vary significantly by location. While some regions permit the disposal of single-use alkaline batteries in regular household trash because they no longer contain mercury, others may require them to be taken to a specific battery recycling or household hazardous waste collection point.[8][9][10][11]
-
Terminal Taping: As a safety precaution to prevent the risk of sparks and fires, it is recommended to tape the ends/terminals of D and 9V batteries before disposal.[8] This is a good practice for all battery types when collected in bulk.[11]
Inapplicability of Chemical Disposal Protocols
The request for quantitative data on disposal, such as contact times or concentration limits, and detailed experimental protocols is not applicable to the this compound ECG device. These parameters are relevant for the disposal of chemical reagents, not electronic hardware. The disposal of the this compound device and its batteries is a matter of physical recycling and waste management according to electronic waste and battery disposal regulations.
Visual Guide to this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of the this compound ECG device and its components.
Caption: Flowchart for this compound device and battery disposal.
References
- 1. EE Recycling & WEEE Directive: Disposal in Europe [deutsche-recycling.com]
- 2. us.ddtech.com [us.ddtech.com]
- 3. Waste Electrical and Electronic Equipment Directive - Wikipedia [en.wikipedia.org]
- 4. Recycling of E-waste and Batteries – The WEEE Directive – PRONEXA AG [pronexa.com]
- 5. scribd.com [scribd.com]
- 6. idexx.com [idexx.com]
- 7. IDEXX this compound ECG USER MANUAL Pdf Download | ManualsLib [manualslib.com]
- 8. Batteries - DSNY [nyc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. epa.gov [epa.gov]
- 11. Household Battery Recycling | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guide for Cardiopet® Diagnostic Tools
This document provides crucial safety and logistical information for the proper use of Cardiopet® diagnostic products, specifically the this compound® proBNP Test and the this compound® ECG Device. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory and clinical practices.
The this compound® brand encompasses veterinary diagnostic tools and services provided by IDEXX, not a chemical agent. The primary products include the this compound® proBNP Test, a blood assay for cardiac health assessment, and the this compound® ECG, a device for monitoring cardiac electrical activity.[1][2][3][4][5][6][7] The handling procedures, therefore, pertain to biological samples and electronic medical equipment.
Personal Protective Equipment (PPE) for this compound® Procedures
Proper PPE is essential to ensure the safety of personnel during the collection and processing of biological samples for the this compound® proBNP Test and during the use of the this compound® ECG device.
| Procedure | Required PPE | Purpose |
| This compound® proBNP Test: Blood Sample Collection & Handling | Nitrile or Latex Gloves | To prevent contact with bloodborne pathogens. |
| Laboratory Coat | To protect skin and clothing from spills. | |
| Safety Glasses/Goggles | To protect eyes from splashes of blood. | |
| This compound® ECG Device: Application | Not generally required | Standard clinical hygiene practices should be followed. |
Operational Protocols
This compound® proBNP Test: Sample Handling and Disposal
The this compound® proBNP Test requires a small volume of blood for analysis.[1][2][6] Adherence to standard laboratory protocols for handling biological samples is mandatory.
Experimental Protocol: Blood Sample Processing
-
Collection: Collect a whole blood sample from the patient in a standard blood collection tube. No special tube is required.[1][2][6]
-
Preparation: If the test is not performed immediately, prepare the sample for storage or shipment according to the laboratory's standard operating procedures for serum or plasma. This typically involves centrifugation to separate blood components.
-
Analysis: Follow the specific instructions provided with the this compound® proBNP Test kit for sample analysis.
-
Disposal: All materials that have come into contact with the blood sample, including gloves, collection tubes, and pipette tips, must be disposed of as biohazardous waste. Follow your institution's guidelines for biohazardous waste disposal, which typically involves collection in a designated, leak-proof container that is then autoclaved or incinerated by a licensed medical waste disposal service.
This compound® ECG Device: Operation and Maintenance
The this compound® ECG device is a non-invasive tool for recording the heart's electrical activity.[3][5][7][8][9]
Operational Protocol: ECG Data Acquisition
-
Preparation: Ensure the patient is calm and in a comfortable position, typically in right-lateral recumbency.[9]
-
Electrode Placement: Apply alcohol or ultrasound gel to the areas where the electrode clips will be attached to ensure good electrical contact.[8]
-
Device Operation: Power on the this compound® ECG device and follow the manufacturer's instructions for acquiring and transmitting the ECG data.[8][9]
-
Cleaning and Maintenance: After each use, clean the electrode clips with a suitable disinfectant. Regularly inspect the device and cables for any signs of damage.
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the workflow for using this compound® diagnostic tools, emphasizing safety and proper disposal.
Caption: Workflow for this compound® proBNP Test and ECG Device, highlighting safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
